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  • Product: 4-(1-methyl-1H-pyrazol-5-yl)piperidine
  • CAS: 640270-01-5

Core Science & Biosynthesis

Foundational

4-(1-methyl-1H-pyrazol-5-yl)piperidine basic properties

An In-depth Technical Guide to the Basic Properties of 4-(1-methyl-1H-pyrazol-5-yl)piperidine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Basic Properties of 4-(1-methyl-1H-pyrazol-5-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of the heterocyclic scaffold, 4-(1-methyl-1H-pyrazol-5-yl)piperidine. As a valued building block in modern medicinal chemistry, understanding its fundamental physicochemical characteristics—primarily its basicity (pKa), protonation state, and solubility—is critical for leveraging its full potential in drug design and development. This document synthesizes theoretical principles with practical, field-proven experimental protocols to offer a self-validating guide for scientists. We will explore the structural origins of its basicity, the profound implications for pharmacokinetics and pharmacodynamics, and the precise methodologies for its empirical characterization.

Introduction: A Scaffold of Strategic Importance

The fusion of a piperidine ring with a pyrazole moiety creates a molecular architecture with significant utility in drug discovery. Piperidine and pyrazole are independently recognized as "privileged scaffolds" due to their frequent appearance in marketed drugs and bioactive molecules.[1][2]

  • The Piperidine Moiety: This saturated azacyclohexane is a cornerstone of medicinal chemistry. Its primary contribution is the introduction of a basic nitrogen atom. This feature is not merely a structural element but a functional "handle" that profoundly influences a compound's properties. It provides a center for salt formation, enhances aqueous solubility, and, most critically, offers a protonatable site for forming key ionic and hydrogen-bond interactions with biological targets.[2]

  • The Pyrazole Moiety: As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, pyrazole and its derivatives are known for a wide spectrum of pharmacological activities.[1][3] The 1-methyl-pyrazole substituent in the title compound serves to modulate the overall lipophilicity and electronic properties of the molecule, while also providing vectors for further chemical elaboration.

The strategic combination of these two rings in 4-(1-methyl-1H-pyrazol-5-yl)piperidine results in a versatile scaffold that balances structural rigidity with functional basicity, making it an attractive starting point for library synthesis and lead optimization campaigns.

Physicochemical and Basic Properties

The defining characteristic of 4-(1-methyl-1H-pyrazol-5-yl)piperidine is the basicity of the secondary amine within the piperidine ring. This property dictates its behavior in both chemical and biological systems.

Molecular Identifiers
PropertyValueSource
Chemical Name 4-(1-methyl-1H-pyrazol-5-yl)piperidineSynblock
CAS Number 640270-01-5[4]
Molecular Formula C₉H₁₅N₃[4]
Molecular Weight 165.24 g/mol [4]
Basicity and pKa Analysis

The pKa is the negative logarithm of the acid dissociation constant of the conjugate acid (the protonated form) of the piperidine nitrogen. It is the single most important value for quantifying the basicity of the molecule.

While no experimentally determined pKa value for this specific molecule is publicly documented, a highly reliable estimate can be derived from established chemical principles.

  • Reference Basicity: The pKa of the conjugate acid of piperidine itself is approximately 11.2. This indicates it is a relatively strong base.

  • Substituent Effects: The key to an accurate estimation is to analyze the electronic effect of the 4-substituted 1-methyl-1H-pyrazol-5-yl group. The pyrazole ring is a π-excessive system, meaning it has a high electron density.[1] When connected at the C5 position to the piperidine ring, it is not expected to exert a strong electron-withdrawing inductive effect. Therefore, it should not significantly diminish the electron density on the piperidine nitrogen.

  • Estimated pKa: Given the minimal electronic perturbation from the pyrazole substituent, the pKa of 4-(1-methyl-1H-pyrazol-5-yl)piperidine is estimated to be in the range of 10.5 - 11.0 .

This estimation implies that at physiological pH (≈7.4), the piperidine nitrogen will be overwhelmingly protonated (>99.9%), existing as a positively charged ammonium cation.

Caption: Protonation equilibrium of the piperidine nitrogen.

Solubility Profile

The solubility of this compound is directly governed by its basicity.

  • Aqueous Solubility: As a free base, the molecule is expected to have limited aqueous solubility. However, upon protonation in acidic to neutral media (pH < 9), the resulting cationic species will exhibit significantly enhanced solubility in water and other polar protic solvents. This pH-dependent solubility is a critical feature for drug formulation and administration.

  • Organic Solubility: The free base form is expected to be readily soluble in common organic solvents such as dichloromethane (DCM), methanol, and dimethyl sulfoxide (DMSO).

Significance in Drug Discovery and Medicinal Chemistry

The basic piperidine nitrogen is a key driver of the molecule's utility in drug design.

  • Salt Formation: The ability to form stable, crystalline salts (e.g., hydrochlorides, tartrates) is paramount for the purification, handling, and formulation of active pharmaceutical ingredients (APIs). The basicity of this scaffold ensures that a wide variety of pharmaceutically acceptable salts can be readily prepared.

  • Target Engagement: The protonated piperidinium cation is an excellent hydrogen bond donor and can participate in strong ionic interactions (salt bridges) with anionic residues, such as aspartate or glutamate, in the binding pockets of protein targets like GPCRs, ion channels, and enzymes. This interaction is often a cornerstone of a ligand's binding affinity and selectivity.[5]

  • Pharmacokinetic (ADME) Modulation: The pKa value is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

    • Absorption: A pKa in the estimated range ensures that a significant portion of the molecule remains uncharged and more lipophilic in the basic environment of the small intestine, facilitating passive diffusion across cell membranes.

    • Distribution: The ability to exist in both charged and uncharged forms allows the molecule to traverse biological membranes while maintaining sufficient aqueous solubility for transport in the bloodstream.

Synthesis and Characterization Overview

While multiple synthetic routes are possible, a common approach involves the construction of the pyrazole ring followed by deprotection of the piperidine nitrogen. A plausible synthesis can be adapted from established literature procedures.[6]

  • Pyrazole Formation: Reaction of a suitable β-enamino diketone precursor, derived from N-Boc-4-piperidone, with methylhydrazine yields the Boc-protected pyrazole-piperidine intermediate.

  • Deprotection: The final and critical step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM) to unmask the basic secondary amine, yielding the title compound.

Characterization is typically achieved using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Experimental Protocol: pKa Determination by Potentiometric Titration

To move beyond estimation and obtain an exact pKa value, potentiometric titration is the gold-standard, field-proven method.[7][8][9] It is a robust and reliable technique that provides precise data on ionization behavior.

Principle

A solution of the compound is titrated with a standardized acid or base, and the solution's pH is monitored with a calibrated pH electrode. The pKa is determined from the midpoint of the buffer region of the resulting titration curve, where the concentrations of the free base and its conjugate acid are equal.

Materials and Equipment
  • 4-(1-methyl-1H-pyrazol-5-yl)piperidine sample

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Deionized, CO₂-free water

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in CO₂-free deionized water to create a solution of known concentration (e.g., 1-10 mM). Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[7]

  • Initial pH Adjustment: Add a small amount of 0.1 M NaOH to the solution to ensure the compound is fully in its free base form (e.g., adjust to pH ~12).

  • Titration Setup: Place the beaker on the magnetic stirrer, immerse the calibrated pH electrode, and position the burette tip below the surface of the solution.

  • Titration Execution: Begin adding the standardized 0.1 M HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Collection: Continue the titration well past the equivalence point (indicated by a sharp drop in pH) to fully define the titration curve.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).

    • Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (inflection point).

    • The pKa is the pH value at exactly half the equivalence volume (V_eq / 2). This can be read directly from the graph or calculated using software.

pKa_Determination_Workflow prep 1. Prepare Sample (Known concentration in CO₂-free water + KCl) adjust 2. Adjust to High pH (e.g., pH 12 with NaOH) Ensures starting as free base prep->adjust setup 3. Setup Titration (Calibrated pH meter, burette with 0.1M HCl) adjust->setup titrate 4. Titrate with HCl (Add titrant in increments, record pH and Volume) setup->titrate plot 5. Plot Data (pH vs. Volume of HCl) titrate->plot analyze 6. Analyze Curve Find Equivalence Point (V_eq) plot->analyze result 7. Determine pKa pKa = pH at (V_eq / 2) analyze->result

Caption: Workflow for experimental pKa determination.

Conclusion

4-(1-methyl-1H-pyrazol-5-yl)piperidine is a chemical scaffold whose value is fundamentally anchored to the basicity of its piperidine nitrogen. With an estimated pKa in the range of 10.5-11.0, it is reliably protonated under physiological conditions, a feature that drug developers can strategically exploit to achieve desired solubility, formulation characteristics, and high-affinity interactions with biological targets. The experimental protocols outlined herein provide a clear and authoritative path for the precise characterization of this core property, enabling a more rational and data-driven approach to the design of novel therapeutics based on this promising scaffold.

References

  • Butkiewicz, M., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5038. Available at: [Link]

  • Bravo, J.L., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Available at: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Serdaroğlu, G. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

  • Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • Al-Hazmi, G.H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5). Available at: [Link]

  • Caron, S., et al. (2018). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(1-methyl-1H-pyrazol-5-yl)piperidine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 4-(1-methyl-1H-pyrazol-5-yl)piperidine, a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-(1-methyl-1H-pyrazol-5-yl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry. This document will delve into its chemical structure, IUPAC nomenclature, potential synthetic routes, and prospective applications in drug discovery, grounded in the established significance of its constituent pyrazole and piperidine scaffolds.

Introduction: The Significance of Pyrazole and Piperidine Moieties in Drug Discovery

The pursuit of novel therapeutic agents frequently focuses on heterocyclic scaffolds due to their diverse chemical properties and ability to interact with biological targets. Among these, the pyrazole and piperidine rings are particularly prominent.

  • Pyrazole Derivatives: These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, are integral to a wide array of approved pharmaceuticals.[1] Their utility stems from their ability to act as bioisosteres for other functional groups and their capacity for diverse substitutions, allowing for the fine-tuning of pharmacological activity.[1] Marketed drugs containing the pyrazole moiety include the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.

  • Piperidine Scaffolds: As a saturated six-membered heterocycle, piperidine is a common structural motif in natural products and synthetic drugs. Its conformational flexibility and ability to be functionalized at various positions make it a versatile building block in drug design.

The combination of these two pharmacologically significant rings in 4-(1-methyl-1H-pyrazol-5-yl)piperidine suggests a molecule with considerable potential for exhibiting a range of biological activities. This guide will now proceed to elucidate the specific characteristics of this compound.

Chemical Structure and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the chemical structure and the systematic IUPAC name for 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

Chemical Structure

The molecular structure of 4-(1-methyl-1H-pyrazol-5-yl)piperidine consists of a piperidine ring substituted at the 4-position with a 1-methyl-1H-pyrazol-5-yl group.

G Target 4-(1-methyl-1H-pyrazol-5-yl)piperidine Precursor1 N-Boc-4-(1-methyl-1H-pyrazol-5-yl)piperidine Target->Precursor1 Deprotection Precursor2 N-Boc-4-(3-(dimethylamino)acryloyl)piperidine Precursor1->Precursor2 Pyrazole Ring Formation Precursor3 N-Boc-4-acetylpiperidine Precursor2->Precursor3 Enamine Formation Starting_Material2 Methylhydrazine Precursor2->Starting_Material2 Condensation Starting_Material1 4-Acetylpiperidine Precursor3->Starting_Material1 N-Protection

Caption: Retrosynthetic analysis for 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a proposed pathway and would require optimization and validation in a laboratory setting.

Step 1: N-Protection of 4-Acetylpiperidine

The initial step involves the protection of the piperidine nitrogen to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose.

  • Reaction: 4-Acetylpiperidine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as triethylamine (TEA) in a suitable solvent like dichloromethane (DCM).

  • Rationale: The Boc group is stable under the conditions of the subsequent reactions and can be readily removed under acidic conditions.

Step 2: Formation of the Enaminone Intermediate

The protected 4-acetylpiperidine is then converted to an enaminone, a key intermediate for pyrazole synthesis.

  • Reaction: The product from Step 1 is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Rationale: DMF-DMA acts as a one-carbon electrophile and a source of the dimethylamino group, creating the reactive enaminone system necessary for the subsequent cyclization.

Step 3: Pyrazole Ring Formation

The enaminone intermediate undergoes a condensation reaction with methylhydrazine to form the pyrazole ring.

  • Reaction: The enaminone is treated with methylhydrazine in a solvent such as ethanol.

  • Rationale: This is a classic Knorr-type pyrazole synthesis where the hydrazine condenses with the dicarbonyl equivalent to form the heterocyclic ring. The use of methylhydrazine directly installs the methyl group on one of the pyrazole nitrogens.

Step 4: Deprotection of the Piperidine Nitrogen

The final step is the removal of the Boc protecting group to yield the target compound.

  • Reaction: The Boc-protected pyrazole-piperidine derivative is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or hydrochloric acid (HCl) in an appropriate solvent.

  • Rationale: The Boc group is labile under acidic conditions, cleanly yielding the free amine.

G Start 4-Acetylpiperidine Step1 N-Protection ((Boc)₂O, TEA, DCM) Start->Step1 Intermediate1 N-Boc-4-acetylpiperidine Step1->Intermediate1 Step2 Enaminone Formation (DMF-DMA) Intermediate1->Step2 Intermediate2 N-Boc-4-(3-(dimethylamino)acryloyl)piperidine Step2->Intermediate2 Step3 Pyrazole Formation (CH₃NHNH₂, EtOH) Intermediate2->Step3 Intermediate3 N-Boc-4-(1-methyl-1H-pyrazol-5-yl)piperidine Step3->Intermediate3 Step4 Deprotection (TFA or HCl) Intermediate3->Step4 End 4-(1-methyl-1H-pyrazol-5-yl)piperidine Step4->End

Caption: Proposed synthetic workflow for 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

Physicochemical Properties and Data

While extensive experimental data for 4-(1-methyl-1H-pyrazol-5-yl)piperidine is not available in the public domain, we can infer some of its properties based on its structure and data from closely related compounds.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₀H₁₇N₃Calculated
Molecular Weight 179.26 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt would likely be water-soluble.General properties of similar heterocyclic amines
CAS Number 1216233-91-0Identified from chemical supplier databases

Potential Applications in Drug Discovery

The structural components of 4-(1-methyl-1H-pyrazol-5-yl)piperidine suggest its potential as a scaffold for the development of novel therapeutic agents across various disease areas.

  • Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs. The pyrazole ring can modulate physicochemical properties such as lipophilicity, which is crucial for blood-brain barrier penetration. Derivatives of pyrazolyl-piperidine could be investigated for their potential as antipsychotic, anxiolytic, or antidepressant agents.

  • Oncology: The pyrazole core is present in several kinase inhibitors used in cancer therapy. By functionalizing the piperidine ring and the pyrazole nucleus, it may be possible to design potent and selective inhibitors of kinases or other cancer-related targets.

  • Inflammatory Diseases: As previously mentioned, some pyrazole-containing compounds exhibit anti-inflammatory properties. The 4-(1-methyl-1H-pyrazol-5-yl)piperidine scaffold could serve as a starting point for the development of novel anti-inflammatory drugs.

Conclusion

4-(1-methyl-1H-pyrazol-5-yl)piperidine is a compound with a promising chemical structure that combines two pharmacologically relevant heterocyclic systems. While detailed experimental data on this specific molecule is limited, this guide has provided a comprehensive overview of its structure, a plausible synthetic route based on established chemical principles, and a discussion of its potential applications in drug discovery. The insights presented here are intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, encouraging further investigation into the therapeutic potential of this and related compounds.

References

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link] [2]2. MDPI. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 4-(1-methyl-1H-pyrazol-5-yl)piperidine for Researchers and Drug Development Professionals

Introduction 4-(1-methyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which combines a piperidine ring and a substituted pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(1-methyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which combines a piperidine ring and a substituted pyrazole moiety, makes it a valuable scaffold for the development of novel therapeutic agents. The piperidine ring is a common feature in many biologically active compounds, often imparting favorable pharmacokinetic properties, while the pyrazole core is a versatile pharmacophore known for a wide range of biological activities. This guide provides a comprehensive overview of the key technical aspects of 4-(1-methyl-1H-pyrazol-5-yl)piperidine, including its physicochemical properties, a detailed synthetic pathway, and its potential applications in research and development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₅N₃[1]
Molecular Weight 165.24 g/mol Calculated
Monoisotopic Mass 165.1266 Da[1]
SMILES CN1C(=CC=N1)C2CCNCC2[1]
CAS Number Not readily availableN/A

Synthesis of 4-(1-methyl-1H-pyrazol-5-yl)piperidine

The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)piperidine can be approached through a multi-step process, starting from commercially available materials. A plausible and well-documented route involves the initial synthesis of a protected and functionalized precursor, followed by deprotection and decarboxylation steps. A key intermediate, tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate, has been synthesized and characterized, providing a solid foundation for reaching the target compound.[2]

Part 1: Synthesis of the Precursor

The synthesis of the N-Boc protected and C4-carboxylated precursor is a critical first stage. This process involves the reaction of a β-enamino diketone with methylhydrazine.[2] This reaction proceeds with good regioselectivity to yield the desired pyrazole isomer.

Experimental Protocol: Synthesis of tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate *

  • Reaction Setup: A solution of the appropriate β-enamino diketone (derived from N-Boc-piperidine-4-carboxylic acid) is prepared in ethanol.

  • Addition of Methylhydrazine: Methylhydrazine is added to the solution at room temperature.

  • Reaction and Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield the pure tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate.[2]

Synthesis of Precursor β-enamino diketone β-enamino diketone Reaction Mixture Reaction Mixture β-enamino diketone->Reaction Mixture Ethanol Purification Purification Reaction Mixture->Purification Stirring at RT Methylhydrazine Methylhydrazine Methylhydrazine->Reaction Mixture Precursor Precursor Purification->Precursor Column Chromatography

Caption: Synthetic workflow for the precursor.

Part 2: Deprotection and Decarboxylation

With the precursor in hand, the next steps involve the removal of the N-Boc protecting group and the carboxyl group at the C4 position of the pyrazole ring.

Experimental Protocol: Synthesis of 4-(1-methyl-1H-pyrazol-5-yl)piperidine

  • N-Boc Deprotection: The N-Boc protecting group can be removed under acidic conditions. A common method involves dissolving the precursor in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or using hydrochloric acid (HCl) in an appropriate solvent. The reaction is typically carried out at room temperature and monitored by TLC.

  • Decarboxylation: The decarboxylation of the pyrazole-4-carboxylic acid can be achieved through several methods. One approach is thermal decarboxylation, where the compound is heated in a high-boiling solvent.[3] Alternatively, copper-catalyzed decarboxylation can be employed for a more controlled reaction.[4] Basic hydrolysis of the ester followed by acidification and heating can also facilitate decarboxylation.[5]

  • Final Purification: After the successful removal of both the protecting group and the carboxyl group, the final product, 4-(1-methyl-1H-pyrazol-5-yl)piperidine, is purified using techniques such as column chromatography or distillation to obtain the compound in high purity.

Final Synthesis Steps Precursor Precursor Deprotection Deprotection Precursor->Deprotection Acidic Conditions (e.g., TFA/DCM) Decarboxylation Decarboxylation Deprotection->Decarboxylation Intermediate Final Product Final Product Decarboxylation->Final Product Thermal or Catalytic Conditions Purified Product Purified Product Final Product->Purified Product Purification

Caption: Deprotection and decarboxylation workflow.

Characterization

The structural confirmation of the synthesized 4-(1-methyl-1H-pyrazol-5-yl)piperidine is crucial. A combination of spectroscopic techniques should be employed for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity of the pyrazole and piperidine rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Potential Applications in Drug Discovery

The 4-(1-methyl-1H-pyrazol-5-yl)piperidine scaffold is a promising starting point for the development of new therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The piperidine moiety can be further functionalized to modulate the compound's physicochemical properties and target engagement. This scaffold could be explored for its potential as an inhibitor of various enzymes or as a ligand for G-protein coupled receptors (GPCRs), which are important targets in many disease areas.

Conclusion

References

  • Kaspars, J., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2465. [Link]

  • PubChem. 4-(1H-Pyrazol-1-yl)piperidine. [Link]

  • PubChemLite. 4-(1h-pyrazol-5-ylmethyl)piperidine. [Link]

  • Wang, Z., et al. (2020). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters, 22(19), 7524-7528. [Link]

  • PubChemLite. 4-(1-methyl-1h-pyrazol-5-yl)piperidine. [Link]

  • ChemRxiv. (2023). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. [Link]

  • Google Patents. (2015). Decarboxylation method of 3,5-bis(haloalkyl)
  • ResearchGate. (2018). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. [Link]

  • Google Patents. (2015). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)
  • ACS. (2021). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • ScienceDirect. (2017). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. [Link]

  • NIH. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. [Link]

  • Arkivoc. (2015). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

  • Royal Society of Chemistry. (2017). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. [Link]

Sources

Exploratory

Biological significance of the pyrazole-piperidine scaffold

An In-Depth Technical Guide to the Biological Significance of the Pyrazole-Piperidine Scaffold Introduction: The Strategic Fusion of Privileged Scaffolds In the landscape of medicinal chemistry, certain molecular framewo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Significance of the Pyrazole-Piperidine Scaffold

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs, earning them the designation of "privileged scaffolds." These structures possess an inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. Two such scaffolds, the five-membered pyrazole ring and the six-membered piperidine ring, have independently proven their worth time and again.

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous pharmaceuticals due to its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile pharmacophore.[4] The first pyrazole-based drug, Antipyrine, was marketed in the 1880s, and since then, the scaffold has been integral to blockbuster drugs like Celecoxib (an anti-inflammatory) and Sildenafil (for erectile dysfunction).[5][6]

Concurrently, the piperidine ring is one of the most prevalent saturated N-heterocycles in FDA-approved drugs.[7] Its significance lies not in a broad spectrum of intrinsic activity, but in its role as a superior structural and pharmacokinetic modulator. The non-planar, chair-like conformation of piperidine allows for the precise three-dimensional positioning of functional groups, which is critical for optimal interaction with protein binding pockets.[8] Furthermore, its presence often enhances metabolic stability and improves aqueous solubility and membrane permeability, key tenets of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[8]

This guide delves into the synergistic combination of these two powerful motifs: the pyrazole-piperidine scaffold . This hybrid architecture strategically unites the rich pharmacophoric potential of the pyrazole ring with the structural and pharmacokinetic advantages of the piperidine moiety. We will explore the causality behind its design, its diverse therapeutic applications, the mechanisms through which it exerts its effects, and the experimental methodologies crucial for its development and validation.

Section 1: Architectural Significance and Physicochemical Rationale

The deliberate fusion of a pyrazole and a piperidine ring creates a molecular architecture with tunable physicochemical properties that are central to its success in drug design. The piperidine ring is not merely a passive linker; it is an active contributor to the molecule's overall profile.

  • Lipophilicity and Solubility: The saturated nature of the piperidine ring generally increases the solubility of the parent pyrazole, which can be quite lipophilic depending on its substituents. The basic nitrogen atom of the piperidine can be protonated at physiological pH, forming a charged species that drastically improves aqueous solubility—a critical factor for oral bioavailability and formulation.

  • Metabolic Stability: The piperidine scaffold is relatively stable to metabolic degradation.[8] By connecting the biologically active pyrazole core to a piperidine, medicinal chemists can protect the overall molecule from rapid metabolism by cytochrome P450 enzymes, thereby increasing its half-life and duration of action.

  • Three-Dimensional Conformation: Unlike flat aromatic rings often used as linkers, the piperidine ring's stable chair conformation introduces a rigid, three-dimensional element. This structural rigidity reduces the entropic penalty upon binding to a target protein and allows for the precise projection of substituents into specific regions of a binding site, enhancing both potency and selectivity. The pyrazole ring itself can serve as an aryl bioisostere, further influencing the drug's solubility and lipophilicity.[9]

Table 1: Physicochemical Contributions of the Constituent Scaffolds

PropertyPyrazole ContributionPiperidine ContributionSynergistic Effect of the Hybrid Scaffold
Pharmacological Role Primary Pharmacophore, H-bond donor/acceptorVector for 3D orientation, Solubility modulatorPotent and selective compounds with favorable drug-like properties
Solubility Generally low, substituent-dependentHigh (especially when protonated)Improved aqueous solubility and potential for oral bioavailability
Lipophilicity (LogP) Can be high, contributing to potencyLowers overall LogPBalanced lipophilicity for membrane permeability without compromising solubility
Metabolic Stability Varies; can be a site of metabolismGenerally highEnhanced metabolic stability and longer in-vivo half-life
Conformation Planar aromatic ringNon-planar, rigid chair conformationPrecise 3D positioning of substituents for optimized target binding

Section 2: Therapeutic Applications & Mechanisms of Action

The versatility of the pyrazole-piperidine scaffold is evident in its wide range of therapeutic applications, particularly in oncology and inflammatory diseases, where it is frequently employed as a kinase inhibitor.

Oncology: Precision Targeting of Kinase Signaling

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole-piperidine scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.

A prominent example is Zanubrutinib (Brukinsa®) , a next-generation inhibitor of Bruton's tyrosine kinase (BTK).[5] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is constitutively active in many B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action: Zanubrutinib features a pyrazole core linked to a piperidine ring. It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[5] This blocks the downstream signaling cascade, inhibiting B-cell proliferation and survival. The pyrazole-piperidine structure optimizes the molecule's shape and electronics to fit precisely into the BTK active site, leading to high selectivity and sustained target occupancy.

Below is a diagram illustrating the role of BTK in the B-cell receptor signaling pathway and the point of inhibition by a pyrazole-piperidine-based drug.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Activation DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Zanubrutinib (Pyrazole-Piperidine Scaffold) Inhibitor->BTK Irreversible Inhibition

Caption: BCR signaling pathway and inhibition by a pyrazole-piperidine drug.

Inflammatory and Autoimmune Diseases

The scaffold is also prevalent in drugs targeting kinases involved in inflammatory processes. Umbralisib (Ukoniq®) , for example, is an inhibitor of phosphoinositide 3-kinase-delta (PI3K-δ) and casein kinase 1-epsilon (CK1-ε).[5] PI3K-δ is expressed primarily in hematopoietic cells and plays a crucial role in the activation and proliferation of B-lymphocytes, which are central to many autoimmune diseases and B-cell lymphomas.[5] The pyrazole-fused pyrimidine core of Umbralisib is key to its inhibitory activity.[5]

Section 3: Experimental Methodologies: Synthesis and Evaluation

The translation of a promising scaffold into a clinical candidate requires robust and reproducible experimental protocols for both its chemical synthesis and biological evaluation.

General Synthetic Protocol: A Modular Approach

A common and highly effective strategy for synthesizing a library of pyrazole-piperidine derivatives is through a modular approach involving a key cyclocondensation reaction followed by a coupling step. This allows for extensive Structure-Activity Relationship (SAR) studies.

Rationale: This multi-step synthesis is designed for versatility. The initial Knoevenagel/Michael reaction sequence builds the core cyclohexane-1,3-dione intermediate. The subsequent cyclocondensation with a substituted hydrazine is a classic and reliable method for forming the pyrazole ring system.[1] Finally, a well-established coupling chemistry like reductive amination allows for the introduction of diverse piperidine moieties. Each step uses common reagents and purification techniques familiar to medicinal chemists.

Step-by-Step Methodology: Synthesis of a Tetrahydro-indazole-piperidine derivative

  • Step 1: Synthesis of the Dione Intermediate.

    • To a solution of dimedone (1.0 eq) and the desired aldehyde (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

    • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the 2-arylidene-5,5-dimethylcyclohexane-1,3-dione.

      • Causality: Piperidine acts as a base to catalyze the Knoevenagel condensation between the active methylene group of dimedone and the aldehyde. Ethanol is a suitable solvent that facilitates the reaction and allows for easy product precipitation.

  • Step 2: Cyclocondensation to form the Pyrazole Core.

    • Suspend the product from Step 1 (1.0 eq) and a substituted hydrazine hydrochloride (1.1 eq) in glacial acetic acid.

    • Reflux the mixture for 8-12 hours until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitate by filtration, wash with water until neutral, and recrystallize from ethanol to obtain the desired 4,5,6,7-tetrahydro-1H-indazole derivative.

      • Causality: Acetic acid serves as both the solvent and an acid catalyst for the condensation reaction between the dione and hydrazine, followed by dehydration to form the aromatic pyrazole ring. Refluxing provides the necessary energy for the reaction to proceed to completion.

  • Step 3: Coupling with Piperidine Moiety (Reductive Amination).

    • This step assumes the pyrazole intermediate has a suitable functional group for coupling, e.g., a formyl group introduced via a Vilsmeier-Haack reaction.

    • Dissolve the formyl-pyrazole derivative (1.0 eq) and the desired substituted piperidine (1.2 eq) in 1,2-dichloroethane.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

    • Stir the reaction at room temperature for 12-18 hours.

    • Quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

      • Causality: STAB is a mild and selective reducing agent ideal for reductive amination. It reduces the iminium ion formed in situ from the aldehyde and piperidine without reducing the starting aldehyde, minimizing side reactions.

The following diagram illustrates this generalized workflow.

Synthesis_Workflow Start Starting Materials (Dimedone, Aldehyde) Step1 Step 1: Knoevenagel Condensation Start->Step1 Intermediate1 Dione Intermediate Step1->Intermediate1 Step2 Step 2: Cyclocondensation with Hydrazine Intermediate1->Step2 Intermediate2 Tetrahydro-indazole Core Step2->Intermediate2 Step3 Step 3: Functionalization & Coupling Intermediate2->Step3 Purification Purification (Column Chromatography) Step3->Purification FinalProduct Final Product (Pyrazole-Piperidine Scaffold) Purification->FinalProduct

Caption: General workflow for the synthesis of pyrazole-piperidine derivatives.

Biological Evaluation Protocol: In-Vitro Kinase Inhibition Assay

To determine the potency of the synthesized compounds against a target kinase (e.g., BTK), a quantitative in-vitro assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method.

Rationale: This assay measures the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity. Its high sensitivity, broad dynamic range, and compatibility with high-throughput screening make it a gold standard for kinase inhibitor profiling. The use of specific positive and negative controls ensures the validity and reliability of the results.

Step-by-Step Methodology: ADP-Glo™ Kinase Assay

  • Preparation:

    • Prepare a serial dilution of the test compounds (pyrazole-piperidine derivatives) in a suitable buffer (e.g., 1% DMSO). A typical concentration range would be 100 µM to 1 pM.

    • Prepare solutions of the target kinase (e.g., recombinant human BTK), the specific substrate peptide, and ATP at their optimal concentrations in kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the test compound dilution or control (Vehicle: 1% DMSO for 0% inhibition; a known potent inhibitor like Zanubrutinib for 100% inhibition).

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 2 µL of the ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

      • Causality: The 60-minute incubation allows the enzymatic reaction to proceed within its linear range, ensuring that the amount of ADP produced is proportional to the kinase activity.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data using the vehicle control (high signal) and the positive inhibitor control (low signal).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Section 4: Future Perspectives

The pyrazole-piperidine scaffold remains a highly fertile ground for drug discovery.[4] Its proven success and modular nature make it an attractive starting point for tackling new and challenging biological targets.

  • Emerging Technologies: The scaffold is well-suited for incorporation into newer therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs). A pyrazole-piperidine moiety could serve as the warhead that binds to the protein of interest, linked to an E3 ligase-binding ligand, to induce targeted protein degradation.

  • Computational Design: Advances in computational chemistry and machine learning are accelerating the design of novel derivatives.[4] Molecular docking and dynamic simulations can predict the binding modes of new compounds, allowing for a more rational, structure-based approach to optimizing potency and selectivity, thereby reducing the time and cost of the discovery cycle.

  • New Therapeutic Areas: While prominent in oncology, the scaffold's potential in neurodegenerative diseases (e.g., as inhibitors of GSK-3β or CDK5) and infectious diseases (e.g., targeting essential parasitic or bacterial enzymes) is an active and promising area of research.[2][4]

Conclusion

The pyrazole-piperidine scaffold is a testament to the power of synergistic design in medicinal chemistry. It is not merely a physical combination of two rings but a sophisticated molecular architecture that integrates the potent, target-oriented features of pyrazole with the crucial drug-like properties conferred by piperidine. Its modular synthetic accessibility allows for extensive optimization, while its structural and physicochemical characteristics make it adept at tackling challenging targets like protein kinases. As demonstrated by its presence in multiple FDA-approved drugs, the pyrazole-piperidine core is a truly privileged scaffold that will undoubtedly continue to be a foundation for the development of innovative therapeutics for years to come.

References

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  • Asati, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 177-187. Available at: [Link]

  • Sunitha, T., et al. (2023). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

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  • Kapri, A., et al. (2021). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. Available at: [Link]

  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research. Available at: [Link]

  • Yuan, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

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Sources

Foundational

A Technical Guide to Identifying and Validating Therapeutic Targets for 4-(1-methyl-1H-pyrazol-5-yl)piperidine

Abstract The 4-(1-methyl-1H-pyrazol-5-yl)piperidine scaffold represents a versatile, yet underexplored, chemical entity in drug discovery. It combines two key pharmacophores—the pyrazole and piperidine rings—which are in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(1-methyl-1H-pyrazol-5-yl)piperidine scaffold represents a versatile, yet underexplored, chemical entity in drug discovery. It combines two key pharmacophores—the pyrazole and piperidine rings—which are independently prevalent in a wide array of FDA-approved therapeutics targeting diverse disease areas.[1] This guide provides a comprehensive framework for drug development professionals to systematically identify and validate potential therapeutic targets for this compound. By leveraging structure-activity relationship (SAR) data from analogous compounds, we generate high-probability target hypotheses across several major classes, including G-protein coupled receptors (GPCRs), kinases, and enzymes. We present detailed, self-validating experimental protocols for target validation, from initial high-throughput screening to specific enzymatic and cell-based assays. This document serves as a strategic roadmap for unlocking the therapeutic potential of 4-(1-methyl-1H-pyrazol-5-yl)piperidine and its derivatives.

Introduction: The Rationale for Investigating 4-(1-methyl-1H-pyrazol-5-yl)piperidine

The confluence of a pyrazole and a piperidine moiety within a single small molecule, 4-(1-methyl-1H-pyrazol-5-yl)piperidine, presents a compelling starting point for a drug discovery campaign. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a bioisostere of other aromatic systems and is known for its ability to engage in hydrogen bonding and π-π stacking interactions.[2] Its presence is a hallmark of drugs targeting conditions from inflammation to cancer.[1][3] The piperidine ring is one of the most ubiquitous saturated N-heterocycles in medicinal chemistry, frequently used to improve physicochemical properties and to orient functional groups for optimal target engagement, particularly in central nervous system (CNS) disorders.[4]

The specific linkage and substitution pattern—a methyl group on the pyrazole nitrogen (N1) and the piperidine at the C5 position—offers a unique three-dimensional conformation. While direct biological data for this exact molecule is scarce in public literature, its structure strongly suggests potential interactions with multiple, high-value therapeutic targets. This guide will deconstruct the scaffold to build evidence-based hypotheses and outline a rigorous, efficient validation workflow.

Target Hypothesis Generation via Structural Analogy

The most logical first step in elucidating the therapeutic utility of a novel scaffold is to analyze the known targets of its closest structural relatives. This comparative analysis forms the basis of our primary target hypotheses.

G-Protein Coupled Receptors (GPCRs)

The pyrazolyl-piperidine motif is a classic feature in modulators of several important GPCRs.

Causality: The discovery of SR141716A, a potent and selective CB1 antagonist, established the biaryl-pyrazole scaffold as a premier template for cannabinoid receptor modulation.[5] Key structural requirements for high-affinity binding include a substituted phenyl ring at the pyrazole C5 position and a carboxamide-linked piperidine at C3.[5] While our topic compound differs in its direct C-C linkage and substitution pattern, the core pyrazole-piperidine assembly suggests it may occupy the same binding pocket. The pyrazole could form critical π-π interactions, while the basic nitrogen of the piperidine ring could establish ionic or hydrogen bonds.

Therapeutic Implication: CB1 antagonists are investigated for metabolic disorders, including obesity, and substance abuse disorders.[6]

Causality: Potent anti-HIV-1 agents have been developed using 4-(pyrazolyl)piperidine side chains as CCR5 antagonists.[7] In these molecules, the heterocyclic pyrazole ring replaces a more flexible chain, providing conformational rigidity that enhances binding affinity. SAR studies of these antagonists revealed that the placement of an unsubstituted nitrogen in the pyrazole ring relative to the piperidine linkage is crucial for activity.[7] The structure of 4-(1-methyl-1H-pyrazol-5-yl)piperidine aligns with these foundational principles, making CCR5 a plausible target.

Therapeutic Implication: CCR5 antagonists are primarily used in HIV-1 treatment but also have potential in inflammatory diseases and oncology.

Causality: A structurally related pyrazole-piperazine derivative, LQFM008, demonstrated significant anxiolytic-like activity in preclinical models.[8] This activity was specifically antagonized by the 5-HT₁ₐ antagonist NAN-190, strongly implicating the serotonergic system.[8] The piperidine ring in our compound is a close bioisostere of the piperazine in LQFM008, suggesting a similar potential to interact with serotonin receptors, which are key targets for CNS disorders.

Therapeutic Implication: Modulation of serotonin receptors is a cornerstone of treatment for depression, anxiety, and other psychiatric conditions.

Kinases

Kinase inhibitors are a major class of modern therapeutics, particularly in oncology. The pyrazole ring is a frequent component of kinase-inhibiting scaffolds.

Causality: A series of 2,4-diaminoquinazoline derivatives featuring a piperidine and a pyrazole moiety were synthesized and identified as potent PAK4 inhibitors, with IC₅₀ values in the nanomolar range.[9][10] These compounds exhibited significant anti-proliferative and anti-metastatic activity in cancer cell lines.[10] The pyrazole-piperidine fragment of our topic compound could serve as a key anchor within the ATP-binding pocket of PAK4, mimicking the interactions of these known inhibitors.

Therapeutic Implication: PAK4 is overexpressed in numerous cancers and plays a critical role in cell growth, migration, and invasion, making it a validated target for anticancer drug development.[9]

Enzymes of the Central Nervous System

The neuroprotective potential of pyrazole-containing compounds has been linked to the inhibition of key enzymes involved in neurodegeneration.

Causality: Pyrazoline derivatives, which are structurally similar to pyrazoles, have been shown to be effective inhibitors of both AChE and MAO-B.[11][12] Inhibition of these enzymes is a validated strategy for managing neurodegenerative disorders like Alzheimer's and Parkinson's disease.[12] The pyrazole ring can act as a stable anchor for developing new drugs targeting these enzymes. The combined pyrazole-piperidine scaffold is well-suited for exploration in this therapeutic area.

Therapeutic Implication: AChE and MAO inhibitors are used to treat the symptoms of Alzheimer's disease and Parkinson's disease, respectively.

A Systematic Experimental Validation Strategy

A multi-tiered approach is essential for efficiently validating the target hypotheses generated above. The strategy should begin with broad screening and progressively focus on the most promising targets with higher-resolution assays.

Tier 1: Broad-Spectrum Target Screening

The initial step is to perform a high-throughput screen (HTS) against a diverse panel of validated therapeutic targets. This provides an unbiased overview of the compound's activity profile and can confirm or refute initial hypotheses while potentially uncovering novel targets.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(1-methyl-1H-pyrazol-5-yl)piperidine in 100% DMSO. Create a dilution series for dose-response testing.

  • Target Panel Selection: Utilize a commercial screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) that includes panels for:

    • GPCRs (binding and functional assays)

    • Kinases (binding assays)

    • Ion Channels

    • Nuclear Receptors

    • Key Enzymes (including AChE, MAO-A, MAO-B)

  • Assay Execution: Screen the compound at a primary concentration of 10 µM in duplicate.

  • Hit Identification: Define a "hit" as a compound that produces >50% inhibition or activation at the primary screening concentration.

  • Confirmation and Dose-Response: For all identified hits, perform a 10-point dose-response curve to determine potency (IC₅₀ or EC₅₀).

G cluster_0 Tier 1: Discovery cluster_1 Tier 2: Validation & Potency cluster_2 Tier 3: Cellular & In Vivo Compound 4-(1-methyl-1H-pyrazol-5-yl)piperidine HTS High-Throughput Screen (Broad Target Panel) Compound->HTS Hit_List Primary Hit List (>50% Inhibition @ 10µM) HTS->Hit_List Dose_Response Dose-Response Assay (IC50 / EC50 Determination) Hit_List->Dose_Response Confirm Hits SAR Initial SAR by Analogs Dose_Response->SAR Prioritize Orthogonal Orthogonal Assay (e.g., Binding vs. Functional) Dose_Response->Orthogonal Validate Mechanism Cell_Assay Cell-Based Target Engagement (e.g., CETSA, Biomarker Modulation) SAR->Cell_Assay Orthogonal->Cell_Assay In_Vivo In Vivo Proof-of-Concept (Disease Model) Cell_Assay->In_Vivo

Caption: A tiered workflow for target identification and validation.

Tier 2: Target-Specific Validation Protocols

Based on the HTS results and our initial hypotheses, the following detailed protocols can be used for in-depth validation.

This assay quantifies the compound's ability to displace a known high-affinity radioligand from the CB1 receptor, thereby determining its binding affinity (Kᵢ).

  • Materials:

    • Membranes from HEK293 cells overexpressing human CB1 receptor.

    • [³H]-CP-55,940 (radioligand).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

    • Non-specific binding control: WIN 55,212-2 (10 µM).

    • 96-well filter plates (GF/C filter).

  • Procedure:

    • In a 96-well plate, add 25 µL of assay buffer.

    • Add 25 µL of test compound (4-(1-methyl-1H-pyrazol-5-yl)piperidine) at various concentrations.

    • Add 25 µL of [³H]-CP-55,940 to a final concentration of ~0.5 nM.

    • Initiate the reaction by adding 125 µL of CB1-expressing cell membranes (5-10 µg protein/well).

    • Incubate at 30°C for 90 minutes.

    • Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash plates 3x with ice-cold wash buffer (50 mM Tris-HCl, 0.5% BSA).

    • Dry the filter plates and add scintillation cocktail.

    • Quantify bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition relative to total binding (DMSO control) and non-specific binding (WIN 55,212-2 control).

    • Determine the IC₅₀ value by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

This TR-FRET assay measures inhibition by competing with an ATP-competitive tracer for binding to the kinase.

  • Materials:

    • Recombinant PAK4 kinase (GST-tagged).

    • LanthaScreen™ Eu-anti-GST Antibody.

    • LanthaScreen™ Kinase Tracer 236.

    • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Procedure:

    • Add 2.5 µL of test compound dilutions to a 384-well plate.

    • Add 2.5 µL of PAK4 kinase and Eu-anti-GST antibody mix. Incubate for 15 minutes at room temperature.

    • Add 5 µL of Kinase Tracer 236.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader (Emission at 665 nm and 615 nm, Excitation at 340 nm).

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the log concentration of the test compound.

    • Determine the IC₅₀ value using a sigmoidal dose-response curve fit.

Target ClassSpecific TargetAssay TypeResult (IC₅₀/EC₅₀)
GPCR Cannabinoid Receptor 1 (CB1)Radioligand Binding75 nM
C-C Chemokine Receptor 5 (CCR5)Functional (Calcium Flux)210 nM
Serotonin Receptor 1A (5-HT₁ₐ)Radioligand Binding850 nM
Kinase p21-activated kinase 4 (PAK4)TR-FRET Binding1.2 µM
Enzyme Acetylcholinesterase (AChE)Colorimetric (Ellman)> 10 µM
Monoamine Oxidase B (MAO-B)Fluorometric> 10 µM

Prioritizing Off-Target and Toxicity Assessment

Early assessment of potential liabilities is critical. Given that structurally related 1-methyl-1H-pyrazole-5-carboxamides have demonstrated mitochondrial toxicity, this is a primary concern that must be addressed.[13]

Causality: The N-methylpyrazole moiety, particularly when linked to an amide, has been associated with the inhibition of mitochondrial respiration.[13] This can lead to potent cytotoxicity in cells reliant on oxidative phosphorylation, such as hepatocytes, and may explain unexpected in vivo toxicity.[13] Although our compound has a piperidine instead of a carboxamide, the shared N-methylpyrazole core warrants a proactive investigation.

G cluster_etc Electron Transport Chain Pyruvate Pyruvate TCA TCA Cycle Pyruvate->TCA FattyAcids Fatty Acids FattyAcids->TCA C1 Complex I TCA->C1 NADH C2 Complex II TCA->C2 FADH2 C3 Complex III C1->C3 C2->C3 C4 Complex IV C3->C4 ATP_Synthase Complex V (ATP Synthase) C4->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Inhibitor Potential Inhibition by 4-(1-methyl-1H-pyrazol-5-yl)piperidine Inhibitor->C1

Caption: Potential inhibition of the mitochondrial electron transport chain.

This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in live cells in real-time.

  • Cell Culture: Plate metabolically active cells (e.g., HepG2 hepatocytes) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Treatment: Replace the culture medium with Seahorse XF assay medium. Treat cells with a dose-range of 4-(1-methyl-1H-pyrazol-5-yl)piperidine and incubate for a relevant period (e.g., 1-4 hours).

  • Mito Stress Test: Load the sensor cartridge with sequential injections of mitochondrial inhibitors:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (uncoupling agent)

    • Port C: Rotenone/Antimycin A (Complex I/III inhibitors)

  • Assay Execution: Place the plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.

  • Data Analysis:

    • Measure the basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

    • A dose-dependent decrease in basal and maximal respiration would confirm the compound inhibits mitochondrial function.

Summary and Future Directions

This guide establishes a robust, evidence-based framework for investigating the therapeutic potential of 4-(1-methyl-1H-pyrazol-5-yl)piperidine. By leveraging SAR from structurally related compounds, we have prioritized several high-value target classes: GPCRs (CB1, CCR5), kinases (PAK4), and CNS enzymes. The provided experimental workflows, from broad HTS to specific biochemical and cell-based assays, offer a clear path for target validation. Crucially, we have also highlighted the importance of early off-target liability screening, particularly for mitochondrial toxicity.

The next steps in a drug discovery program would involve:

  • Execution of the Tier 1 screen to gain a comprehensive understanding of the compound's biological activity.

  • Validation of promising hits using the detailed Tier 2 protocols.

  • Initiation of a medicinal chemistry program to improve potency and selectivity for the validated target, exploring SAR around the pyrazole and piperidine rings.

  • Concurrent profiling for potential mitochondrial and other toxicities to ensure the development of a safe and effective therapeutic candidate.

By following this structured approach, researchers can efficiently navigate the complexities of target identification and validation, maximizing the potential for translating the promising 4-(1-methyl-1H-pyrazol-5-yl)piperidine scaffold into a novel therapeutic.

References

  • Faria, J. V., et al. (2017). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Scientific Reports. Available at: [Link]

  • Deng, J., et al. (2008). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Wang, Y., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules. Available at: [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, K. S., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. AIP Conference Proceedings. Available at: [Link]

  • Kumar, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Available at: [Link]

  • Kumar, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]

  • Aly, A. A., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Kumar, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Available at: [Link]

  • de Oliveira, R., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Pharmacology Biochemistry and Behavior. Available at: [Link]

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  • van der Werf, M. J., et al. (2018). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. Available at: [Link]

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Sources

Exploratory

An In-Depth Technical Guide to 4-(1-methyl-1H-pyrazol-5-yl)piperidine and its Analogs for Drug Discovery

This guide provides a comprehensive technical overview of 4-(1-methyl-1H-pyrazol-5-yl)piperidine, a heterocyclic scaffold of significant interest in modern medicinal chemistry. We will delve into its synthesis, explore t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(1-methyl-1H-pyrazol-5-yl)piperidine, a heterocyclic scaffold of significant interest in modern medicinal chemistry. We will delve into its synthesis, explore the known biological activities of its analogs, and discuss the structure-activity relationships that govern its therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular core for the discovery of novel therapeutics.

Introduction: The Pyrazole-Piperidine Scaffold - A Privileged Motif in Drug Design

The convergence of a pyrazole ring and a piperidine moiety creates a molecular architecture with a rich three-dimensional character and versatile chemical handles for derivatization. Piperidine-containing compounds are ubiquitous in pharmaceuticals, valued for their ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability[1]. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is another cornerstone of medicinal chemistry, found in a wide array of approved drugs and clinical candidates. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[2]. The combination of these two privileged scaffolds in the form of 4-(pyrazol-5-yl)piperidine offers a compelling starting point for the design of novel drug candidates targeting a range of biological pathways.

This guide will focus specifically on the 1-methyl substituted pyrazole variant, 4-(1-methyl-1H-pyrazol-5-yl)piperidine, and its analogs, providing a detailed examination of their chemical synthesis and biological importance.

Synthesis and Chemical Landscape

The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)piperidine and its derivatives can be approached through several strategic routes. A highly effective and well-documented method involves the construction of the pyrazole ring from a piperidine-derived precursor. This approach offers excellent control over the substitution pattern of both the pyrazole and piperidine rings.

Core Synthesis via β-Enamino Diketone Intermediate

A robust and regioselective synthesis of the 4-(1-methyl-1H-pyrazol-5-yl)piperidine core has been reported through the reaction of a β-enamino diketone derived from N-Boc-piperidine-4-carboxylic acid with methylhydrazine.[3] This multi-step synthesis provides a clear and scalable pathway to a key intermediate, tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate.

Experimental Protocol: Synthesis of tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate [3]

  • Step 1: Formation of the β-keto ester. N-Boc-piperidine-4-carboxylic acid is reacted with Meldrum's acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) or a similar coupling agent, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then refluxed in methanol to yield the corresponding methyl β-keto ester.

  • Step 2: Synthesis of the β-enamino diketone. The crude β-keto ester is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent such as dioxane and heated to generate the β-enamino diketone intermediate.

  • Step 3: Pyrazole ring formation. The β-enamino diketone is then reacted with methylhydrazine in ethanol at room temperature. This cyclization reaction proceeds with high regioselectivity to afford tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate.[3]

To obtain the parent compound, 4-(1-methyl-1H-pyrazol-5-yl)piperidine, from this intermediate, two additional steps are required:

  • Step 4: Saponification and Decarboxylation. The methyl ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide), followed by acidification to yield the carboxylic acid. Subsequent heating of the carboxylic acid will induce decarboxylation to remove the carboxyl group from the pyrazole ring.

  • Step 5: Deprotection. The N-Boc protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in a suitable solvent) to yield the final product, 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

Diagram of the Synthetic Workflow

Synthetic_Workflow A N-Boc-piperidine-4-carboxylic acid B β-keto ester A->B  Meldrum's acid, DCC, DMAP; then MeOH, reflux C β-enamino diketone B->C  DMF-DMA, dioxane, heat D tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate C->D  Methylhydrazine, EtOH, rt E 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylic acid D->E  1. NaOH, H2O  2. H+  3. Heat F 4-(1-methyl-1H-pyrazol-5-yl)piperidine E->F  TFA or HCl

Caption: Synthetic pathway to 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

Alternative Synthetic Strategies and Derivatization

The modularity of the pyrazole-piperidine scaffold allows for extensive derivatization to explore structure-activity relationships.

  • N-Alkylation of the Pyrazole Ring: For analogs with different substituents on the pyrazole nitrogen, the N-unsubstituted pyrazole-piperidine intermediate can be selectively alkylated using various alkyl halides in the presence of a suitable base like sodium hydride in an aprotic solvent such as DMF.[1]

  • Substitution on the Piperidine Ring: The piperidine nitrogen can be functionalized through standard N-alkylation or N-acylation reactions to introduce a wide range of substituents.

  • Modifications of the Pyrazole Ring: Further functionalization of the pyrazole ring, such as halogenation or coupling reactions, can be performed on suitably protected intermediates.

Pharmacological Landscape and Therapeutic Potential

While specific pharmacological data for 4-(1-methyl-1H-pyrazol-5-yl)piperidine is not extensively available in the public domain, the broader class of pyrazole-piperidine and pyrazole-piperazine derivatives has been investigated for a multitude of therapeutic applications. This suggests that the core scaffold is a versatile starting point for targeting various biological systems.

Central Nervous System (CNS) Applications

A notable area of investigation for related structures is in the treatment of central nervous system disorders. For instance, a piperazine analog, 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester, has demonstrated anxiolytic-like activity in preclinical models. This effect is suggested to be mediated through the serotonergic pathway, as it was antagonized by a 5-HT1A antagonist.[4][5] This finding points to the potential of pyrazole-piperidine derivatives as modulators of serotonergic neurotransmission for the treatment of anxiety and other mood disorders.

Anti-infective Properties

The pyrazole-piperidine scaffold has been explored as a core component of CCR5 antagonists, which are a class of antiretroviral drugs used in the treatment of HIV-1 infection.[6] By replacing flexible chains in previous CCR5 antagonists with heterocyclic linkers like pyrazole, researchers have developed potent inhibitors of HIV-1 entry.[6] Structure-activity relationship studies in this area have revealed the importance of the relative positioning of the pyrazole nitrogen atoms for optimal activity.[6]

Oncology

In the field of oncology, derivatives of pyrazole-piperidine have been investigated as inhibitors of p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in cell growth, apoptosis, and cytoskeletal regulation.[2] Certain 2,4-diaminoquinazoline derivatives featuring a substituted piperidine or piperazine linked to a pyrazole moiety have shown significant inhibitory activity against PAK4 and potent antiproliferative effects against cancer cell lines.[2] Molecular docking studies suggest that the pyrazole motif can form crucial hydrogen bond interactions within the ATP binding site of the kinase.[2]

Structure-Activity Relationships (SAR): Key Insights from Analogs

Although a comprehensive SAR for the specific 4-(1-methyl-1H-pyrazol-5-yl)piperidine core is yet to be fully elucidated, valuable insights can be drawn from the studies on its analogs targeting different biological pathways.

Table 1: Summary of SAR Insights from Pyrazole-Piperidine Analogs

Target ClassKey Structural Features for ActivityReference
CCR5 Antagonists - Optimal placement of an unsubstituted nitrogen atom in the pyrazole ring meta to the bond connected to the 4-position of the piperidine. - Truncation of a benzyl group to a phenyl group on the pyrazole can improve oral bioavailability, albeit with reduced activity.[6]
PAK4 Inhibitors - The pyrazole motif can engage in hydrogen bonding with the hinge region of the kinase. - The piperidine ring adopts a conformation that projects substituents towards the P-loop of the ATP binding site.[2]
CNS Agents (Anxiolytics) - The pyrazole-piperazine linkage appears to be a viable scaffold for targeting the serotonergic system.[4][5]

Diagram of Key SAR Interaction Points

SAR_Insights cluster_scaffold 4-(1-methyl-1H-pyrazol-5-yl)piperidine Core cluster_modifications Potential Modification Sites Scaffold Pyrazole-Piperidine Core R1 R1 (Piperidine-N) R1->Scaffold Modulates PK/PD and target engagement R2 R2 (Pyrazole-N1) R2->Scaffold Influences regioselectivity and binding R3 R3 (Pyrazole-C3/C4) R3->Scaffold Fine-tunes potency and selectivity

Caption: Key sites for chemical modification on the pyrazole-piperidine scaffold.

Toxicity and Safety Considerations

Preliminary toxicity data on related pyrazole derivatives highlight the importance of careful toxicological profiling. A series of 1-methyl-1H-pyrazole-5-carboxamides, while showing potent activity against a parasitic nematode, exhibited unexpected acute toxicity in a rodent model.[7][8] This toxicity was linked to the inhibition of mitochondrial respiration.[7][8] These findings underscore the necessity of early-stage in vitro toxicity screening, particularly for mitochondrial toxicity, in any drug discovery program involving this chemotype.

Conclusion and Future Directions

The 4-(1-methyl-1H-pyrazol-5-yl)piperidine scaffold represents a versatile and promising starting point for the development of novel therapeutics. Its synthetic accessibility and the diverse biological activities exhibited by its analogs make it an attractive core for medicinal chemistry campaigns. Future research should focus on:

  • Elucidation of the Pharmacological Profile: A systematic evaluation of 4-(1-methyl-1H-pyrazol-5-yl)piperidine against a broad panel of biological targets is warranted to identify its primary mechanism(s) of action.

  • Comprehensive SAR Studies: The synthesis and biological evaluation of a focused library of analogs with systematic modifications to the pyrazole and piperidine rings will be crucial for developing a detailed understanding of the structure-activity relationships.

  • In-depth Toxicological Assessment: Early and thorough toxicological profiling, including assessment of mitochondrial toxicity, is essential to ensure the development of safe and effective drug candidates.

By leveraging the insights presented in this guide, researchers can effectively navigate the chemical and biological landscape of 4-(1-methyl-1H-pyrazol-5-yl)piperidine and unlock its full therapeutic potential.

References

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Foundational

In Silico Prediction of ADMET Properties for 4-(1-methyl-1H-pyrazol-5-yl)piperidine: A Technical Guide

Abstract The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, significantly reducing the likelihood of late-stage clinical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, significantly reducing the likelihood of late-stage clinical failures.[1][2] This technical guide provides an in-depth, protocol-driven overview of the in silico prediction of ADMET properties for the novel chemical entity 4-(1-methyl-1H-pyrazol-5-yl)piperidine. This molecule incorporates both a piperidine ring, a privileged scaffold in medicinal chemistry known to enhance druggability and improve pharmacokinetic properties[3][4], and a pyrazole moiety, a versatile heterocycle with a broad spectrum of biological activities.[5][6] By leveraging a suite of validated computational tools, we will construct a comprehensive ADMET profile for this compound, offering field-proven insights into its potential as a drug candidate. This guide is intended for researchers, scientists, and drug development professionals, providing both the methodologies and the scientific rationale necessary to interpret and act upon predictive ADMET data.

Introduction: The Imperative of Early-Stage ADMET Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a significant percentage of candidates failing due to unfavorable pharmacokinetic or toxicity profiles.[7] The practice of evaluating ADMET properties early in the discovery pipeline allows for the prioritization of compounds with a higher probability of success, saving considerable time and resources.[1][2][8] In silico ADMET prediction has emerged as an indispensable tool, offering rapid and cost-effective screening of chemical libraries to flag potential liabilities before significant investment in synthesis and in vitro testing.[1][2][9][10]

The molecule of interest, 4-(1-methyl-1H-pyrazol-5-yl)piperidine, contains structural motifs of significant medicinal interest. The piperidine scaffold is known to be metabolically stable and can modulate physicochemical properties like lipophilicity and solubility.[3] Pyrazole derivatives are also of great interest in drug discovery due to their wide range of biological activities.[5] This guide will systematically deconstruct the predicted ADMET profile of this specific molecule, providing a practical framework for its evaluation.

Foundational Analysis: Physicochemical Properties

Before delving into complex ADMET predictions, it is crucial to establish the foundational physicochemical profile of the molecule. These properties, including lipophilicity, solubility, molecular size, and electronic features, are fundamental drivers of a compound's pharmacokinetic behavior.[11][12][13][14][15]

Protocol 1: Calculation of Key Physicochemical Descriptors

This protocol outlines the use of a freely accessible and widely used web-based tool, SwissADME, to generate the initial physicochemical data.[16]

  • Obtain the SMILES String: The first step is to represent the molecule in a machine-readable format. The SMILES (Simplified Molecular Input Line Entry System) string for 4-(1-methyl-1H-pyrazol-5-yl)piperidine is CN1C=CC(=C1)C2CCNCC2.

  • Access SwissADME: Navigate to the SwissADME web server.[16]

  • Input the Molecule: Paste the SMILES string into the input field.[17][18]

  • Execute the Calculation: Initiate the prediction process.

  • Data Extraction: Collect the calculated values for key descriptors from the results page.[19]

The rationale for selecting these specific descriptors is their direct influence on ADMET outcomes. For instance, lipophilicity (expressed as LogP) is a critical determinant of membrane permeability and plasma protein binding.[14] Topological Polar Surface Area (TPSA) is strongly correlated with a molecule's ability to cross the blood-brain barrier.[20]

Comprehensive ADMET Prediction Workflow

The following sections detail the prediction of each component of the ADMET profile. The workflow is designed to be a self-validating system, where predictions from different models are cross-referenced to build a cohesive and trustworthy assessment. A variety of computational tools, including ADMETlab 2.0 and admetSAR, are available for these predictions.[21][22]

ADMET_Workflow cluster_Input Input cluster_PhysChem Physicochemical Properties cluster_ADMET ADMET Prediction (e.g., admetSAR, ADMETlab) cluster_Analysis Analysis & Interpretation Molecule Molecule Structure (SMILES) PhysChem LogP, TPSA, MW, pKa (e.g., SwissADME) Molecule->PhysChem Calculate Absorption Absorption (HIA, Caco-2) PhysChem->Absorption Distribution Distribution (BBB, PPB) PhysChem->Distribution Metabolism Metabolism (CYP Inhibition/Substrate) PhysChem->Metabolism Excretion Excretion (Renal Clearance) PhysChem->Excretion Toxicity Toxicity (hERG, Ames) PhysChem->Toxicity Profile Integrated ADMET Profile Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile Toxicity->Profile Decision Go / No-Go Decision Lead Optimization Profile->Decision Evaluate

Caption: A generalized workflow for in silico ADMET prediction.

Absorption

For a drug to be effective, it must first be absorbed into the bloodstream. Key parameters for oral absorption include Human Intestinal Absorption (HIA) and permeability across Caco-2 cell monolayers, an in vitro model of the intestinal epithelium.

  • Human Intestinal Absorption (HIA): This is a qualitative prediction of a compound's ability to be absorbed from the gut into the bloodstream.

  • Caco-2 Permeability: This model predicts the rate of passive diffusion across the intestinal wall.

Distribution

Once absorbed, a drug is distributed throughout the body. Critical distribution parameters include:

  • Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the highly selective BBB is essential for drugs targeting the central nervous system (CNS).[20][23][24][25] The prediction of BBB permeability is a crucial step in the development of CNS drugs.[20][23]

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects its availability to reach target tissues. This is a critical parameter as it influences both distribution and elimination.[13]

Metabolism

Metabolism is the process by which the body breaks down drugs. The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a majority of small-molecule drugs.[26]

  • CYP Inhibition: Predicting whether a compound inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is crucial to avoid potential drug-drug interactions.[27]

  • CYP Substrate: Identifying which CYP enzymes are likely to metabolize the compound helps in understanding its metabolic stability and potential for genetic polymorphism-related adverse effects.

  • Site of Metabolism (SOM): Pinpointing the specific atoms in a molecule most likely to undergo metabolic transformation is invaluable for guiding structural modifications to improve stability. Tools like SMARTCyp are designed for this purpose.[28]

Metabolism_Pathway Molecule 4-(1-methyl-1H-pyrazol-5-yl)piperidine CYPs CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Molecule->CYPs Substrate for Metabolite1 Hydroxylated Metabolite (Piperidine Ring) CYPs->Metabolite1 Predicted SOM 1 Metabolite2 N-demethylated Metabolite (Pyrazole Ring) CYPs->Metabolite2 Predicted SOM 2 Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Predicted metabolic pathways for the target molecule.

Excretion

Excretion is the removal of a drug and its metabolites from the body. While challenging to predict with high accuracy, some models can provide an indication of the likely route of excretion, such as renal (kidney) clearance.

Toxicity

Early identification of potential toxicity is one of the most significant advantages of in silico profiling.[29] Key toxicity endpoints include:

  • hERG Inhibition: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias.[9][30][31][32] Therefore, early screening for hERG liability is a mandatory step in drug discovery.[9]

  • Ames Mutagenicity: The Ames test identifies compounds that can cause mutations in bacterial DNA, which is an indicator of potential carcinogenicity.

  • Hepatotoxicity (DILI): Drug-Induced Liver Injury is a major reason for drug withdrawal from the market.

Integrated Data Analysis and Interpretation

The true power of in silico ADMET prediction lies in the integrated analysis of all generated data points. The following table summarizes a hypothetical but realistic predicted ADMET profile for 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

Parameter Category Predicted Value/Classification Interpretation & Rationale
Physicochemical Molecular Weight165.24 g/mol Low molecular weight is favorable for absorption.
LogP1.25Optimal lipophilicity for membrane permeability.
TPSA32.8 ŲIndicates a high likelihood of good BBB penetration.
SolubilityGoodFavorable for oral absorption.
Absorption HIAHighLikely to be well-absorbed from the intestine.
Caco-2 PermeabilityHighSuggests good passive diffusion across the gut wall.
Distribution BBB PermeabilityYesThe scaffold is promising for CNS targets.[23]
PPBLowHigh fraction of unbound drug available for therapeutic effect.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorNoLow risk of drug-drug interactions with CYP3A4 substrates.[26]
CYP SubstrateCYP3A4, CYP2D6Indicates primary metabolic pathways.
Toxicity hERG InhibitionYes (Weak)Potential Liability. A weak hERG signal necessitates experimental validation.[32]
Ames TestNegativeLow probability of being mutagenic.
HepatotoxicityNoLow risk of causing drug-induced liver injury.

Interpretation: The overall predicted profile for 4-(1-methyl-1H-pyrazol-5-yl)piperidine is largely favorable. Its physicochemical properties suggest good "drug-likeness." The compound is predicted to have excellent absorption and the potential to cross the blood-brain barrier, making it suitable for CNS-targeted drug discovery projects. The metabolism profile indicates a low risk of inhibiting major CYP enzymes. However, the prediction of weak hERG inhibition is a potential liability that must be addressed. This finding does not necessarily terminate the compound's development but flags it for mandatory experimental validation, for instance, through an in vitro patch-clamp assay.

Validation, Limitations, and Forward Look

It is imperative to acknowledge the limitations of in silico models. These predictions are based on statistical models derived from existing data and are not a substitute for experimental validation.[1] The accuracy of any prediction is contingent on the applicability domain of the model, meaning the model is most reliable for compounds structurally similar to those in its training set.

The in silico profile generated in this guide serves as a data-driven hypothesis. The next logical steps would be:

  • Experimental Validation: Prioritize in vitro assays for the predicted liability (hERG inhibition).

  • Lead Optimization: If hERG activity is confirmed, medicinal chemists can use the Site of Metabolism predictions to guide structural modifications aimed at mitigating this off-target activity while preserving desired properties.

Conclusion

The in silico ADMET profile of 4-(1-methyl-1H-pyrazol-5-yl)piperidine demonstrates the power of computational methods to build a multidimensional understanding of a compound's potential pharmacokinetic and toxicological behavior at the earliest stages of drug discovery. The analysis reveals a promising scaffold, particularly for CNS applications, with good absorption and distribution characteristics. It also highlights a potential cardiotoxicity liability, providing a clear, actionable direction for subsequent experimental investigation and optimization. By integrating these predictive technologies into the discovery workflow, research teams can make more informed decisions, increasing the efficiency and success rate of bringing novel, safe, and effective medicines to patients.

References

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Exploratory

In-depth Technical Guide: Physicochemical Properties of 4-(1-methyl-1H-pyrazol-5-yl)piperidine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the core physicochemical properties of 4-(1-...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the core physicochemical properties of 4-(1-methyl-1H-pyrazol-5-yl)piperidine. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its fundamental characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document synthesizes theoretical predictions with established experimental methodologies, offering a robust framework for its evaluation. We will delve into the structural features, predicted properties such as lipophilicity (LogP) and ionization constant (pKa), and outline detailed, field-proven protocols for their empirical determination. The causality behind experimental choices is explained to provide a deeper understanding of the scientific process. This guide is intended to be a self-validating system, grounding its claims in authoritative sources and providing comprehensive references for further investigation.

Introduction: The Significance of the Pyrazole-Piperidine Scaffold

The combination of a pyrazole ring and a piperidine moiety in a single molecular entity has garnered significant attention in medicinal chemistry. Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The piperidine ring, a common scaffold in pharmaceuticals, often enhances a molecule's solubility and ability to cross biological membranes. The specific compound, 4-(1-methyl-1H-pyrazol-5-yl)piperidine, presents a unique substitution pattern that warrants a detailed investigation of its physicochemical profile to unlock its full therapeutic potential. Understanding properties like lipophilicity, acidity/basicity, and solubility is critical in the early stages of drug discovery to mitigate risks of poor bioavailability and formulation challenges.[3][4]

Molecular Structure and Core Properties

A foundational understanding of a molecule begins with its structure and basic properties.

Chemical Structure

The structure of 4-(1-methyl-1H-pyrazol-5-yl)piperidine consists of a piperidine ring substituted at the 4-position with a 1-methyl-1H-pyrazol-5-yl group.

  • Molecular Formula: C₉H₁₅N₃[5]

  • Molecular Weight: 165.24 g/mol [5]

  • CAS Number: 640270-01-5[5]

Predicted Physicochemical Properties
PropertyPredicted ValueSource
TPSA (Topological Polar Surface Area)47.08 Ų[6]
LogP (Octanol-Water Partition Coefficient)0.3432[6]
Hydrogen Bond Acceptors4[6]
Hydrogen Bond Donors1[6]
Rotatable Bonds2[6]

These values suggest that 4-(1-methyl-1H-pyrazol-5-yl)piperidine is likely to have a degree of polarity and be relatively flexible. The predicted LogP indicates a balanced hydrophilic-lipophilic character.

Ionization Constant (pKa): A Key Determinant of Biological Behavior

The pKa of a molecule dictates its charge state at a given pH, which profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Given the presence of the basic piperidine nitrogen, determining its pKa is a critical first step.

Theoretical Considerations

The piperidine nitrogen is expected to be the primary basic center in the molecule. The electron-withdrawing nature of the attached pyrazole ring may slightly decrease its basicity compared to unsubstituted piperidine.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination.[7][8]

Objective: To determine the pKa of the piperidine nitrogen in 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

Materials:

  • 4-(1-methyl-1H-pyrazol-5-yl)piperidine sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a suitable electrode

  • Burette

  • Stirrer and stir bar

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of 4-(1-methyl-1H-pyrazol-5-yl)piperidine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).[8]

  • Titration Setup: Place the sample solution in a beaker with a stir bar and immerse the pH electrode.

  • Acidification: Add a stoichiometric excess of standardized HCl to the solution to ensure complete protonation of the piperidine nitrogen.

  • Titration: Begin the titration by adding small, precise volumes of the standardized NaOH solution from the burette.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the piperidine has been neutralized (i.e., at the half-equivalence point). This can be determined from the first derivative of the titration curve. The Henderson-Hasselbalch equation for a weak base can be applied for calculation: pKa = pH + log([B]/[BH⁺]), where [B] is the concentration of the unionized form and [BH⁺] is the concentration of the ionized form.[7]

Causality of Experimental Choices:

  • Potentiometry: This method is chosen for its precision and direct measurement of the activity of hydrogen ions, which is the definition of pH.[7]

  • Aqueous Medium: Water is the biologically relevant solvent, and determining the pKa in an aqueous environment provides the most physiologically relevant value.[8]

  • Standardized Solutions: The use of accurately standardized titrants is crucial for the precise determination of the equivalence point and, consequently, an accurate pKa value.

Lipophilicity (LogP): Gauging Membrane Permeability

The octanol-water partition coefficient (LogP) is a critical parameter for predicting a drug's ability to cross biological membranes.[9] A balanced LogP is often sought for optimal oral absorption and distribution.

Theoretical Framework

LogP is defined as the logarithm of the ratio of the concentration of a compound in the octanol phase to its concentration in the aqueous phase in a two-phase system at equilibrium.[9]

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for LogP determination.

Objective: To experimentally determine the LogP of 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

Materials:

  • 4-(1-methyl-1H-pyrazol-5-yl)piperidine sample

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for concentration determination (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate. This ensures that the two phases are in equilibrium before the experiment.

  • Sample Addition: Dissolve a known amount of 4-(1-methyl-1H-pyrazol-5-yl)piperidine in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the second phase to the first.

  • Equilibration: Shake the mixture for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Separate the two phases by centrifugation to ensure a clean separation.

  • Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV or LC-MS.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).[9]

Causality of Experimental Choices:

  • Shake-Flask Method: This method directly measures the partitioning of the compound at equilibrium, providing a thermodynamically sound LogP value.

  • Pre-saturated Solvents: Using pre-saturated solvents is critical to avoid volume changes during the experiment that would affect the concentration measurements.

  • Analytical Quantification: The use of a sensitive and accurate analytical technique is essential for determining the concentration of the compound in each phase, especially if the partitioning is highly skewed to one phase.

Aqueous Solubility: A Prerequisite for Efficacy

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation difficulties.[4]

Theoretical Importance

A drug must be in solution to be absorbed.[4] Therefore, understanding the aqueous solubility of 4-(1-methyl-1H-pyrazol-5-yl)piperidine is fundamental.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

The shake-flask method provides the thermodynamic or equilibrium solubility, which is the most relevant measure for drug development.[10]

Objective: To determine the thermodynamic aqueous solubility of 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

Materials:

  • 4-(1-methyl-1H-pyrazol-5-yl)piperidine sample (solid)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Shaker or rotator

  • Filtration or centrifugation system to separate undissolved solid

  • Analytical instrument for concentration determination (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer.

  • Equilibration: Tightly cap the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[10]

  • Separation of Undissolved Solid: Separate the undissolved solid from the solution by filtration or centrifugation. It is crucial to ensure that no solid particles are carried over into the sample for analysis.

  • Sample Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method.

  • Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound in that specific buffer at that temperature.

Causality of Experimental Choices:

  • Thermodynamic Approach: This method ensures that the true equilibrium solubility is measured, which is a more accurate and relevant parameter than kinetic solubility for understanding the developability of a compound.[3][10]

  • Use of Excess Solid: Starting with an excess of the solid compound ensures that a saturated solution is formed.

  • Prolonged Equilibration: Sufficient time is necessary for the dissolution process to reach equilibrium, especially for poorly soluble compounds.

Crystal Structure Analysis: The Solid-State Blueprint

Understanding the solid-state structure of a compound is essential for controlling its physical properties, such as stability, solubility, and dissolution rate. X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystal.[11][12]

Theoretical Significance

The crystal structure provides invaluable information about intermolecular interactions, conformation, and packing, which can influence the macroscopic properties of the bulk material.[13]

Experimental Workflow: Single-Crystal X-ray Diffraction

Objective: To determine the single-crystal X-ray structure of 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

Procedure:

  • Crystal Growth: The first and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[11] This can be achieved by various methods, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[14]

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete set of diffraction data.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. The structural model is then refined to obtain the best fit with the experimental data.[11]

Causality of Experimental Choices:

  • Single-Crystal X-ray Diffraction: This technique provides an unambiguous determination of the atomic arrangement in the solid state with high precision.[12][15]

  • High-Quality Crystal: The quality of the crystal directly impacts the quality of the diffraction data and the accuracy of the final structure.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps involved.

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep Dissolve compound in deionized water acidify Acidify with HCl prep->acidify titrate Titrate with NaOH acidify->titrate record Record pH titrate->record plot Plot pH vs. Volume record->plot pka Determine pKa at half-equivalence point plot->pka

Caption: Workflow for pKa determination by potentiometric titration.

LogP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Saturate octanol and water dissolve Dissolve compound in one phase saturate->dissolve mix Mix phases dissolve->mix equilibrate Shake to equilibrate mix->equilibrate separate Separate phases (centrifuge) equilibrate->separate analyze Analyze concentration in each phase (HPLC) separate->analyze calculate Calculate LogP analyze->calculate

Caption: Shake-flask method for LogP determination.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the key physicochemical properties of 4-(1-methyl-1H-pyrazol-5-yl)piperidine, blending theoretical predictions with detailed, actionable experimental protocols. The presented methodologies for determining pKa, LogP, aqueous solubility, and crystal structure are robust and widely accepted in the field of drug discovery and development. While computational predictions offer valuable initial insights, the emphasis on empirical validation is paramount for building a reliable data package for this promising molecule. Future work should focus on obtaining these experimental data to build a complete physicochemical profile. Furthermore, investigating the impact of these properties on the biological activity of this compound will be a crucial next step in its journey as a potential therapeutic agent. The pyrazole-piperidine scaffold continues to be a rich source of novel drug candidates, and a thorough understanding of the fundamentals, as outlined in this guide, is the cornerstone of successful drug development.

References

  • Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5).
  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan journal of pharmaceutical sciences, 27(4), 925–929.
  • Wikipedia. (2024, January 22). X-ray crystallography. Retrieved January 26, 2026, from [Link]

  • McPherson, A. (1990). X-Ray Crystallography of Chemical Compounds. Cold Spring Harbor Protocols, 1990(1), pdb.prot236.
  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed. Retrieved January 26, 2026, from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved January 26, 2026, from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved January 26, 2026, from [Link]

  • MDPI. (2010). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. International Journal of Molecular Sciences, 11(6), 2243–2264.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 26, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved January 26, 2026, from [Link]

  • ACS Omega. (2023).

Sources

Foundational

A Technical Guide to the Hypothesized Mechanism of Action for 4-(1-methyl-1H-pyrazol-5-yl)piperidine

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Abstract: The compound 4-(1-methyl-1H-pyrazol-5-yl)piperidine incorporates two scaffolds of high med...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The compound 4-(1-methyl-1H-pyrazol-5-yl)piperidine incorporates two scaffolds of high medicinal value: piperidine and pyrazole.[1][2] While its specific biological activity is not extensively documented, analysis of its constituent moieties and related compounds allows for the formulation of a robust, testable hypothesis. This guide posits that 4-(1-methyl-1H-pyrazol-5-yl)piperidine functions as an antagonist of the human C-C chemokine receptor type 5 (CCR5), a G-protein coupled receptor (GPCR) pivotal in immunology and infectious disease. We present a comprehensive, multi-tiered experimental strategy to validate this hypothesis, moving from initial target binding and functional antagonism to downstream pathway analysis and critical off-target safety screening. This document serves as a technical roadmap for researchers seeking to elucidate the pharmacological identity of this and structurally related molecules.

Introduction and Molecular Profile

The pursuit of novel therapeutics frequently involves the exploration of compounds built from "privileged scaffolds"—molecular frameworks known to interact with a variety of biological targets. The structure of 4-(1-methyl-1H-pyrazol-5-yl)piperidine is a classic example, merging the piperidine ring, a cornerstone of CNS-active and other pharmaceutical agents, with the pyrazole moiety, a versatile heterocycle found in drugs with anti-inflammatory, anti-cancer, and neuroprotective properties.[3][4]

  • Piperidine Scaffold: This saturated heterocycle is present in numerous approved drugs, where it often serves to enhance physicochemical properties, improve pharmacokinetics, and provide a key basic nitrogen atom for interaction with target proteins.[1][5]

  • Pyrazole Scaffold: This five-membered aromatic heterocycle is a bioisostere for other rings and can act as both a hydrogen-bond donor and acceptor, enabling versatile interactions within protein binding pockets.[6] Its derivatives have been successfully developed as enzyme inhibitors and receptor modulators.[2][7]

The combination of these scaffolds into a single molecule presents a compelling case for biological activity. Given the lack of established data for this specific compound, a hypothesis-driven approach is essential for efficient and logical drug discovery.

Rationale for the Mechanism of Action Hypothesis

Our central hypothesis is built upon direct precedent in the scientific literature. Studies have explicitly identified the 4-(pyrazolyl)piperidine framework as a potent structural motif for the antagonism of the human CCR5 receptor.[8] CCR5 is a high-value therapeutic target, most notably for its role as a co-receptor for HIV-1 entry and its involvement in inflammatory cell recruitment.

Hypothesis: 4-(1-methyl-1H-pyrazol-5-yl)piperidine is a negative allosteric modulator (antagonist) of the human C-C chemokine receptor type 5 (CCR5).

This hypothesis is compelling for several reasons:

  • Direct Structural Precedent: The core 4-(pyrazolyl)piperidine structure has been successfully employed to create potent CCR5 antagonists.[8]

  • Target Class Probability: Both piperidine and pyrazole moieties are frequently found in GPCR ligands.

  • Therapeutic Relevance: Antagonism of CCR5 has proven clinical utility (e.g., Maraviroc in HIV therapy) and significant potential in treating inflammatory disorders.

The proposed mechanism involves the compound binding to a transmembrane pocket on the CCR5 receptor, distinct from the binding site of its endogenous chemokine ligands (like CCL5/RANTES). This allosteric binding event induces a conformational change in the receptor that prevents it from adopting the active state required for G-protein coupling and downstream signaling, effectively blocking the biological response.

Hypothesized CCR5 Signaling Inhibition

The diagram below illustrates the canonical Gαi-coupled signaling pathway of CCR5 and the proposed point of inhibition by the compound.

CCR5 Signaling Pathway Inhibition cluster_intracellular CCR5 CCR5 Receptor G_protein Gαiβγ CCR5->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Gαi Inhibits Response Cellular Response (e.g., Chemotaxis) G_protein->Response Gβγ signaling (e.g., Ca2+ flux) cAMP cAMP AC->cAMP CCL5 CCL5 (Ligand) CCL5->CCR5 Binds & Activates Compound 4-(1-methyl-1H-pyrazol-5-yl)piperidine (Hypothesized Antagonist) Compound->CCR5 Binds & Inhibits ATP ATP ATP->AC cAMP->Response Inhibition leads to Response

Caption: Hypothesized inhibition of the CCR5 signaling cascade.

A Tiered Strategy for Experimental Validation

To rigorously test our hypothesis, we propose a self-validating, tiered experimental workflow. This approach ensures that each successive experiment builds upon a foundation of positive data from the previous tier, providing a cost-effective and logically sound path to confirming the mechanism of action.

Experimental Validation Workflow Diagram

Experimental Workflow tier1 Tier 1: Target Engagement & Affinity binding_assay Protocol 1: Radioligand Binding Assay (Determine Ki) tier1->binding_assay tier2 Tier 2: Functional Antagonism & Potency chemotaxis_assay Protocol 2: Chemotaxis Assay (Determine functional IC50) tier2->chemotaxis_assay tier3 Tier 3: Pathway & Safety Confirmation camp_assay Protocol 4: cAMP Assay (Confirm Gαi pathway inhibition) tier3->camp_assay mito_assay Protocol 5: Mitochondrial Respiration Assay (Assess off-target toxicity) tier3->mito_assay conclusion Hypothesis Validated: Selective CCR5 Antagonist binding_assay->tier2 If Ki < 1µM ca_flux_assay Protocol 3: Calcium Mobilization Assay (Confirm functional block) chemotaxis_assay->ca_flux_assay If IC50 < 1µM ca_flux_assay->tier3 If block is confirmed camp_assay->conclusion If pathway inhibited & no mito-toxicity mito_assay->conclusion If pathway inhibited & no mito-toxicity

Caption: A logical, tiered workflow for hypothesis validation.

Tier 1: Primary Target Engagement & Affinity

The foundational experiment is to determine if the compound physically interacts with the CCR5 receptor. A radioligand competition binding assay is the gold standard for this purpose, providing quantitative data on binding affinity (Ki).

Protocol 1: CCR5 Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of 4-(1-methyl-1H-pyrazol-5-yl)piperidine for the human CCR5 receptor.

Materials:

  • Cell membranes prepared from a stable cell line overexpressing human CCR5 (e.g., HEK293-CCR5).

  • Radioligand: [125I]-CCL5 (or other suitable high-affinity CCR5 radioligand).

  • Test Compound: 4-(1-methyl-1H-pyrazol-5-yl)piperidine, dissolved in DMSO and serially diluted.

  • Non-specific binding control: A high concentration of a known unlabeled CCR5 ligand (e.g., Maraviroc).

  • Assay Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 100 mM NaCl, 0.5% BSA, pH 7.4.

  • 96-well filter plates (GF/C filters).

  • Scintillation counter and fluid.

Methodology:

  • Preparation: Thaw HEK293-CCR5 cell membranes on ice. Dilute in ice-cold assay buffer to a final concentration of 5-10 µg protein per well.

  • Assay Plate Setup: To each well of the 96-well plate, add:

    • 25 µL of assay buffer (for total binding) OR 25 µL of non-specific control (e.g., 10 µM Maraviroc) OR 25 µL of serially diluted test compound.

    • 25 µL of radioligand ([125I]-CCL5) at a final concentration near its Kd (e.g., 0.1 nM).

    • 50 µL of diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the plate contents through the GF/C filter plate using a cell harvester. Wash each well 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow filters to dry. Add scintillation fluid to each well and count the retained radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.

Hypothetical Data Presentation: Receptor Binding Profile
Target ReceptorCompound Ki (nM)Rationale
CCR5 55 Primary hypothesized target.
CCR2>10,000Assess selectivity against a related chemokine receptor.
CXCR4>10,000Assess selectivity against a different class of chemokine receptor.
D2 Dopamine>5,000Assess selectivity against a common CNS GPCR target for piperidine scaffolds.

Tier 2: Functional Antagonism & Potency

If the compound demonstrates high-affinity binding to CCR5, the next critical step is to determine if this binding event translates into functional antagonism.

Protocol 2: Cell-Based Chemotaxis Assay

Objective: To measure the ability of the test compound to inhibit CCR5-mediated cell migration, providing a functional IC50 value.

Materials:

  • A CCR5-expressing cell line that exhibits chemotaxis (e.g., CCR5-Chem1).

  • Chemoattractant: Recombinant human CCL5 (RANTES).

  • Test Compound.

  • Chemotaxis chamber (e.g., 96-well Transwell plate with 5 µm pores).

  • Cell viability/quantification reagent (e.g., CellTiter-Glo®).

Methodology:

  • Cell Preparation: Culture CCR5-Chem1 cells and starve them in serum-free media for 4-6 hours prior to the assay.

  • Compound Pre-incubation: Resuspend cells at 1x106 cells/mL in assay media. Add varying concentrations of the test compound and incubate for 30 minutes at 37°C.

  • Chamber Setup:

    • Lower Chamber: Add assay media containing the EC80 concentration of the chemoattractant CCL5. For negative controls, add media only.

    • Upper Chamber (Insert): Add 100 µL of the pre-incubated cell suspension.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO2 to allow cell migration.

  • Quantification:

    • Remove the upper insert.

    • Add a cell quantification reagent (e.g., CellTiter-Glo) to the lower chamber.

    • Measure luminescence on a plate reader. This signal is proportional to the number of migrated cells.

  • Data Analysis: Plot the luminescence signal against the log concentration of the test compound. Use non-linear regression to fit a dose-response curve and determine the functional IC50.

Tier 3: Pathway Confirmation & Safety Screening

With functional antagonism established, the final tier confirms the effect on the specific intracellular signaling pathway and performs a critical safety screen to de-risk the compound.

Protocol 4: cAMP Accumulation Assay

Objective: To confirm the compound inhibits the Gαi-coupled pathway by measuring the restoration of cAMP levels.

Methodology:

  • Cell Treatment: In a CCR5-expressing cell line, co-stimulate cells with Forskolin (an adenylyl cyclase activator) and the EC80 concentration of CCL5, in the presence of varying concentrations of the test compound.

  • cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA-based).

  • Data Analysis: CCL5 will inhibit Forskolin-stimulated cAMP production. An antagonist will reverse this inhibition in a dose-dependent manner. Plot the cAMP levels against compound concentration to determine the IC50 for pathway modulation.

Protocol 5: Mitochondrial Respiration Assay

Rationale: Literature on related 1-methyl-1H-pyrazole carboxamides has shown unexpected mitochondrial toxicity.[9][10] This experiment is a crucial self-validating step to ensure the compound's primary activity is not confounded by off-target cellular toxicity.

Objective: To determine if the test compound inhibits mitochondrial function at concentrations relevant to its CCR5 activity.

Methodology:

  • Cell Seeding: Seed a metabolically active cell line (e.g., HepG2 hepatocytes) in a Seahorse XFp cell culture miniplate.

  • Compound Treatment: Treat cells with the test compound at concentrations ranging from its IC50 up to 100-fold higher.

  • Seahorse XF Analysis: Use a Seahorse XF Analyzer to perform a "Mito Stress Test." This involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial function, including basal respiration, ATP production, and maximal respiration.

  • Data Analysis: A significant, dose-dependent decrease in the Oxygen Consumption Rate (OCR) would indicate mitochondrial toxicity. The goal is to demonstrate a clear window between the potency at CCR5 and any potential mitochondrial liability.

Data Interpretation and Future Directions

Successful validation of the hypothesis requires a consistent narrative across all experimental tiers:

  • High Affinity Binding: The compound should exhibit a Ki < 100 nM at CCR5 with at least 100-fold selectivity over other receptors.

  • Potent Functional Antagonism: The IC50 values from chemotaxis and calcium flux assays should be in close agreement with the binding Ki.

  • Pathway Confirmation: The compound should reverse ligand-induced cAMP inhibition, confirming action via the Gαi pathway.

  • Safety Window: There should be no significant mitochondrial toxicity observed at concentrations up to 100x the functional IC50.

If these criteria are met, the mechanism of action as a selective CCR5 antagonist is strongly supported. Future work would then focus on lead optimization to improve potency and ADME properties, followed by evaluation in in vivo models of inflammation or viral infection.

Conclusion

The 4-(1-methyl-1H-pyrazol-5-yl)piperidine scaffold represents a promising starting point for the development of novel therapeutics. Based on strong literature precedent, we hypothesize its mechanism of action to be the selective antagonism of the CCR5 receptor. The comprehensive, tiered validation strategy detailed herein provides a rigorous and logical framework for confirming this hypothesis. By systematically evaluating target engagement, functional activity, pathway modulation, and critical safety parameters, researchers can confidently elucidate the pharmacological identity of this molecule and unlock its therapeutic potential.

References

  • Kandeel, M. et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Ben-M'barek, K. et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Kapri, A. et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. Available at: [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). SSRG International Journal of Applied Chemistry. Available at: [Link]

  • Preston, S. et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Available at: [Link]

  • Preston, S. et al. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University. Available at: [Link]

  • Mariappan, G. et al. (2010). The diverse pharmacological importance of Pyrazolone Derivatives : A Review. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Shah, N. et al. (2016). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). MDPI. Available at: [Link]

  • Sharma, R. et al. (2018). pyrazole bearing molecules as bioactive scaffolds: a review. ResearchGate. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Savelyev, P. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]

  • Li, Y. et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available at: [Link]

  • 4-(1-methyl-1h-pyrazol-4-yl)piperidine hydrochloride. PubChemLite. Available at: [Link]

  • Al-Ostath, A. et al. (2024). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kim, D. et al. (2007). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ray, P. K. et al. (2025). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. ResearchGate. Available at: [Link]

  • Savelyev, P. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). MDPI. Available at: [Link]

Sources

Exploratory

Spectroscopic and Synthetic Elucidation of 4-(1-methyl-1H-pyrazol-5-yl)piperidine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic pathway for the heterocyclic compound 4-(1-methyl-1H-pyrazol-5-yl)piperidine. This document i...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic pathway for the heterocyclic compound 4-(1-methyl-1H-pyrazol-5-yl)piperidine. This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in pyrazole and piperidine-containing molecules. The guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the characterization of this compound.

Introduction: The Significance of Pyrazole and Piperidine Moieties

The confluence of pyrazole and piperidine rings in a single molecular entity represents a significant area of interest in medicinal chemistry. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common scaffold in a wide array of pharmaceuticals exhibiting anti-inflammatory, analgesic, and anticancer properties. Similarly, the piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a prevalent feature in numerous alkaloids and synthetic drugs, contributing to their pharmacological activity and favorable pharmacokinetic profiles. The compound 4-(1-methyl-1H-pyrazol-5-yl)piperidine, with its molecular formula C9H15N3 and a molecular weight of 165.24 g/mol , is a valuable building block in the synthesis of novel therapeutic agents.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and quality control in synthetic and medicinal chemistry applications.

Molecular Structure

The structural formula of 4-(1-methyl-1H-pyrazol-5-yl)piperidine is presented below. The molecule consists of a piperidine ring substituted at the 4-position with a 1-methyl-1H-pyrazol-5-yl group.

Figure 1: Chemical structure of 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 4-(1-methyl-1H-pyrazol-5-yl)piperidine in a suitable solvent like CDCl₃ would exhibit distinct signals for the protons of the pyrazole and piperidine rings, as well as the methyl group.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3d1HPyrazole H-3
~6.0d1HPyrazole H-4
~3.8s3HN-CH₃
~3.2m2HPiperidine H-2ax, H-6ax
~2.8m2HPiperidine H-2eq, H-6eq
~2.7m1HPiperidine H-4
~1.9m2HPiperidine H-3ax, H-5ax
~1.7m2HPiperidine H-3eq, H-5eq
~1.5br s1HN-H

Interpretation and Rationale

  • Pyrazole Protons: The protons on the pyrazole ring are expected to appear in the aromatic region of the spectrum. The proton at the C-3 position is anticipated to be downfield (~7.3 ppm) due to the deshielding effect of the adjacent nitrogen atom. The proton at the C-4 position would likely resonate further upfield (~6.0 ppm). These two protons would appear as doublets due to coupling with each other.

  • N-Methyl Protons: The three protons of the methyl group attached to the pyrazole nitrogen are expected to give a sharp singlet at approximately 3.8 ppm.

  • Piperidine Protons: The protons on the piperidine ring will exhibit more complex splitting patterns due to conformational flexibility and geminal and vicinal couplings. The axial and equatorial protons at C-2/C-6 and C-3/C-5 are diastereotopic and will have different chemical shifts. The protons at C-2 and C-6, being adjacent to the nitrogen atom, will be the most downfield of the piperidine ring protons. The proton at C-4, being a methine proton, will likely appear as a multiplet.

  • N-H Proton: The proton on the piperidine nitrogen will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(1-methyl-1H-pyrazol-5-yl)piperidine in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 4-(1-methyl-1H-pyrazol-5-yl)piperidine will show distinct signals for each of the nine unique carbon atoms.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~145Pyrazole C-5
~138Pyrazole C-3
~105Pyrazole C-4
~46Piperidine C-2, C-6
~38N-CH₃
~35Piperidine C-4
~32Piperidine C-3, C-5

Interpretation and Rationale

  • Pyrazole Carbons: The carbon atoms of the pyrazole ring will resonate in the downfield region of the spectrum. The C-5 carbon, being attached to the piperidine ring and adjacent to a nitrogen, is expected to be the most downfield. The C-3 and C-4 carbons will also be in the aromatic region.

  • Piperidine Carbons: The carbon atoms of the piperidine ring will appear in the aliphatic region. The C-2 and C-6 carbons, being adjacent to the nitrogen, will be the most downfield of the piperidine carbons. The C-4 and C-3/C-5 carbons will resonate at higher fields.

  • N-Methyl Carbon: The carbon of the N-methyl group will appear as a sharp signal in the aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a longer relaxation delay may be required due to the low natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the solvent peak.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(1-methyl-1H-pyrazol-5-yl)piperidine will show characteristic absorption bands for the various bonds present in the molecule.

Predicted IR Data

Wavenumber (cm⁻¹)Vibration
3300-3500 (broad)N-H stretch (piperidine)
2850-3000C-H stretch (aliphatic and aromatic)
~1600C=C stretch (pyrazole)
~1500C=N stretch (pyrazole)
1000-1200C-N stretch

Interpretation and Rationale

  • N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the piperidine ring.

  • C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the aliphatic (piperidine and methyl) and aromatic (pyrazole) C-H bonds.

  • C=C and C=N Stretches: The stretching vibrations of the C=C and C=N bonds within the pyrazole ring are expected to appear in the 1500-1600 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibrations of the piperidine and pyrazole rings will likely be observed in the fingerprint region between 1000 and 1200 cm⁻¹.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule. For 4-(1-methyl-1H-pyrazol-5-yl)piperidine, the predicted monoisotopic mass is 165.1266 Da.[3]

Predicted Mass Spectrometry Data

m/zIon
166.1339[M+H]⁺
165.1260[M]⁺

Fragmentation Pathway

Under electron ionization (EI), the molecule is expected to undergo fragmentation. A plausible fragmentation pathway is initiated by the loss of a hydrogen radical from the piperidine ring or cleavage of the bond between the piperidine and pyrazole rings.

M [C9H15N3]+. m/z = 165 F1 [C8H12N3]+. m/z = 150 M->F1 - CH3 F2 [C5H8N]+. m/z = 82 M->F2 - C4H7N2 F3 [C4H7N2]+. m/z = 83 M->F3 - C5H8N

Figure 2: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method such as electrospray ionization (ESI) for LC-MS or electron ionization (EI) for direct infusion.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Synthesis of 4-(1-methyl-1H-pyrazol-5-yl)piperidine

A plausible synthetic route to 4-(1-methyl-1H-pyrazol-5-yl)piperidine can be envisioned starting from commercially available N-Boc-4-piperidone and proceeding through a reductive amination followed by pyrazole formation and deprotection. A similar strategy is described in the synthesis of related piperidinyl piperazine compounds.[4]

Start N-Boc-4-piperidone Step1 Reductive Amination (e.g., NaBH(OAc)3, NH3) Start->Step1 Intermediate1 N-Boc-4-aminopiperidine Step1->Intermediate1 Step2 Pyrazole formation (e.g., with a 1,3-dicarbonyl compound and methylhydrazine) Intermediate1->Step2 Intermediate2 N-Boc-4-(1-methyl-1H-pyrazol-5-yl)piperidine Step2->Intermediate2 Step3 Deprotection (e.g., TFA or HCl) Intermediate2->Step3 Product 4-(1-methyl-1H-pyrazol-5-yl)piperidine Step3->Product

Figure 3: Proposed synthetic workflow.

Synthetic Protocol Overview

  • Reductive Amination: N-Boc-4-piperidone is reacted with an ammonia source in the presence of a reducing agent such as sodium triacetoxyborohydride to yield N-Boc-4-aminopiperidine.

  • Pyrazole Formation: The resulting amine is then condensed with a suitable 1,3-dicarbonyl equivalent and methylhydrazine to construct the 1-methyl-pyrazole ring.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to afford the final product, 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

This synthetic approach is versatile and can be adapted for the synthesis of various substituted analogs.

Conclusion

This technical guide has provided a detailed theoretical framework for the spectroscopic characterization of 4-(1-methyl-1H-pyrazol-5-yl)piperidine. The predicted NMR, IR, and MS data, along with the proposed interpretations and experimental protocols, serve as a valuable resource for researchers in the field. The outlined synthetic strategy offers a practical approach to the preparation of this important heterocyclic building block. As with any chemical compound, the definitive characterization will rely on the acquisition and interpretation of actual experimental data, which should be compared with the predictions outlined in this guide.

References

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Semantic Scholar. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amines as Novel and Potent PAK4 Inhibitors. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(1-methyl-1h-pyrazol-5-yl)piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • The Royal Society of Chemistry. (n.d.). Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • PubChemLite. (n.d.). 4-[(1-methyl-1h-pyrazol-5-yl)methyl]piperidine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Scalable Synthesis of 4-(1-methyl-1H-pyrazol-5-yl)piperidine from N-Boc-piperidone

Abstract This application note provides a comprehensive, in-depth guide for the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)piperidine, a valuable building block in medicinal chemistry and drug development. The described sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)piperidine, a valuable building block in medicinal chemistry and drug development. The described synthetic route commences with the readily available N-Boc-piperidone and proceeds through a two-step sequence involving the formation of an enaminone intermediate followed by a regioselective cyclization with methylhydrazine. The final step involves the deprotection of the N-Boc group to yield the target compound. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, and practical considerations for successful execution and scale-up.

Introduction

The 4-(pyrazolyl)piperidine scaffold is a privileged motif in modern medicinal chemistry, appearing in a multitude of biologically active molecules targeting a diverse range of therapeutic areas. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can engage in various non-covalent interactions with biological targets, while the piperidine moiety provides a versatile anchor for further structural elaboration and can significantly influence the pharmacokinetic properties of a molecule. The specific target of this guide, 4-(1-methyl-1H-pyrazol-5-yl)piperidine, is a key intermediate in the synthesis of numerous drug candidates and approved pharmaceuticals. A reliable and scalable synthesis of this compound is therefore of significant interest to the drug development community.

This application note details a robust and efficient three-step synthesis starting from N-Boc-4-piperidone. The chosen strategy is based on well-established and high-yielding chemical transformations, ensuring reproducibility and scalability.

Overall Synthetic Strategy

The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)piperidine from N-Boc-piperidone is accomplished via a three-step sequence as illustrated below. The core of this strategy lies in the initial transformation of the ketone in N-Boc-piperidone into a 1,3-dicarbonyl equivalent, which then serves as the precursor for the pyrazole ring formation.

Synthetic_Pathway Start N-Boc-piperidone Intermediate1 tert-Butyl 4-(2-(dimethylamino)vinyl)-4-oxopiperidine-1-carboxylate (Enaminone) Start->Intermediate1 Step 1: DMFDMA Intermediate2 tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate Intermediate1->Intermediate2 Step 2: Methylhydrazine FinalProduct 4-(1-methyl-1H-pyrazol-5-yl)piperidine Intermediate2->FinalProduct Step 3: N-Boc Deprotection

Caption: Overall synthetic workflow.

Step 1: Enaminone Formation. The synthesis commences with the reaction of N-Boc-4-piperidone with N,N-dimethylformamide dimethyl acetal (DMFDMA). This reaction forms a key enaminone intermediate, tert-butyl 4-(2-(dimethylamino)vinyl)-4-oxopiperidine-1-carboxylate. DMFDMA serves as a one-carbon synthon, introducing the necessary vinylogous amide functionality for the subsequent cyclization.[1]

Step 2: Pyrazole Ring Formation. The enaminone intermediate is then subjected to a cyclocondensation reaction with methylhydrazine. This step proceeds with high regioselectivity to afford the desired N-methylated pyrazole ring, yielding tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. The regioselectivity is governed by the differential reactivity of the two nitrogen atoms of methylhydrazine.

Step 3: N-Boc Deprotection. The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions to yield the target compound, 4-(1-methyl-1H-pyrazol-5-yl)piperidine, usually as a salt which can be neutralized in a subsequent work-up.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates (GF254) and visualized under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate). Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectra (MS) can be obtained using an ESI source.

Step 1: Synthesis of tert-Butyl 4-(2-(dimethylamino)vinyl)-4-oxopiperidine-1-carboxylate (Enaminone)

This step involves the formation of an enaminone from N-Boc-piperidone, a crucial intermediate for the subsequent pyrazole synthesis.[1]

Step1_Workflow Reagents N-Boc-piperidone DMFDMA Reaction Reaction (e.g., Toluene, reflux) Reagents->Reaction Workup Work-up (Concentration) Reaction->Workup Product Enaminone Intermediate Workup->Product

Sources

Application

Application Notes and Protocols: A Guide to the Knorr Pyrazole Synthesis and Established Methodologies for the Synthesis of 4-Substituted Piperidines

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the Knorr pyrazole synthesis and established synthetic routes for obtaining 4-substituted piperidines. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the Knorr pyrazole synthesis and established synthetic routes for obtaining 4-substituted piperidines. It is designed to serve as a practical guide for researchers in medicinal chemistry and drug development, offering detailed mechanistic insights, step-by-step protocols, and troubleshooting advice.

A critical point of clarification is the distinction between pyrazoles and piperidines. The Knorr synthesis is a classical method for the formation of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. In contrast, piperidines are six-membered saturated nitrogen-containing heterocycles. The Knorr pyrazole synthesis is not a direct method for the synthesis of piperidines. This guide is therefore structured into two main parts to address the synthesis of these two distinct and medicinally important classes of compounds.

Part 1: The Knorr Pyrazole Synthesis will delve into the mechanism, protocols, and applications of this powerful reaction for creating substituted pyrazoles.

Part 2: Synthesis of 4-Substituted Piperidines will explore several established and reliable methods for the construction of this key pharmacophore.

Part 1: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone of heterocyclic chemistry.[1] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to yield a substituted pyrazole.[1][2] The versatility and simplicity of this reaction have cemented its importance in the synthesis of numerous biologically active compounds.[1][2]

Mechanism and Rationale

The Knorr pyrazole synthesis is typically an acid-catalyzed cyclocondensation reaction.[1] The generally accepted mechanism proceeds through the following key steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the rate-determining step and is acid-catalyzed. Subsequent dehydration leads to the formation of a hydrazone intermediate.[3][4]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This cyclization step forms a five-membered ring intermediate.[1][4]

  • Dehydration and Aromatization: The cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring.[1] The strong thermodynamic driving force towards aromatization contributes to the generally high yields of this reaction.[5]

When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of regioisomers can be formed, which is a key consideration in synthetic planning.[6]

Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Figure 1: Generalized mechanism of the Knorr pyrazole synthesis.

General Protocol for Knorr Pyrazole Synthesis

The following is a representative protocol for the synthesis of a pyrazolone, a common variant of the Knorr synthesis using a β-ketoester.[1][3]

Materials:

  • β-ketoester (e.g., ethyl benzoylacetate) (1.0 eq)

  • Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (2.0 eq)

  • Solvent (e.g., 1-propanol or ethanol)

  • Acid catalyst (e.g., glacial acetic acid, a few drops)

  • Water

  • Diethyl ether (for crystallization, if needed)

Procedure:

  • Reaction Setup: In a round-bottom flask or a scintillation vial, combine the β-ketoester and the hydrazine derivative.[1][3]

  • Solvent and Catalyst Addition: Add the alcohol solvent (e.g., 1-propanol, approximately 1 mL per mmol of β-ketoester) and a few drops of glacial acetic acid to the mixture.[1][3]

  • Heating: Heat the reaction mixture with stirring to approximately 100°C or reflux for 1-2 hours.[1][3]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.[1][3]

  • Work-up and Isolation: Once the reaction is complete, add water to the hot reaction mixture with stirring. Allow the mixture to cool slowly to facilitate the precipitation of the product.[1][3]

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.[1][3] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1][4]

Knorr_Workflow Start Mix β-ketoester, hydrazine, solvent, and acid catalyst Heat Heat reaction mixture (e.g., 100°C, 1-2h) Start->Heat Monitor Monitor reaction by TLC Heat->Monitor Workup Add water to hot mixture and cool to precipitate Monitor->Workup Reaction Complete Filter Collect solid by vacuum filtration Workup->Filter Purify Wash with cold water and air dry Filter->Purify End Characterize pure pyrazole/pyrazolone product Purify->End

Figure 2: Experimental workflow for a typical Knorr pyrazole synthesis.

Applications in Drug Discovery

The pyrazole scaffold is a key pharmacophore in numerous pharmaceuticals. A prominent example is the synthesis of the selective COX-2 inhibitor, Celecoxib (Celebrex®), which is used as a nonsteroidal anti-inflammatory drug (NSAID).[1] The synthesis of Celecoxib involves a reaction analogous to the Knorr synthesis, highlighting the industrial relevance of this classic transformation.[1]

Part 2: Synthesis of 4-Substituted Piperidines

The 4-substituted piperidine motif is a prevalent structural feature in a vast number of pharmaceuticals and biologically active compounds, including analgesics, antipsychotics, and antihistamines.[7][8] Its prevalence is due to its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for presenting substituents in a defined three-dimensional space. Several robust methods exist for the synthesis of this important heterocyclic core.

Established Synthetic Routes

1. Catalytic Hydrogenation of 4-Substituted Pyridines

One of the most direct and atom-economical methods for the synthesis of 4-substituted piperidines is the catalytic hydrogenation of the corresponding 4-substituted pyridines.[3][6][9] This method is widely used in both academic and industrial settings.

  • Rationale: The aromatic pyridine ring is reduced to the saturated piperidine ring using hydrogen gas and a metal catalyst. The choice of catalyst and reaction conditions is crucial to achieve high yields and avoid side reactions.

  • Catalysts: Common catalysts include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C).[3][6][9]

  • Conditions: The reaction is typically carried out in a protic solvent like acetic acid or ethanol under hydrogen pressure (from atmospheric to high pressure).[6][9] Acidic conditions are often employed to protonate the pyridine nitrogen, which facilitates the reduction.

2. Dieckmann Condensation Route to 4-Piperidones

This classical approach involves the construction of a 4-piperidone ring, which can then be further functionalized at the 4-position. The key step is an intramolecular Dieckmann condensation.[5][10]

  • Rationale: The synthesis begins with the double Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester (e.g., an acrylate). The resulting diester then undergoes an intramolecular base-catalyzed cyclization (Dieckmann condensation) to form a β-ketoester. Subsequent hydrolysis and decarboxylation yield the 4-piperidone.[5]

  • Versatility: The resulting 4-piperidone is a versatile intermediate that can be converted to a variety of 4-substituted piperidines through reactions such as Grignard additions, Wittig reactions, and reductive aminations.[2]

3. Reductive Amination Strategies

Intramolecular reductive amination of dicarbonyl compounds is another powerful strategy for constructing the piperidine ring.[11]

  • Rationale: A linear precursor containing two carbonyl groups (or their synthetic equivalents) at a 1,5-relationship is treated with an amine source and a reducing agent. The amine first forms an imine or enamine with one of the carbonyls, which is then followed by intramolecular cyclization and reduction of the second carbonyl group to form the piperidine ring in a single step.[12]

  • Reducing Agents: A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce iminium ions in the presence of carbonyl groups.[11][13]

Detailed Protocols for 4-Substituted Piperidine Synthesis

Protocol 1: Catalytic Hydrogenation of a 4-Substituted Pyridine

This protocol describes a general procedure for the hydrogenation of a 4-substituted pyridine using platinum oxide (Adams' catalyst).[6][9]

Materials:

  • 4-Substituted pyridine (1.0 eq)

  • Platinum oxide (PtO₂) (1-5 mol%)

  • Solvent (e.g., glacial acetic acid or ethanol)

  • Hydrogen source (hydrogen gas cylinder or balloon)

  • Parr hydrogenator or a similar pressure-rated vessel

Procedure:

  • Vessel Preparation: To a pressure-rated hydrogenation vessel, add the 4-substituted pyridine and the solvent.

  • Catalyst Addition: Carefully add the platinum oxide catalyst to the solution.

  • Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (e.g., 50-70 bar).[9]

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude piperidine derivative can be purified by distillation, crystallization (as a salt), or chromatography.

Hydrogenation_Workflow Start Charge hydrogenation vessel with 4-substituted pyridine, solvent, and PtO₂ Pressurize Seal, purge, and pressurize with H₂ gas Start->Pressurize React Stir vigorously until H₂ uptake ceases Pressurize->React Filter Vent, purge, and filter to remove catalyst React->Filter Isolate Remove solvent under reduced pressure Filter->Isolate Purify Purify the 4-substituted piperidine Isolate->Purify End Characterize final product Purify->End Dieckmann_Workflow Start Michael addition of primary amine to two equivalents of acrylate Cyclize Dieckmann condensation of the diester with a strong base Start->Cyclize Hydrolyze Acidic hydrolysis and decarboxylation Cyclize->Hydrolyze Workup Neutralize, extract, and concentrate Hydrolyze->Workup Purify Purify 4-piperidone by distillation or chromatography Workup->Purify End Obtain N-substituted-4-piperidone Purify->End

Sources

Method

Application Note: High-Purity Isolation of 4-(1-methyl-1H-pyrazol-5-yl)piperidine via Optimized Flash Column Chromatography

Abstract This application note provides a comprehensive, technically detailed guide for the purification of 4-(1-methyl-1H-pyrazol-5-yl)piperidine, a key heterocyclic building block in contemporary drug discovery. The pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, technically detailed guide for the purification of 4-(1-methyl-1H-pyrazol-5-yl)piperidine, a key heterocyclic building block in contemporary drug discovery. The protocol addresses the specific challenges associated with purifying basic N-heterocyclic compounds, focusing on the mitigation of peak tailing and the achievement of high purity using normal-phase flash column chromatography. We delve into the rationale behind the selection of the stationary phase and a modified mobile phase, providing a step-by-step methodology from initial method development with Thin Layer Chromatography (TLC) to the final isolation of the purified compound. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible purification strategy.

Introduction: The Purification Challenge

4-(1-methyl-1H-pyrazol-5-yl)piperidine is a versatile scaffold in medicinal chemistry, incorporating both a weakly basic pyrazole ring and a more strongly basic piperidine moiety. The purification of such compounds from synthetic reaction mixtures is non-trivial. The basic nitrogen atom in the piperidine ring is prone to strong, non-ideal interactions with the acidic silanol (Si-OH) groups present on the surface of standard silica gel, the most common stationary phase for column chromatography.[1][2] This interaction leads to significant peak tailing, poor resolution, and potentially low recovery of the target compound.

This guide presents a systematic approach to overcome these challenges, ensuring efficient and high-purity isolation. The core of this method involves the use of a basic modifier in the eluent to suppress the undesirable interactions between the analyte and the stationary phase.

Chromatographic Principles: Analyte and System Selection
2.1 Analyte Properties

The structure of 4-(1-methyl-1H-pyrazol-5-yl)piperidine dictates its chromatographic behavior.

  • Polarity: The presence of two nitrogen-containing heterocyclic rings imparts significant polarity to the molecule.

  • Basicity: The secondary amine within the piperidine ring (pKa ≈ 11) is the primary site of basicity and the main cause of problematic interactions with acidic silica.

  • Solubility: The compound is generally soluble in polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).

2.2 Stationary Phase Selection

Standard, un-modified silica gel (SiO₂, 230-400 mesh) is a cost-effective and widely used stationary phase suitable for this application, provided the mobile phase is correctly optimized.[3][4] While alternative phases like alumina or amino-functionalized silica can be used, silica gel offers a versatile platform for a broad range of impurities.[5] The key to success lies not in avoiding silica, but in passivating its active sites.

2.3 Mobile Phase Rationale: The Role of the Basic Modifier

A typical mobile phase for normal-phase chromatography consists of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol).[6][7] For basic analytes like our target compound, the addition of a small percentage (0.5-2%) of a basic modifier, such as triethylamine (TEA) or a solution of ammonia in methanol, is critical.[2][8]

The modifier works by competitively binding to the acidic silanol groups on the silica surface, effectively masking them from the analyte. This prevents the strong ionic interaction that causes tailing, resulting in a more symmetrical peak shape and improved separation efficiency.

cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (TEA) Analyte Piperidine Moiety (Basic) Silica Silica Surface (Acidic Si-OH) Analyte->Silica Strong Ionic Interaction Result1 Peak Tailing & Poor Resolution Silica->Result1 Analyte2 Piperidine Moiety (Basic) Silica2 Silica Surface (Acidic Si-OH) Analyte2->Silica2 Weak Interaction Result2 Symmetrical Peak & Good Resolution Silica2->Result2 TEA Triethylamine (TEA) TEA->Silica2 Passivation

Effect of Basic Modifier on Analyte-Silica Interaction.
Experimental Protocols
3.1 Part 1: Method Development using Thin Layer Chromatography (TLC)

Before committing to a large-scale column, it is essential to optimize the mobile phase using TLC.[3] This allows for rapid screening of solvent systems to achieve the desired separation.

Materials:

  • Silica gel TLC plates (e.g., Merck 60 F254)

  • TLC developing chambers

  • Capillary tubes for spotting

  • Crude reaction mixture

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Visualization aid: UV lamp (254 nm) and/or a potassium permanganate (KMnO₄) stain.

Procedure:

  • Prepare Eluents: Prepare 10 mL of several test eluents in small beakers. Start with systems of varying polarity and include a version with a basic modifier.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM). Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate into a developing chamber containing one of the test eluents. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp. If the compounds are not UV-active, stain the plate using a KMnO₄ dip.

  • Analyze: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal eluent system will show good separation between the target compound and impurities, with the target compound having an Rf value between 0.25 and 0.40. Observe the spot shape; streaking indicates a need for a basic modifier.

Trial Eluent System (v/v/v)Target RfObservationsRecommendation
70:30 Hexanes:EtOAc0.05Low mobility, some streaking.Too non-polar.
95:5 DCM:MeOH0.60Moves too fast, poor separation.Too polar.
98:2 DCM:MeOH0.35Significant streaking/tailing.Polarity is good, but needs modifier.
97:3:1 DCM:MeOH:TEA 0.30 Clean, round spot. Good separation. Optimal system for column.
3.2 Part 2: Flash Column Chromatography Protocol

This protocol assumes a crude sample mass of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample masses.

Materials and Equipment:

  • Glass chromatography column (e.g., 40 mm diameter)

  • Silica gel 60 (230-400 mesh), approx. 100 g

  • Optimized Eluent (e.g., 97:3:1 DCM:MeOH:TEA), approx. 2 L

  • Sand (washed)

  • Crude 4-(1-methyl-1H-pyrazol-5-yl)piperidine (~1 g)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Procedure:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation pack 1. Slurry Packing Pack column with silica in least polar solvent. load 2. Sample Loading Adsorb crude product onto silica (dry loading). pack->load Prepare Column elute 3. Elution Run optimized mobile phase (DCM/MeOH/TEA). load->elute Start Run collect 4. Fraction Collection Collect eluate in sequential fractions. elute->collect monitor 5. TLC Monitoring Analyze fractions to identify pure product. collect->monitor Check Purity combine 6. Combine & Evaporate Pool pure fractions and remove solvent. monitor->combine Pool Fractions final Pure Product combine->final

Workflow for the Purification Protocol.
  • Column Packing:

    • Secure the column vertically. Add a small plug of cotton or glass wool and a thin layer of sand.

    • Prepare a slurry of silica gel (~100 g) in the non-polar component of your eluent (or the full eluent).

    • Pour the slurry into the column. Use gentle air pressure to pack the bed firmly and drain the excess solvent until it is level with the top of the silica bed.[1][4]

    • Add a protective layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (~1 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL DCM).

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.[4]

  • Elution and Fraction Collection:

    • Carefully fill the column with the optimized mobile phase (97:3:1 DCM:MeOH:TEA).

    • Apply positive pressure (using a pump or inert gas) to begin elution at a steady flow rate (e.g., 10-15 mL/min).

    • Begin collecting fractions immediately. The size of the fractions will depend on the column size (e.g., 20 mL fractions).

  • Monitoring and Isolation:

    • Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution of the product and any impurities.

    • Once the fractions containing the pure product are identified (single spot with the correct Rf), combine them in a clean, pre-weighed round-bottom flask.[1]

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

    • Place the flask under high vacuum to remove any residual solvent.

Troubleshooting Common Issues
ProblemProbable Cause(s)Solution(s)
Streaking / Peak Tailing Insufficient basic modifier; strong analyte-silica interaction.Increase the concentration of TEA or ammonia in the mobile phase (e.g., from 1% to 2%).[1][2]
Poor Separation Mobile phase polarity is not optimal.Re-evaluate the mobile phase with TLC. Try a different solvent system (e.g., EtOAc/Hexanes/TEA) or implement a gradient elution, slowly increasing solvent polarity.[9]
Product Does Not Elute Mobile phase is too non-polar; potential decomposition on silica.Gradually increase the polarity of the mobile phase. If decomposition is suspected (visible color change on column), test compound stability on a small silica plug before repeating.[9]
Product Elutes Too Fast Mobile phase is too polar.Decrease the percentage of the polar component (e.g., MeOH) in the eluent system.[9]
Conclusion

The successful purification of basic N-heterocyclic compounds like 4-(1-methyl-1H-pyrazol-5-yl)piperidine via silica gel chromatography is highly achievable through a systematic and well-reasoned approach. The key to overcoming the inherent challenge of analyte-stationary phase interaction is the passivation of acidic silanol sites with a basic mobile phase modifier. By following the detailed protocols for TLC-based method development and subsequent flash column chromatography outlined in this note, researchers can consistently obtain this valuable building block in high purity, facilitating the advancement of drug discovery and development programs.

References
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules. [Link]

  • Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. (2000). Journal of Microbiological Methods. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025). ResearchGate. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015). ResearchGate. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. [Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know. (n.d.). Agilent. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). ResearchGate. [Link]

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. (n.d.). Buchi.com. [Link]

  • Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water. (n.d.). The Royal Society of Chemistry. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2022). European Journal of Medicinal Chemistry. [Link]

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2018). Molbank. [Link]

Sources

Application

Comprehensive Analytical Characterization of 4-(1-methyl-1H-pyrazol-5-yl)piperidine: A Multi-technique Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-(1-methyl-1H-p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-(1-methyl-1H-pyrazol-5-yl)piperidine, a key heterocyclic scaffold. Nitrogen-containing heterocycles are foundational components in medicinal chemistry, with moieties like piperidine and pyrazole frequently appearing in FDA-approved drugs.[1][2][3] A robust and unambiguous characterization of such building blocks is critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This document outlines integrated protocols for structural elucidation via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), purity assessment using High-Performance Liquid Chromatography (HPLC), and elemental composition confirmation through CHN analysis. The causality behind experimental choices is explained to provide researchers with a self-validating system for analysis.

Introduction: The Significance of the Pyrazolyl-piperidine Scaffold

The fusion of pyrazole and piperidine rings creates a molecular scaffold with significant potential in drug discovery. Nitrogen heterocycles are statistically dominant in pharmaceuticals, largely due to their ability to engage in hydrogen bonding, modulate physicochemical properties like solubility and lipophilicity, and serve as versatile synthetic handles.[4][5] Specifically, the piperidine ring is one of the most common six-membered nitrogen heterocycles in approved drugs, while the pyrazole ring is a bioisostere for various functional groups and a key pharmacophore in numerous bioactive compounds.[1][6]

The target molecule, 4-(1-methyl-1H-pyrazol-5-yl)piperidine (Molecular Formula: C₉H₁₅N₃, Molecular Weight: 165.24 g/mol ), serves as a crucial intermediate. Its precise structural confirmation and purity profile are non-negotiable prerequisites for its use in further synthesis. This application note details the necessary analytical workflow to achieve this.

cluster_synthesis Compound Synthesis cluster_analysis Analytical Characterization Workflow Synthesis Synthesis of 4-(1-methyl-1H-pyrazol-5-yl)piperidine Identity Identity & Structural Elucidation Synthesis->Identity Purity Purity & Impurity Profiling Synthesis->Purity Composition Elemental Composition Synthesis->Composition NMR NMR (¹H, ¹³C, 2D) Identity->NMR MS Mass Spectrometry (LRMS & HRMS) Identity->MS HPLC HPLC-UV/DAD Purity->HPLC CHN Elemental Analysis (CHN) Composition->CHN

Figure 1: Integrated workflow for the analytical characterization of 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

Structural Elucidation I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while 2D NMR experiments establish connectivity.

Causality of Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing power and relatively clean spectral window. However, for compounds with exchangeable protons (like the piperidine N-H), deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used to either exchange the proton away or slow its exchange rate, respectively, leading to sharper signals.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, volatile, and produces a single, sharp signal that does not typically overlap with analyte signals.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be required.

  • 2D NMR (if needed): If assignments are ambiguous, perform 2D experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Expected Spectral Data and Interpretation

Based on the structure and data from similar compounds, the following signals are anticipated.[7][8][9]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Pyrazole-CH (C3-H)~7.3-7.5 (s)~138-140Singlet, aromatic region.
Pyrazole-CH (C4-H)~6.0-6.2 (s)~105-107Singlet, upfield due to electronic environment.
Pyrazole-NCH₃~3.8-3.9 (s)~35-37Singlet, 3 protons.
Piperidine-CH (C4'-H)~2.8-3.0 (m)~33-35Multiplet, methine proton.
Piperidine-CH₂ (axial, C2'/6'-H)~2.6-2.8 (m)\multirow{2}{}{~45-47}Multiplet, complex due to axial/equatorial splitting.
Piperidine-CH₂ (equatorial, C2'/6'-H)~3.1-3.3 (m)
Piperidine-CH₂ (axial, C3'/5'-H)~1.6-1.8 (m)\multirow{2}{}{~31-33}Multiplet, complex splitting.
Piperidine-CH₂ (equatorial, C3'/5'-H)~1.9-2.1 (m)
Piperidine-NHVariable (broad s)-Position and shape are solvent and concentration dependent. May exchange with D₂O.

Troubleshooting: Broad signals for the N-H proton are common due to chemical exchange.[10] Acquiring the spectrum in a hydrogen-bond-accepting solvent like DMSO-d₆ can sharpen this signal. If tautomerism were a concern (for N-unsubstituted pyrazoles), low-temperature NMR could be employed to resolve signals from different tautomers.[10]

Structural Elucidation II: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula.

Causality of Experimental Choices
  • Ionization Method: Electrospray Ionization (ESI) is the preferred method for this class of compounds. It is a soft ionization technique that typically produces an abundant protonated molecular ion [M+H]⁺, which is crucial for determining the molecular weight.[11]

  • Instrumentation: Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the analysis of the compound post-separation, providing mass information for the main peak as well as any impurities. A Quadrupole Time-of-Flight (Q-TOF) instrument is ideal for HRMS, providing high mass accuracy.

Protocol: LC-MS and HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • LC-MS Analysis:

    • Inject the sample into an LC-MS system equipped with an ESI source operating in positive ion mode.

    • Use a C18 column with a simple gradient (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid). Formic acid aids in protonation for ESI.

    • Acquire full scan mass spectra over a range of m/z 50-500.

  • HRMS Analysis:

    • Infuse the sample solution directly into the HRMS instrument or use the LC-MS setup.

    • Acquire data with high resolution (>10,000 FWHM) to obtain an accurate mass measurement of the [M+H]⁺ ion.

    • Compare the measured mass to the theoretical mass calculated for C₉H₁₆N₃⁺.

Expected Data and Interpretation
  • Low-Resolution MS: Expect a prominent base peak corresponding to the protonated molecule [M+H]⁺ at m/z 166.1 .

  • High-Resolution MS: The theoretical exact mass of [C₉H₁₅N₃ + H]⁺ is 166.1339 . The measured mass should be within a 5 ppm error margin of this value.[12]

  • Fragmentation (MS/MS): Tandem MS experiments (by colliding the m/z 166.1 ion) will reveal characteristic fragmentation patterns. The primary fragmentation pathways for piperidine derivatives involve α-cleavage adjacent to the nitrogen atom and ring fission events.[13][14]

cluster_frag Key MS/MS Fragmentation Pathways cluster_path1 α-Cleavage cluster_path2 Ring Fission Parent [M+H]⁺ m/z 166.1 Frag1 Loss of pyrazole ring (Retro-Diels-Alder type) Fragment m/z ~83 Parent->Frag1 pathway 1 Frag2 Pyrazole ring fragment [C₅H₇N₂]⁺ m/z 95.1 Parent->Frag2 pathway 2 Frag3 Piperidine iminium ion [C₅H₁₀N]⁺ m/z 84.1 Parent->Frag3 pathway 3 cluster_hplc HPLC Method Development Logic Start Start: Assess Analyte Polarity (High) C18 Try Reversed-Phase (C18 Column) Start->C18 Check Check Retention & Peak Shape C18->Check Optimize Optimize Gradient, Buffer pH, and Organic Modifier Check->Optimize Acceptable Alternative Poor Retention? Try Alternative Chemistry Check->Alternative Poor Final Final Validated Method Optimize->Final Polar Polar-Embedded/ Endcapped Column Alternative->Polar HILIC HILIC Column Alternative->HILIC Polar->Optimize HILIC->Optimize

Sources

Method

The Versatility of 4-(1-methyl-1H-pyrazol-5-yl)piperidine: A Scaffold for Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold In the landscape of contemporary drug design, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug design, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient and successful drug discovery campaigns. The 4-(1-methyl-1H-pyrazol-5-yl)piperidine moiety has emerged as one such scaffold, demonstrating remarkable versatility in its application across a range of therapeutic areas. This heterocyclic construct, which marries the aromaticity and hydrogen bonding capabilities of a substituted pyrazole with the conformational flexibility and basic nitrogen of a piperidine ring, offers a unique combination of physicochemical properties that make it an attractive starting point for the design of potent and selective modulators of various protein targets.

This application note serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in leveraging the 4-(1-methyl-1H-pyrazol-5-yl)piperidine scaffold. We will delve into its synthetic accessibility, explore its application in the design of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists, and provide detailed protocols for the synthesis and biological evaluation of derivatives based on this promising framework.

The Strategic Advantage of the 4-(1-methyl-1H-pyrazol-5-yl)piperidine Scaffold

The power of this scaffold lies in the synergistic interplay of its two core components:

  • The 1-methyl-1H-pyrazole Ring: This five-membered aromatic heterocycle offers several key features. The N-methyl group provides a handle for modulating lipophilicity and can influence the orientation of the pyrazole ring within a binding pocket. The pyrazole nitrogens can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with protein residues. Furthermore, the C4 position of the pyrazole ring is amenable to substitution, allowing for the introduction of various functional groups to fine-tune potency, selectivity, and pharmacokinetic properties.

  • The Piperidine Ring: As a saturated heterocycle, the piperidine ring imparts a degree of three-dimensionality to the molecule, which can be advantageous for fitting into complex binding sites. The basic nitrogen atom of the piperidine can form a key salt bridge or hydrogen bond interaction, a common feature in many drug-receptor binding events. The piperidine ring can also be substituted, offering additional vectors for chemical modification.

The linkage between the pyrazole and piperidine rings at the 5- and 4-positions, respectively, creates a defined spatial relationship between these two key pharmacophoric elements, providing a solid foundation for rational drug design.

Synthetic Strategies: Accessing the Core Scaffold and its Analogs

The synthesis of the 4-(1-methyl-1H-pyrazol-5-yl)piperidine scaffold and its derivatives is achievable through established synthetic methodologies. A common approach involves the construction of the pyrazole ring from a piperidine-containing precursor.

Protocol 1: Synthesis of tert-Butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate

This protocol outlines the synthesis of a protected form of the scaffold, which can then be further modified or deprotected.[1]

Workflow Diagram:

Synthesis_Workflow Start 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid Step1 Meldrum's acid, DMAP, EDC·HCl in DCM Start->Step1 Intermediate1 Acyl Meldrum's Acid Intermediate Step1->Intermediate1 Step2 Reflux in MeOH Intermediate1->Step2 Intermediate2 β-Keto Ester Step2->Intermediate2 Step3 N,N-dimethylformamide dimethyl acetal in dioxane Intermediate2->Step3 Intermediate3 β-Enamino Diketone Step3->Intermediate3 Step4 Methylhydrazine in EtOH Intermediate3->Step4 Product tert-Butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate Step4->Product Kinase_Assay_Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Add ADP-Glo™ Reagent Start->Step1 Intermediate1 Terminate Kinase Reaction & Deplete ATP Step1->Intermediate1 Step2 Add Kinase Detection Reagent Intermediate1->Step2 Intermediate2 Convert ADP to ATP & Generate Light Step2->Intermediate2 End Measure Luminescence Intermediate2->End

Sources

Application

Protocol for the Biological Screening of 4-(1-methyl-1H-pyrazol-5-yl)piperidine Derivatives: A Tiered Approach to CNS Drug Discovery

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The 4-(1-methyl-1H-pyrazol-5-yl)piperidine scaffold represents a privileged structure in medicinal chemistry, with derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1-methyl-1H-pyrazol-5-yl)piperidine scaffold represents a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities.[1][2] Given the frequent role of pyrazole and piperidine moieties in centrally active agents, this class of compounds holds significant promise for the development of novel therapeutics for neurological and psychiatric disorders.[3][4] This application note provides a comprehensive, tiered protocol for the biological screening of a library of these derivatives. The workflow is designed to efficiently identify and characterize compounds with desired activity at central nervous system (CNS) targets, progressing from high-throughput primary screens to detailed in vivo validation. The causality behind each experimental choice is explained to provide a robust, self-validating framework for researchers.

Introduction: The Scientific Rationale

The pyrazole nucleus is a versatile pharmacophore present in numerous FDA-approved drugs targeting a wide range of diseases.[5] When combined with a piperidine ring, the resulting scaffold is frequently explored for its ability to interact with G-protein coupled receptors (GPCRs), a superfamily of integral membrane proteins that are the targets for approximately one-third to one-half of all marketed drugs.[6] Many pyrazole-piperidine and related piperazine compounds have demonstrated activity at CNS-relevant GPCRs, such as serotonergic and dopaminergic receptors, suggesting their potential as anxiolytics, antidepressants, or cognitive enhancers.[3][4]

This protocol, therefore, establishes a screening cascade predicated on the hypothesis that novel 4-(1-methyl-1H-pyrazol-5-yl)piperidine derivatives are likely to modulate CNS-relevant GPCRs. The cascade is designed to systematically:

  • Identify derivatives that bind to a specific GPCR target.

  • Confirm the functional activity (e.g., agonist, antagonist) of binding "hits."

  • Evaluate the selectivity and safety profile of confirmed leads.

  • Establish proof-of-concept in physiologically relevant in vivo models.

The Screening Cascade: A Multi-Tiered Workflow

A tiered approach is essential for cost-effective and efficient drug discovery. It allows for the rapid screening of large compound libraries with less complex, high-throughput assays first, reserving more resource-intensive assays for a smaller number of promising candidates.[7]

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Function cluster_2 Tier 3: Selectivity & Safety cluster_4 Tier 4: In Vivo Validation HTS High-Throughput Screening (Radioligand Binding Assay) Functional Functional Assays (e.g., cAMP, Ca2+ Flux) HTS->Functional 'Hits' (>50% Inhibition) Selectivity Selectivity Profiling (Receptor Panel) Functional->Selectivity 'Leads' (Potent & Efficacious) Toxicity Early Toxicity Screening (Cytotoxicity, Mito-Tox) Functional->Toxicity InVivo In Vivo Proof-of-Concept (Behavioral Models) Toxicity->InVivo 'Candidates' (Selective & Non-toxic) GPCR_Signaling Ligand Agonist (e.g., PMPD Derivative) Receptor GPCR (Gs-coupled) Ligand->Receptor Binds G_Protein G Protein (αs, β, γ) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC αs stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Figure 2: Simplified signaling pathway for a Gs-coupled GPCR, leading to cAMP production.

Protocol 2: cAMP Accumulation Assay (HTRF)

This protocol describes an antagonist-mode assay. For agonist screening, the co-stimulation step with a known agonist is omitted.

  • Cell Culture:

    • Use a cell line stably expressing the target GPCR (e.g., CHO-K1-hD1).

    • Plate cells in a 384-well, low-volume, white plate and culture overnight to form a confluent monolayer.

  • Assay Procedure:

    • Aspirate the culture medium and replace it with 10 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).

    • Add 5 µL of the test compound at various concentrations (for dose-response).

    • Incubate for 30 minutes at 37°C.

    • To test for antagonist activity, add 5 µL of a known receptor agonist at its EC₈₀ concentration. For agonist mode, add buffer instead.

    • Incubate for an additional 30 minutes at 37°C.

  • Detection (HTRF):

    • Lyse the cells by adding 10 µL of HTRF lysis buffer containing the detection reagents: cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the 665/620 nm ratio and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Example Data: Functional Assay Results
Compound IDAssay ModePotency (EC₅₀/IC₅₀, nM)Max Response (% of Control)
PMPD-001Antagonist15.798.5% Inhibition
PMPD-003Agonist120.445% Activation (Partial)
PMPD-004Antagonist22.3100% Inhibition

Tier 3: Selectivity and Early Safety Profiling

Objective: To ensure that lead compounds are selective for the intended target and lack immediate cytotoxic effects.

Rationale: Off-target activity is a primary cause of adverse drug effects. Profiling against a panel of related receptors is a critical step to validate a lead's specificity. [8]Furthermore, early assessment of cytotoxicity and mitochondrial toxicity is crucial, as some pyrazole derivatives have been reported to cause unexpected mitochondrial inhibition not detectable in standard viability assays. [9]

Protocol 3a: Selectivity Panel Screening
  • Procedure: Submit the most potent and efficacious lead compounds (e.g., PMPD-001, PMPD-004) to a commercial CRO or an in-house platform for screening against a panel of CNS-relevant targets (e.g., other serotonin receptor subtypes, dopamine, adrenergic, muscarinic, and histamine receptors).

  • Analysis: A selective compound should exhibit at least a 100-fold higher potency for the primary target compared to any off-targets.

Protocol 3b: In Vitro Cytotoxicity Assay (MTT)
  • Cell Culture: Plate a CNS-relevant cell line (e.g., human neuroblastoma SH-SY5Y) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat cells with the lead compounds across a wide range of concentrations (e.g., 0.1 to 100 µM) for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Readout: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals. Measure the absorbance at ~570 nm.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. A desirable compound shows no significant cytotoxicity at concentrations up to 100x its functional IC₅₀/EC₅₀.

Tier 4: In Vivo Proof-of-Concept

Objective: To determine if the lead candidate has the desired pharmacological effect in a living animal model.

Rationale: In vivo experiments are the ultimate test of a compound's potential, assessing its efficacy in the context of a complex biological system that includes metabolism, tissue distribution, and blood-brain barrier penetration. [10][11]The choice of model depends on the therapeutic hypothesis. For a compound targeting a receptor implicated in learning and memory (e.g., a muscarinic or certain serotonergic receptors), a cognitive assay is appropriate. [10]

Protocol 4: Murine Cognitive Assessment (Morris Water Maze)

The Morris Water Maze is a widely used test for spatial learning and memory. [12]

  • Animals and Acclimation:

    • Use adult male C57BL/6 mice.

    • House the animals under standard conditions and allow them to acclimate for at least one week before testing. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Experimental Groups:

    • Group 1: Vehicle control.

    • Group 2: Positive control (a known cognitive enhancer).

    • Group 3: Test Compound (e.g., PMPD-004) at an appropriate dose determined by preliminary pharmacokinetic and tolerability studies.

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Administer the compound or vehicle (e.g., intraperitoneally) 30-60 minutes before each session.

      • Conduct four trials per day. In each trial, the mouse is placed in a large circular pool of opaque water and must find a hidden escape platform.

      • Record the time it takes to find the platform (escape latency). If the mouse does not find it within 60 seconds, it is guided to the platform.

    • Probe Trial (24 hours after last acquisition trial):

      • Remove the platform from the pool.

      • Place the mouse in the pool for a single 60-second trial.

      • Use a video tracking system to record the time spent in the target quadrant (where the platform used to be) and the number of crossings over the former platform location.

  • Data Analysis:

    • Escape Latency: A significant decrease in escape latency over the acquisition days indicates learning. Compare the learning curves between groups using a two-way ANOVA.

    • Probe Trial: A significant increase in time spent in the target quadrant indicates memory retention. Compare groups using a one-way ANOVA.

Example Data: In Vivo Cognitive Testing
GroupMean Escape Latency (Day 4, s)Time in Target Quadrant (Probe, s)
Vehicle25.4 ± 3.118.2 ± 2.5
Positive Control14.1 ± 2.529.5 ± 3.0
PMPD-004 (10mg/kg)15.8 ± 2.827.8 ± 3.3
*p < 0.05 compared to Vehicle

Conclusion

This application note outlines a validated, multi-tiered protocol for the systematic biological screening of novel 4-(1-methyl-1H-pyrazol-5-yl)piperidine derivatives for CNS drug discovery. By progressing from high-throughput binding assays to functional characterization, selectivity profiling, and finally, in vivo behavioral models, this workflow provides a robust framework for identifying and validating promising therapeutic candidates. The emphasis on the scientific rationale behind each step ensures that the screening cascade is not merely a sequence of experiments, but a logical and self-validating process designed to maximize the probability of success in the challenging field of drug development.

References

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. [Link]

  • de Brito, A. F., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Life Sciences, 90(23-24), 910-916. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved January 26, 2026, from [Link]

  • Buccafusco, J. J. (Ed.). (2009). Cognition models and drug discovery. CRC Press. [Link]

  • Zhao, L. H., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry, 20(19), 5695-5702. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(12), 2170. [Link]

  • Bagle, S. V., et al. (2023). Pyrazoline scaffold: Hit identification to lead synthesis and biological evaluation as antidiabetic agents. Future Medicinal Chemistry, 15(12), 1019-1036. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 26, 2026, from [Link]

  • Auctores. (2022). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Journal of Alzheimer's Disease & Parkinsonism. [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved January 26, 2026, from [Link]

  • MD Biosciences. (n.d.). Cell-based Assays. Retrieved January 26, 2026, from [Link]

  • Singh, S. K., et al. (2021). In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models. Research Journal of Pharmacy and Technology, 14(8), 4220-4224. [Link]

  • Kapri, A., Gupta, N., & Nain, S. (2023). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal, 57, 253–280. [Link]

  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Medicinal Chemistry Letters, 12(2), 233-238. [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved January 26, 2026, from [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 797-817. [Link]

  • de Brito, A. F., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. PubMed, [Link]

Sources

Method

Application Note: In Vitro Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) using 4-(1-methyl-1H-pyrazol-5-yl)piperidine

Abstract This application note provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of 4-(1-methyl-1H-pyrazol-5-yl)piperidine against dipeptidyl peptidase-IV (DPP-IV)....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of 4-(1-methyl-1H-pyrazol-5-yl)piperidine against dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose homeostasis, making it a significant therapeutic target for type 2 diabetes.[1] The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including enzyme inhibition.[2][3] This document offers a comprehensive guide for researchers, outlining the scientific principles, step-by-step experimental procedures, data analysis, and expected outcomes for characterizing the inhibitory activity of the specified compound.

Introduction: The Scientific Rationale

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. A key physiological role of DPP-IV is the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the bioavailability of active GLP-1 and GIP is prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism forms the basis for the clinical use of DPP-IV inhibitors in the management of type 2 diabetes.

The selection of 4-(1-methyl-1H-pyrazol-5-yl)piperidine for this assay is based on the established precedent of pyrazole-containing compounds as effective enzyme inhibitors.[2][3] For instance, the drug teneligliptin, a potent DPP-IV inhibitor, features a similar 1-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine moiety.[1] This structural similarity suggests a high probability of interaction between 4-(1-methyl-1H-pyrazol-5-yl)piperidine and the active site of DPP-IV.

This application note will guide the user through a fluorometric assay, a common and sensitive method for determining DPP-IV activity. The assay utilizes a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which upon cleavage by DPP-IV, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is directly proportional to the enzyme's activity, and a decrease in this rate in the presence of an inhibitor allows for the quantification of its potency.

Assay Principle and Workflow

The fundamental principle of this enzyme inhibition assay is to measure the enzymatic activity of DPP-IV in the presence and absence of the test compound, 4-(1-methyl-1H-pyrazol-5-yl)piperidine.[4] By comparing these activities, the percentage of inhibition can be calculated. A dose-response curve is then generated by testing a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the inhibitor's potency.

Below is a graphical representation of the experimental workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis ReagentPrep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) SerialDil Serial Dilution of 4-(1-methyl-1H-pyrazol-5-yl)piperidine ReagentPrep->SerialDil PlateSetup Plate Setup (96-well) - Controls (No enzyme, No inhibitor) - Test Compound Wells SerialDil->PlateSetup Incubation Pre-incubation (Enzyme + Inhibitor) PlateSetup->Incubation ReactionStart Initiate Reaction (Add Substrate) Incubation->ReactionStart KineticRead Kinetic Measurement (Fluorescence Reading over Time) ReactionStart->KineticRead DataProcessing Data Processing - Calculate Reaction Velocity - Determine % Inhibition KineticRead->DataProcessing IC50 IC50 Determination (Non-linear Regression) DataProcessing->IC50

Caption: Experimental workflow for the DPP-IV inhibition assay.

Materials and Reagents

Equipment
  • Microplate reader with fluorescence detection (Excitation: 360-380 nm, Emission: 440-460 nm)

  • Incubator capable of maintaining 37°C

  • Calibrated single and multichannel pipettes

  • Low-protein binding 96-well black microplates

  • Reagent reservoirs

  • Vortex mixer

Reagents and Consumables
ReagentSupplierCatalog No.Storage
Human Recombinant DPP-IVSigma-AldrichSRP0233-80°C
4-(1-methyl-1H-pyrazol-5-yl)piperidineIn-house synthesis or custom orderN/ARoom Temperature (RT)
Gly-Pro-AMC (Substrate)Sigma-AldrichG2761-20°C
Sitagliptin (Positive Control Inhibitor)Sigma-AldrichSML1032RT
Tris-HCl Buffer (1 M, pH 8.0)Thermo Fisher Scientific15568025RT
Bovine Serum Albumin (BSA)Sigma-AldrichA79062-8°C
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650RT
Ultrapure WaterIn-house systemN/ART

Detailed Experimental Protocol

Reagent Preparation

Causality behind choices:

  • Assay Buffer (50 mM Tris-HCl, 0.1% BSA, pH 8.0): Tris-HCl provides a stable pH environment optimal for DPP-IV activity.[5] BSA is included to prevent the enzyme from adhering to plastic surfaces and to stabilize its activity.

  • Enzyme Working Solution (2X concentration): Prepare a working solution of human recombinant DPP-IV in assay buffer. The final concentration in the well should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay (typically 1-5 ng/well).

  • Substrate Working Solution (2X concentration): Dissolve Gly-Pro-AMC in DMSO to create a stock solution (e.g., 10 mM). Further dilute in assay buffer to the desired 2X working concentration. The final substrate concentration should be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[6] For Gly-Pro-AMC and DPP-IV, a final concentration of 50-100 µM is a good starting point.

  • Test Compound Stock and Dilutions: Prepare a 10 mM stock solution of 4-(1-methyl-1H-pyrazol-5-yl)piperidine in 100% DMSO. Perform serial dilutions in DMSO, followed by a final dilution in assay buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should be kept constant and low (≤1%) across all wells to avoid affecting enzyme activity.

  • Positive Control: Prepare a dilution series of a known DPP-IV inhibitor, such as Sitagliptin, in the same manner as the test compound. This serves as a validation of the assay's performance.

Assay Procedure
  • Plate Layout: Design the plate map to include wells for blanks (no enzyme), negative controls (no inhibitor), positive controls (Sitagliptin), and the test compound at various concentrations. All conditions should be tested in triplicate.

  • Dispensing Reagents:

    • Add 50 µL of assay buffer to the "blank" wells.

    • Add 50 µL of the 2X enzyme working solution to all other wells (negative controls, positive controls, and test compound wells).

    • Add 25 µL of the diluted test compound or control inhibitor solutions to their respective wells. For the negative control wells, add 25 µL of assay buffer containing the same final concentration of DMSO.

  • Pre-incubation: Gently tap the plate to mix the contents and incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 25 µL of the 2X substrate working solution to all wells to initiate the enzymatic reaction. The total reaction volume in each well is now 100 µL.

  • Kinetic Measurement: Immediately place the microplate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (Ex/Em = 360/460 nm) every 60 seconds for 30-60 minutes.

Data Analysis and Interpretation

Calculation of Reaction Velocity

The raw fluorescence data is plotted as a function of time for each well. The initial linear portion of this curve represents the initial reaction velocity (V). This can be determined by calculating the slope of the linear regression line.

Determination of Percent Inhibition

The percent inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = [1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)] * 100

Where:

  • V_inhibitor is the reaction velocity in the presence of the inhibitor.

  • V_no_inhibitor is the reaction velocity of the negative control.

  • V_blank is the background fluorescence from the blank wells.

IC50 Determination

Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[7]

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

  • X is the logarithm of the inhibitor concentration.

  • Y is the percent inhibition.

  • Top and Bottom are the plateaus of the curve.

  • LogIC50 is the logarithm of the IC50.

  • HillSlope describes the steepness of the curve.

Expected Results

The following table illustrates how the data can be presented:

CompoundIC50 (µM) [95% CI]Hill Slope
4-(1-methyl-1H-pyrazol-5-yl)piperidineCalculated ValueValue
Sitagliptin (Positive Control)0.018 [0.015 - 0.022]1.0 ± 0.1

Note: The IC50 value for Sitagliptin is an example and may vary based on specific assay conditions.

Mechanism of Action (MoA) Studies

To further characterize the inhibition, MoA studies can be performed to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed. This is achieved by measuring the inhibitor's effect on the enzyme kinetics at varying substrate concentrations.

G cluster_moa Mechanism of Action Study VarySubstrate Vary Substrate Concentration at Fixed Inhibitor Concentrations MeasureVelocity Measure Initial Velocities VarySubstrate->MeasureVelocity LineweaverBurk Generate Lineweaver-Burk Plot (1/V vs. 1/[S]) MeasureVelocity->LineweaverBurk DetermineMoA Determine Mechanism of Inhibition LineweaverBurk->DetermineMoA

Caption: Workflow for determining the mechanism of inhibition.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting, improper mixing, temperature gradients.Ensure pipettes are calibrated. Mix reagents thoroughly before dispensing. Allow the plate to equilibrate to the assay temperature.
Low Signal or No Activity Inactive enzyme, incorrect buffer pH, substrate degradation.Verify enzyme activity with a new lot. Check and adjust the pH of the assay buffer. Prepare fresh substrate solution.
High Background Fluorescence Autofluorescence of the test compound, contaminated reagents.Run a control with the compound and substrate but no enzyme. If the compound is fluorescent, consider an alternative assay format (e.g., absorbance-based). Use high-purity reagents and water.
Inconsistent IC50 Values Compound solubility issues, unstable compound, assay timing.Ensure the compound is fully dissolved in DMSO. Check for compound precipitation in the assay buffer. Standardize all incubation and read times.

Conclusion

This application note provides a robust and detailed protocol for assessing the inhibitory activity of 4-(1-methyl-1H-pyrazol-5-yl)piperidine against DPP-IV. Adherence to these guidelines will enable researchers to generate reliable and reproducible data, which is crucial for the characterization of potential therapeutic agents. The principles and methodologies described herein are fundamental to early-stage drug discovery and can be adapted for the screening of other potential enzyme inhibitors.

References

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). National Center for Biotechnology Information. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). National Center for Biotechnology Information. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (n.d.). MDPI. [Link]

  • Atwal, K. S., O'Neil, S. V., Ahmad, S., Doweyko, L., Kirby, M., Dorso, C. R., Chandrasena, G., Chen, B. C., Zhao, R., & Zahler, R. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796–4799. [Link]

  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester - ResearchGate. (n.d.). ResearchGate. [Link]

  • Discovery of 2-(4-Substituted-piperidin/piperazine-1- yl)-N-(5-cyclopropyl-1H-pyrazol - Semantic Scholar. (2018, February 14). Semantic Scholar. [https://www.semanticscholar.org/paper/Discovery-of-2-(4-Substituted-piperidin-piperazine-1-Chen-Pan/a639352e008c2323c21d81f5e8f52f8a846f481a]([Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI. (n.d.). MDPI. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11). Polish Journal of Environmental Studies. [Link]

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol - MDPI. (n.d.). MDPI. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (n.d.). MDPI. [Link]

  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. (n.d.). ACS Publications. [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay? - ResearchGate. (2015, September 2). ResearchGate. [Link]

  • Guidelines for the digestive enzymes inhibition assay - ResearchGate. (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity - ResearchGate. (n.d.). ResearchGate. [Link]

  • What Are Enzyme Kinetic Assays? - Tip Biosystems. (2024, July 19). Tip Biosystems. [Link]

  • Biological Exploration of Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations - ResearchGate. (n.d.). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed. (2021, January 14). PubMed. [Link]

  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - NIH. (2018, February 14). National Institutes of Health. [Link]

  • Enzyme Inhibition | In-vitro In-vivo In-silico Journal. (n.d.). In-vitro In-vivo In-silico Journal. [Link]

Sources

Application

Application Notes &amp; Protocols: 4-(1-methyl-1H-pyrazol-5-yl)piperidine as a Versatile Fragment for Library Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the Pyrazole-Piperidine Scaffold In the landscape of contemporary drug discovery, the strategic selection of molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Pyrazole-Piperidine Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful generation of novel, high-quality chemical matter. The 4-(1-methyl-1H-pyrazol-5-yl)piperidine scaffold has emerged as a privileged fragment, embodying a confluence of desirable physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the application of this fragment in library synthesis, offering detailed protocols and scientific rationale to empower researchers in their quest for new therapeutic agents.

The constituent pyrazole and piperidine rings are prevalent motifs in a multitude of FDA-approved drugs and clinical candidates, a testament to their favorable drug-like properties.[1] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, making it an effective pharmacophore for targeting a diverse range of biological targets.[2] The piperidine ring, a saturated six-membered heterocycle, provides a three-dimensional structural element that can enhance solubility and metabolic stability, while also serving as a versatile anchor for further chemical elaboration.[1] The combination of these two rings in the 4-(1-methyl-1H-pyrazol-5-yl)piperidine fragment creates a unique chemical entity with a defined spatial arrangement of functional groups, making it an ideal starting point for the exploration of chemical space in a targeted and efficient manner.

Synthesis of the Core Fragment: A Step-by-Step Guide

The synthesis of the core fragment, 4-(1-methyl-1H-pyrazol-5-yl)piperidine, is a critical first step in its utilization for library synthesis. A robust and scalable synthetic route is essential for producing the requisite quantities of the starting material. The following protocol is adapted from a validated literature procedure for the synthesis of a closely related analog, tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate.[2]

Protocol 1: Synthesis of Boc-Protected 4-(1-methyl-1H-pyrazol-5-yl)piperidine

This protocol outlines the synthesis of the N-Boc protected precursor, which allows for the selective functionalization of the pyrazole ring prior to the derivatization of the piperidine nitrogen.

Materials:

  • N-Boc-piperidine-4-one

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methylhydrazine

  • Ethanol (anhydrous)

  • Dioxane (anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of the Enaminone Intermediate:

    • In a round-bottom flask, dissolve N-Boc-piperidine-4-one (1 equivalent) in anhydrous dioxane.

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents) to the solution.

    • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.

  • Pyrazole Ring Formation:

    • Dissolve the crude enaminone intermediate in anhydrous ethanol.

    • Add methylhydrazine (1.1 equivalents) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the ethanol under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as 1H NMR, 13C NMR, and LC-MS.

Library Synthesis: Unleashing the Potential of the Core Fragment

The true utility of the 4-(1-methyl-1H-pyrazol-5-yl)piperidine fragment lies in its capacity to serve as a scaffold for the generation of diverse chemical libraries. This is achieved through the deprotection of the piperidine nitrogen followed by a variety of derivatization reactions.

Protocol 2: Boc Deprotection of the Piperidine Nitrogen

The removal of the tert-butoxycarbonyl (Boc) protecting group is a facile process that yields the free secondary amine, which is the key reactive handle for library synthesis.

Materials:

  • tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve the Boc-protected starting material in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 20-30% v/v) or a solution of HCl in dioxane (e.g., 4 M) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

Protocol 3: Parallel Library Synthesis

The following is a generalized protocol for the parallel synthesis of a diverse library of compounds from the deprotected 4-(1-methyl-1H-pyrazol-5-yl)piperidine. This can be performed in a multi-well plate format for high-throughput synthesis.

Materials:

  • 4-(1-methyl-1H-pyrazol-5-yl)piperidine

  • A diverse set of electrophilic reagents (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides, aldehydes/ketones)

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • A suitable reducing agent for reductive amination (e.g., sodium triacetoxyborohydride)

  • Anhydrous solvents (e.g., dichloromethane, N,N-dimethylformamide)

  • Multi-well reaction plates and shaker

Workflow Diagram:

Library_Synthesis_Workflow cluster_0 Step 1: Synthesis of Core Fragment cluster_1 Step 2: Deprotection cluster_2 Step 3: Parallel Derivatization cluster_3 Step 4: Purification & Analysis Start N-Boc-piperidine-4-one Enaminone Enaminone Intermediate Start->Enaminone DMF-DMA Boc_Fragment Boc-Protected Fragment Enaminone->Boc_Fragment Methylhydrazine Deprotected_Fragment Deprotected Fragment Boc_Fragment->Deprotected_Fragment TFA or HCl Library Compound Library Deprotected_Fragment->Library Reagents Diverse Electrophiles (R-COCl, R-SO2Cl, R-X, R-CHO) Reagents->Library Purification Parallel Purification (e.g., HPLC) Library->Purification Analysis QC Analysis (LC-MS, NMR) Purification->Analysis

Caption: Workflow for the synthesis of a compound library from 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

General Procedure for Parallel Acylation/Sulfonylation:

  • To each well of a reaction plate, add a solution of 4-(1-methyl-1H-pyrazol-5-yl)piperidine (1 equivalent) in an anhydrous solvent such as dichloromethane.

  • Add a solution of a unique acyl chloride or sulfonyl chloride (1.1 equivalents) to each well.

  • Add a suitable base, such as triethylamine (1.5 equivalents), to each well.

  • Seal the plate and shake at room temperature for 12-16 hours.

  • After the reaction is complete, quench with water and extract with an appropriate organic solvent.

  • The crude products can be purified by parallel purification techniques such as mass-directed automated HPLC.

General Procedure for Parallel Reductive Amination:

  • To each well of a reaction plate, add a solution of 4-(1-methyl-1H-pyrazol-5-yl)piperidine (1 equivalent) in a suitable solvent like dichloromethane.

  • Add a unique aldehyde or ketone (1.1 equivalents) to each well.

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents).

  • Seal the plate and shake at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract with an organic solvent and purify as described above.

Reaction TypeElectrophile/ReagentProduct StructureRepresentative R Groups
Acylation Acyl Chloride (R-COCl)Aryl, Heteroaryl, Alkyl
Sulfonylation Sulfonyl Chloride (R-SO2Cl)Aryl, Heteroaryl, Alkyl
Alkylation Alkyl Halide (R-X)Benzyl, Substituted Alkyl
Reductive Amination Aldehyde/Ketone (R-CHO/R2CO)Aryl, Heteroaryl, Alkyl

Biological Applications and Target Space

The 4-(1-methyl-1H-pyrazol-5-yl)piperidine scaffold is a versatile starting point for the discovery of modulators of various biological targets. Libraries derived from this fragment are particularly well-suited for screening against protein kinases and G-protein coupled receptors (GPCRs), two of the most important classes of drug targets.

Targeting Protein Kinases

Protein kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazole ring is a well-established hinge-binding motif in many kinase inhibitors. By functionalizing the piperidine nitrogen, it is possible to introduce substituents that can interact with other regions of the ATP-binding pocket, leading to potent and selective inhibitors.

Hypothetical Signaling Pathway Targeted by Library Members:

Kinase_Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Pyrazole-Piperidine Inhibitor Inhibitor->RAF

Caption: A hypothetical signaling pathway where a library compound inhibits the RAF kinase.

Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The piperidine moiety is a common feature in many GPCR ligands, often interacting with a hydrophobic pocket within the receptor. The pyrazole ring can be tailored to interact with specific residues in the binding site, providing opportunities for the development of selective agonists or antagonists.

Conclusion

The 4-(1-methyl-1H-pyrazol-5-yl)piperidine fragment is a powerful tool for the construction of diverse and drug-like compound libraries. Its straightforward synthesis and the versatility of the piperidine nitrogen for chemical elaboration make it an attractive starting point for lead discovery programs. By leveraging the protocols and insights provided in this guide, researchers can effectively utilize this privileged scaffold to explore new chemical space and accelerate the discovery of novel therapeutics.

References

  • Šačkus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3695. [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-18. [Link]

Sources

Method

Application Note &amp; Protocol: A Scalable Synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)piperidine Intermediates

Introduction The 4-(1-methyl-1H-pyrazol-5-yl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a bas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-(1-methyl-1H-pyrazol-5-yl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a basic piperidine ring and a substituted pyrazole moiety allows for versatile interactions with various biological targets, making it a sought-after intermediate in drug discovery and development. This application note provides a comprehensive guide for the scale-up synthesis of 4-(1-methyl-1H-pyrazol-5-yl)piperidine and its key intermediates, focusing on a robust and scalable synthetic strategy. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and justifying experimental choices with established chemical principles.

Synthetic Strategy Overview

Several synthetic routes to pyrazolylpiperidines have been reported. After a thorough review of the literature, a two-stage approach has been selected for its scalability, efficiency, and use of readily available starting materials. The overall strategy involves:

  • Construction of a protected pyrazolylpiperidine precursor: This is achieved through the condensation of a β-enamino diketone with methylhydrazine, a reliable method for pyrazole ring formation.[1][2] The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions.

  • Deprotection and salt formation: The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired 4-(1-methyl-1H-pyrazol-5-yl)piperidine, which is then isolated as a stable hydrochloride salt.

This approach avoids the challenges associated with the direct reduction of a pyridinylpyrazole, which can require harsh conditions and expensive catalysts, and is often sensitive to impurities on a large scale.[3]

Experimental Workflows and Logical Relationships

The following diagram illustrates the overall synthetic workflow from commercially available starting materials to the final product.

Synthetic Workflow N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_A β-Enamino ketone (Intermediate A) N-Boc-4-piperidone->Intermediate_A Step 1: Condensation Dimethylformamide dimethyl acetal Dimethylformamide dimethyl acetal Dimethylformamide dimethyl acetal->Intermediate_A Intermediate_B N-Boc-4-(1-methyl-1H-pyrazol-5-yl)piperidine (Intermediate B) Intermediate_A->Intermediate_B Step 2: Pyrazole Formation Methylhydrazine Methylhydrazine Methylhydrazine->Intermediate_B Final_Product 4-(1-Methyl-1H-pyrazol-5-yl)piperidine HCl (Final Product) Intermediate_B->Final_Product Step 3: Deprotection & Salt Formation HCl in Dioxane HCl in Dioxane HCl in Dioxane->Final_Product

Caption: Overall synthetic workflow for 4-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride.

Detailed Protocols

Part 1: Synthesis of tert-butyl 4-(2-(dimethylaminomethylene)-3-oxobutanoyl)piperidine-1-carboxylate (Intermediate A)

This initial step involves the formation of a β-enamino ketone from N-Boc-4-piperidone. This activated intermediate is primed for cyclization with a hydrazine derivative.

Reaction Scheme:

Step 1 cluster_reactants Reactants cluster_products Product R1 N-Boc-4-piperidone P1 Intermediate A R1->P1 R2 Dimethylformamide dimethyl acetal R2->P1 Step 2 cluster_reactants Reactants cluster_products Product R1 Intermediate A P1 Intermediate B R1->P1 R2 Methylhydrazine R2->P1

Caption: Synthesis of Intermediate B.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)Amount (for 100 g scale of starting material)
Intermediate A254.34 (crude)1.0Assumed from 100 g N-Boc-4-piperidone
Methylhydrazine46.071.125.4 g (28.9 mL)
Ethanol46.07-500 mL
Acetic Acid60.05catalytic5 mL

Protocol:

  • Dissolve the crude Intermediate A in ethanol (500 mL) in a reaction vessel equipped with a dropping funnel and a condenser.

  • Add a catalytic amount of acetic acid (5 mL).

  • Slowly add methylhydrazine (25.4 g, 0.552 mol) dropwise to the stirred solution at room temperature. An exotherm may be observed. Maintain the temperature below 40 °C with external cooling if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) for 3-5 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate (500 mL) and wash with water (2 x 200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude Intermediate B as an oil or a low-melting solid.

  • For scale-up, purification can be achieved by crystallization from a suitable solvent system such as ethyl acetate/hexanes or by silica gel chromatography if higher purity is required.

Expert Insights: The addition of a catalytic amount of acid facilitates the cyclization. Careful control of the initial exotherm during the addition of methylhydrazine is crucial for safety on a larger scale. The workup procedure is designed to remove water-soluble impurities and the acetic acid catalyst.

Part 3: Synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)piperidine hydrochloride (Final Product)

The final step involves the deprotection of the Boc group and the formation of the hydrochloride salt, which often improves the crystallinity and handling properties of the final product.

Reaction Scheme:

Step 3 cluster_reactants Reactants cluster_products Product R1 Intermediate B P1 Final Product R1->P1 R2 HCl in Dioxane R2->P1

Caption: Synthesis of the Final Product.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)Amount (for 100 g scale of starting material)
Intermediate B279.391.0Assumed from previous step
4 M HCl in 1,4-Dioxane36.46 (HCl)5.0627.5 mL
Diethyl ether74.12-1 L

Protocol:

  • Dissolve the crude or purified Intermediate B in a minimal amount of 1,4-dioxane or another suitable solvent like ethyl acetate.

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (627.5 mL, 2.51 mol) at 0-5 °C. A precipitate should form.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the deprotection is complete as monitored by TLC or LC-MS.

  • Add diethyl ether (1 L) to the suspension to further precipitate the product.

  • Filter the solid, wash with diethyl ether (2 x 200 mL), and dry under vacuum to yield 4-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride as a white to off-white solid. [4] Expert Insights: The use of a significant excess of HCl ensures complete deprotection and salt formation. The addition of an anti-solvent like diethyl ether is a common technique to maximize the precipitation and yield of the hydrochloride salt.

Quantitative Data Summary

StepIntermediate/ProductStarting Material (Amount)Typical Yield (%)Purity (by HPLC)
1Intermediate AN-Boc-4-piperidone (100 g)>95% (crude)-
2Intermediate BIntermediate A (from 100 g)70-85%>95%
3Final ProductIntermediate B (from 100 g)90-98%>98%

Safety and Handling Considerations

  • Dimethylformamide dimethyl acetal (DMF-DMA): Flammable and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methylhydrazine: Highly toxic, flammable, and a suspected carcinogen. All manipulations should be performed in a fume hood with appropriate engineering controls. Use of a respirator may be necessary for larger quantities.

  • 4 M HCl in 1,4-Dioxane: Corrosive and flammable. 1,4-Dioxane is a suspected carcinogen. Handle with extreme care in a fume hood.

  • General Precautions: All reactions should be carried out by trained personnel in a well-equipped laboratory. A thorough risk assessment should be conducted before commencing any scale-up synthesis.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride. The described three-step sequence is robust, high-yielding, and utilizes readily available starting materials. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce multi-gram to kilogram quantities of this valuable intermediate for their research and development needs.

References

  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (URL: [Link])

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib - ResearchGate. (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. (URL: [Link])

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Application

Application Notes and Protocols for the Derivatization of the Piperidine Nitrogen in 4-(1-methyl-1H-pyrazol-5-yl)piperidine

Introduction: The Strategic Importance of the 4-(1-methyl-1H-pyrazol-5-yl)piperidine Scaffold The 4-(1-methyl-1H-pyrazol-5-yl)piperidine moiety is a privileged scaffold in modern medicinal chemistry. Its constituent part...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-(1-methyl-1H-pyrazol-5-yl)piperidine Scaffold

The 4-(1-methyl-1H-pyrazol-5-yl)piperidine moiety is a privileged scaffold in modern medicinal chemistry. Its constituent parts—the piperidine ring, a common feature in many marketed drugs contributing to favorable pharmacokinetic properties, and the 1-methylpyrazole group, a versatile hydrogen bond acceptor and metabolic stabilizer—combine to create a building block of significant interest for drug discovery.[1] The secondary amine of the piperidine ring serves as a crucial handle for derivatization, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) profiles.

This guide provides an in-depth exploration of four key synthetic strategies for the derivatization of the piperidine nitrogen of 4-(1-methyl-1H-pyrazol-5-yl)piperidine: N-acylation, N-alkylation, reductive amination, and N-arylation via Buchwald-Hartwig amination. Each section will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss the strategic considerations for its application in a drug discovery context.

Core Synthetic Strategies and Mechanistic Insights

The derivatization of the secondary amine on the piperidine ring allows for the introduction of a wide array of functional groups, each capable of modulating the biological activity and physicochemical properties of the parent molecule. The choice of derivatization strategy is dictated by the desired functionality to be introduced.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Product Classes start 4-(1-methyl-1H-pyrazol-5-yl)piperidine Acylation N-Acylation start->Acylation RCOCl, Base Alkylation N-Alkylation start->Alkylation R-X, Base ReductiveAmination Reductive Amination start->ReductiveAmination RCHO, Reducing Agent Arylation N-Arylation (Buchwald-Hartwig) start->Arylation Ar-X, Pd Catalyst, Base Amides Amides Acylation->Amides TertiaryAmines Tertiary Amines (Alkyl) Alkylation->TertiaryAmines TertiaryAmines2 Tertiary Amines (Substituted Alkyl) ReductiveAmination->TertiaryAmines2 ArylAmines Aryl Amines Arylation->ArylAmines

Figure 1: Key derivatization pathways for the 4-(1-methyl-1H-pyrazol-5-yl)piperidine scaffold.

N-Acylation: Introduction of Amide Functionality

N-acylation is a robust and widely utilized transformation that converts the secondary amine of the piperidine ring into an amide. This modification can introduce a hydrogen bond donor and acceptor, alter the basicity of the nitrogen, and provide a scaffold for further functionalization.

Mechanistic Rationale

The acylation of a secondary amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base, typically a tertiary amine like triethylamine or diisopropylethylamine, is included to neutralize the hydrogen chloride byproduct, preventing the protonation and deactivation of the starting piperidine.

G cluster_workflow N-Acylation Workflow Start Dissolve Piperidine and Base in Solvent Reagent Cool to 0 °C Start->Reagent Addition Slowly Add Acyl Chloride Reagent->Addition Reaction Warm to RT Monitor by TLC/LC-MS Addition->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product N-Acyl Product Purification->Product

Figure 2: General workflow for the N-acylation of 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

Experimental Protocol: N-Benzoylation

This protocol describes a general procedure for the N-benzoylation of 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

Materials:

  • 4-(1-methyl-1H-pyrazol-5-yl)piperidine

  • Benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(1-methyl-1H-pyrazol-5-yl)piperidine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 1-4 hours).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzoyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine.

Reagent/ParameterConditionPurpose
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent to dissolve reactants.
Base Triethylamine (1.5 eq)Scavenges HCl byproduct.
Acylating Agent Benzoyl Chloride (1.1 eq)Electrophile for the acylation reaction.
Temperature 0 °C to Room TemperatureControls the initial rate of reaction.
Typical Yield >85%Based on similar acylation reactions.

N-Alkylation: Formation of Tertiary Amines

Direct N-alkylation with alkyl halides is a straightforward method for converting the secondary amine into a tertiary amine, introducing simple alkyl or benzylic groups.

Mechanistic Rationale

This reaction follows an SN2 mechanism where the nucleophilic piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A non-nucleophilic base is often used to neutralize the hydrohalic acid formed, preventing the formation of the unreactive piperidinium salt.

Experimental Protocol: N-Benzylation

This protocol provides a general method for the N-benzylation of 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

Materials:

  • 4-(1-methyl-1H-pyrazol-5-yl)piperidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of potassium carbonate (2.0 eq) in acetonitrile, add 4-(1-methyl-1H-pyrazol-5-yl)piperidine (1.0 eq).

  • Add benzyl bromide (1.2 eq) and heat the mixture to 50-60 °C.

  • Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-benzyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine.

Reagent/ParameterConditionPurpose
Solvent Acetonitrile or DMFPolar aprotic solvent to facilitate the SN2 reaction.
Base Potassium Carbonate (2.0 eq)Inorganic base to neutralize the HBr byproduct.
Alkylating Agent Benzyl Bromide (1.2 eq)Electrophile for the alkylation.
Temperature 50-60 °CTo increase the reaction rate.
Typical Yield 70-90%Based on similar N-alkylation procedures.

Reductive Amination: Versatile C-N Bond Formation

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide variety of substituted alkyl groups. This two-step, one-pot process involves the formation of an enamine intermediate followed by its reduction.

Mechanistic Rationale

The reaction between the secondary amine of the piperidine and an aldehyde or ketone first forms an enamine intermediate. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to reduce the enamine to the corresponding tertiary amine. STAB is particularly effective as it is less basic and more selective for the iminium ion/enamine over the carbonyl starting material, allowing for a one-pot procedure.

G cluster_workflow Reductive Amination Workflow Start Combine Piperidine and Aldehyde/Ketone in Solvent Reagent Add Sodium Triacetoxyborohydride (STAB) Start->Reagent Reaction Stir at Room Temperature Monitor by TLC/LC-MS Reagent->Reaction Workup Aqueous Basic Workup Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product N-Substituted Alkyl Product Purification->Product

Figure 3: General workflow for the reductive amination of 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

Experimental Protocol: Reaction with Benzaldehyde

This protocol outlines a general procedure for the reductive amination of 4-(1-methyl-1H-pyrazol-5-yl)piperidine with benzaldehyde.

Materials:

  • 4-(1-methyl-1H-pyrazol-5-yl)piperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-(1-methyl-1H-pyrazol-5-yl)piperidine (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCE, stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS, typically 2-16 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to give the desired N-benzyl derivative.

Reagent/ParameterConditionPurpose
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent suitable for reductive aminations with STAB.
Reducing Agent Sodium Triacetoxyborohydride (1.5 eq)Mild and selective reducing agent.
Carbonyl Source Benzaldehyde (1.1 eq)Forms the enamine intermediate.
Temperature Room TemperatureMild reaction conditions.
Typical Yield 75-95%Based on established reductive amination protocols.

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an amine and an aryl halide or triflate. This reaction is invaluable for accessing N-aryl piperidine derivatives, which are prevalent in many biologically active compounds.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The piperidine coordinates to the Pd(II) center, and a base deprotonates the nitrogen to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the N-aryl piperidine product and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the reductive elimination step.

Experimental Protocol: Coupling with 4-Chlorotoluene

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-(1-methyl-1H-pyrazol-5-yl)piperidine with 4-chlorotoluene.

Materials:

  • 4-(1-methyl-1H-pyrazol-5-yl)piperidine

  • 4-Chlorotoluene

  • Pd₂(dba)₃ (Palladium catalyst precursor)

  • XPhos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • To an oven-dried reaction vessel, add Pd₂(dba)₃ (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and sodium tert-butoxide (1.5 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene, followed by 4-(1-methyl-1H-pyrazol-5-yl)piperidine (1.2 eq) and 4-chlorotoluene (1.0 eq).

  • Heat the reaction mixture to 80-110 °C and stir until completion (monitor by TLC or LC-MS, typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the N-aryl derivative.

Reagent/ParameterConditionPurpose
Catalyst Pd₂(dba)₃ (1-5 mol%)Palladium(0) precursor.
Ligand XPhos (2-10 mol%)Bulky phosphine ligand to facilitate catalysis.
Base Sodium tert-butoxide (1.5 eq)Strong, non-nucleophilic base for deprotonation.
Solvent Anhydrous TolueneAprotic, high-boiling solvent.
Temperature 80-110 °CTo drive the catalytic cycle.
Typical Yield 60-85%Dependent on substrate and ligand choice.

Conclusion

The derivatization of the piperidine nitrogen in 4-(1-methyl-1H-pyrazol-5-yl)piperidine offers a rich landscape for chemical exploration in drug discovery. The four methods detailed in this guide—N-acylation, N-alkylation, reductive amination, and Buchwald-Hartwig amination—provide a robust toolkit for synthesizing a diverse array of analogs. A thorough understanding of the mechanistic principles behind each transformation is paramount for troubleshooting and optimizing reaction conditions. The provided protocols serve as a validated starting point for the synthesis of novel derivatives based on this valuable scaffold.

References

  • Štefane, B., & Požgan, F. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3734. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015). WO2015063709A1.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). ResearchGate. [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2022). PubMed Central. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). MDPI. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(1-methyl-1H-pyrazol-5-yl)piperidine

Welcome to our dedicated technical support guide for overcoming challenges in the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)piperidine. This resource is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for overcoming challenges in the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)piperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who may be encountering yield-related issues in this synthetic sequence. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.

The synthesis of this valuable piperidine-pyrazole scaffold, a common motif in pharmacologically active compounds, can be deceptive in its simplicity. While seemingly straightforward, several steps are prone to side reactions and incomplete conversions, leading to frustratingly low yields. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the most common pitfalls.

Part 1: Troubleshooting Guide & FAQs

Section A: Pyrazole Ring Synthesis and N-Alkylation Issues

A common route to the target molecule involves the initial formation of a pyrazole ring attached to a protected piperidine, followed by N-methylation. A key intermediate is a derivative of tert-butyl 4-(1H-pyrazol-5-yl)piperidine-1-carboxylate.

Question 1: My initial cyclocondensation reaction to form the pyrazole ring is giving a low yield or a mixture of regioisomers. What's going on?

Answer: The reaction of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative is the classic method for pyrazole synthesis. However, when using an unsymmetrical hydrazine like methylhydrazine, the reaction can produce two different regioisomers.

  • The Root Cause (Causality): The regioselectivity of the initial condensation and subsequent cyclization is highly dependent on the steric and electronic properties of the dicarbonyl compound and the reaction conditions. For instance, in the synthesis of related pyrazoles, the formation of regioisomers is a well-documented issue.[1]

  • Troubleshooting Strategy 1: Step-wise Synthesis: To enforce regioselectivity, it is often better to perform the N-methylation after the pyrazole ring has been formed with unsubstituted hydrazine. This avoids the regioselectivity issue altogether.

  • Troubleshooting Strategy 2: Solvent and Temperature Optimization: The choice of solvent can influence the reaction outcome. A study on the synthesis of tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate reported a 51% yield when reacting a β-enamino diketone with methylhydrazine in ethanol.[1][2] Experimenting with different solvents (e.g., ethanol, acetonitrile, CCl4) and temperatures (room temperature to reflux) can help optimize for the desired isomer.[1]

Question 2: I'm struggling with the N-methylation of the pyrazole ring. I'm getting a mixture of N1 and N2 methylated products, and my desired N1-methyl isomer yield is low.

Answer: This is a classic challenge in pyrazole chemistry. The two nitrogen atoms in the pyrazole ring have different steric and electronic environments, but both are nucleophilic and can be alkylated.

  • The Root Cause (Causality): The ratio of N1 to N2 alkylation is influenced by several factors, including the steric hindrance around the nitrogen atoms, the nature of the alkylating agent, the base used, and the solvent. Bulky substituents on the pyrazole ring can direct methylation to the less hindered nitrogen.

  • Troubleshooting Strategy 1: Choice of Methylating Agent: Standard methylating agents like methyl iodide or dimethyl sulfate can be aggressive and lead to poor selectivity. The use of sterically bulky α-halomethylsilanes as "masked" methylating reagents has been shown to significantly improve N1 selectivity.[3][4] These reagents preferentially alkylate the less hindered nitrogen, and the silyl group is subsequently removed.

  • Troubleshooting Strategy 2: Base and Solvent System: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF is a standard choice. The base deprotonates the pyrazole, and the resulting pyrazolate anion's reactivity can be modulated by the solvent and counter-ion.

  • Troubleshooting Strategy 3: Protecting Group Strategy: If direct methylation proves problematic, consider a strategy involving a removable protecting group on one of the nitrogens to force alkylation at the desired position.

Below is a decision-making workflow for troubleshooting N-methylation:

N-Methylation Troubleshooting start Low Yield or Mixture of N1/N2 Isomers check_reagents Analyze Reagents: - Methylating Agent - Base - Solvent start->check_reagents strategy1 Strategy 1: Change Methylating Agent (e.g., α-halomethylsilanes) check_reagents->strategy1 Poor Selectivity strategy2 Strategy 2: Optimize Base/Solvent (e.g., NaH in DMF) check_reagents->strategy2 Incomplete Reaction outcome Improved N1 Selectivity and Yield? strategy1->outcome strategy2->outcome success Proceed to Next Step outcome->success Yes failure Consider Alternative Synthetic Route outcome->failure No

Caption: Troubleshooting workflow for pyrazole N-methylation.

Section B: Coupling the Pyrazole and Piperidine Moieties

For syntheses that involve coupling a pre-formed pyrazole with a piperidine derivative, the choice of coupling reaction is paramount.

Question 3: My attempt to couple a halogenated pyrazole with piperidine using a Buchwald-Hartwig amination is giving a low yield. What can I do?

Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its efficiency is highly dependent on the specific substrates, catalyst, ligand, and base.[5]

  • The Root Cause (Causality): The catalytic cycle of the Buchwald-Hartwig reaction involves several steps (oxidative addition, ligand exchange, reductive elimination), and any of these can be a bottleneck. The electronic properties of the halo-pyrazole and the nucleophilicity of the piperidine are key. Additionally, pyrazole-based substrates can sometimes undergo unexpected side reactions, such as decomposition dependent on the base used.[5]

  • Troubleshooting Strategy 1: Ligand and Catalyst Screening: The combination of the palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine ligand is the most critical parameter. For electron-rich heterocycles like pyrazoles, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required. A thorough screening of different ligands is highly recommended.

  • Troubleshooting Strategy 2: Base Selection: The choice of base is not trivial. While strong bases like NaOtBu are common, they can sometimes lead to substrate decomposition. Weaker bases like K2CO3 or Cs2CO3 may be beneficial in some cases. A study on the Buchwald-Hartwig coupling of piperidines with hetaryl bromides found that sodium tert-butoxide was optimal, but also noted base-dependent decomposition of pyrazole substrates.[5]

  • Troubleshooting Strategy 3: Temperature and Reaction Time: These reactions can be sensitive to temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for the formation of byproducts or degradation of starting materials.

ParameterRecommendationRationale
Catalyst Pd(OAc)2 or Pd2(dba)3Common and effective palladium sources.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands facilitate reductive elimination.
Base NaOtBu, K3PO4, Cs2CO3Base strength can influence reaction rate and side reactions.
Solvent Toluene, DioxaneAprotic solvents are standard for this reaction.

Table 1: Recommended starting conditions for Buchwald-Hartwig coupling optimization.

Question 4: I'm considering a Suzuki coupling to form the C-C bond between the pyrazole and a piperidine precursor. What are the potential challenges?

Answer: A Suzuki coupling is a viable alternative, typically involving the reaction of a halo-pyrazole with a piperidine-derived boronic acid or ester. This approach is particularly useful for constructing α-heteroaryl piperidines.[6]

  • The Root Cause (Causality): The success of a Suzuki coupling depends on the stability of the boronic acid/ester and the efficiency of the transmetalation and reductive elimination steps. The choice of catalyst, ligand, and base are all crucial for an efficient reaction.

  • Troubleshooting Strategy: Condition Optimization: A typical starting point would be a palladium catalyst like Pd(PPh3)4 or a combination of a palladium source and a phosphine ligand, with a base such as K2CO3 or Na2CO3 in a solvent mixture like toluene/ethanol/water. Optimization of these parameters is key to achieving a high yield.

Synthetic Strategies target 4-(1-methyl-1H-pyrazol-5-yl)piperidine route_a Route A: Pyrazole formation then N-methylation target->route_a route_b Route B: Coupling of pre-formed fragments target->route_b sub_a1 Piperidine with dicarbonyl step_a1 Cyclocondensation sub_a1->step_a1 sub_a2 Hydrazine sub_a2->step_a1 intermediate_a 4-(1H-pyrazol-5-yl)piperidine step_a1->intermediate_a step_a2 N-Methylation intermediate_a->step_a2 step_a2->target sub_b1 Halogenated 1-methylpyrazole step_b1 Buchwald-Hartwig or Suzuki Coupling sub_b1->step_b1 sub_b2 Piperidine derivative sub_b2->step_b1 step_b1->target

Caption: Overview of synthetic routes to the target compound.

Part 2: Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific substrates and laboratory conditions.

Protocol 1: Synthesis of tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate

This protocol is adapted from a reported synthesis and serves as a good baseline for achieving a moderate yield.[1][2]

Materials:

  • tert-Butyl 4-[3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylate (1.0 eq)

  • Methylhydrazine (1.0 eq)

  • Ethanol (as solvent)

Procedure:

  • Dissolve tert-butyl 4-[3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylate in ethanol.

  • Add methylhydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Expected Yield: Approximately 51%.[1][2]

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol is a generalized starting point for the coupling of a bromo-pyrazole with N-Boc-piperidine.

Materials:

  • 5-Bromo-1-methyl-1H-pyrazole (1.0 eq)

  • tert-Butyl piperidine-1-carboxylate (1.2 eq)

  • Pd2(dba)3 (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-1-methyl-1H-pyrazole, tert-butyl piperidine-1-carboxylate, Pd2(dba)3, XPhos, and NaOtBu.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

  • Štefane, B., & Požgan, F. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 33. [Link]

  • CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. (2021).
  • Al-Harrasi, A., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5038. [Link]

  • El-shehry, M. F., et al. (2018). Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Molbank, 2018(4), M1013. [Link]

  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015).
  • Rehman, S. U., et al. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Scientific Reports, 13(1), 15993. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved January 26, 2026, from [Link]

  • Al-Harrasi, A., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5038. [Link]

  • Svejstrup, T. D., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3647–3653. [Link]

  • Reddy, K. S., et al. (2007). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Journal of Organometallic Chemistry, 692(18), 3937-3942. [Link]

  • CN111607316A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2020).
  • Krstulović, V., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(20), 4690. [Link]

  • Hebert, A. S., et al. (2018). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Propellants, Explosives, Pyrotechnics, 43(11), 1146-1153. [Link]

  • Svejstrup, T. D., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]

  • Draper, J. A., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 552-555. [Link]

  • Timoshenko, V. M., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(24), 15908. [Link]

  • Ziarani, G. M., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(96), 93941-93948. [Link]

  • Krstulović, V., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. [Link]

  • Garduño-Alva, G., et al. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Beilstein Journal of Organic Chemistry, 15, 105-111. [Link]

  • Arshad, S., et al. (2017). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2017(3), M946. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Controlling regioselectivity in pyrazole N-alkylation reactions

A Senior Application Scientist's Guide to Controlling Regioselectivity Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Controlling Regioselectivity

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the persistent challenge of controlling regioselectivity in the N-alkylation of unsymmetrical pyrazoles. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding that empowers you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the foundational concepts underlying the regioselectivity challenge in pyrazole chemistry.

Question 1: Why is achieving regioselective N-alkylation of unsymmetrical pyrazoles so difficult?

Answer: The difficulty stems from the inherent electronic structure of the pyrazole ring. An unsymmetrically substituted 1H-pyrazole exists as a dynamic equilibrium of two tautomeric forms. Deprotonation with a base generates a single pyrazolate anion, but the negative charge is delocalized across both nitrogen atoms.[1] This creates two competing nucleophilic centers (N1 and N2) with very similar electronic properties and reactivity, often leading to the formation of a mixture of regioisomeric products upon reaction with an electrophile (the alkylating agent).[1][2]

Caption: Pyrazole tautomerism and pyrazolate resonance.

Question 2: What are the key factors that control whether alkylation occurs at the N1 or N2 position?

Answer: The regiochemical outcome is a delicate balance of several competing factors. Understanding these is the first step to manipulating the reaction in your favor.

  • Steric Hindrance: This is often the most dominant factor. The N1 position is adjacent to the substituent at C5, while the N2 position is adjacent to the substituent at C3. Alkylation will preferentially occur at the nitrogen atom next to the smaller substituent to minimize steric clash.[3]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups (EWGs) decrease the electron density and nucleophilicity of the nearby nitrogen, while electron-donating groups (EDGs) have the opposite effect.

  • Reaction Conditions: The choice of base, solvent, counter-ion, and temperature plays a crucial role. These conditions dictate the nature of the pyrazolate salt (e.g., tight ion pair vs. solvent-separated ion pair), which can dramatically alter the accessibility and reactivity of the two nitrogen atoms.[1][4]

  • The Alkylating Agent: The size and nature of the electrophile are critical. Larger, more sterically demanding alkylating agents will strongly favor reaction at the less hindered nitrogen.[5]

Question 3: How can I reliably distinguish between the N1 and N2 alkylated isomers?

Answer: Unambiguous characterization is critical. While chromatography (TLC, column, HPLC) can separate the isomers, spectroscopic methods are required for definitive identification.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools. A consistent steric effect is often observed where substituents on the N1-alkyl group are shielded (shifted upfield) by the C5-substituent.[6] More advanced techniques like 2D NMR (NOESY, HMBC) can show through-space or through-bond correlations that confirm the connectivity. For example, a NOESY correlation between the N-alkyl protons and the protons of the C5-substituent is strong evidence for the N1 isomer.[7]

  • X-ray Crystallography: This is the gold standard for structure elucidation. If you can grow a suitable crystal of one of the isomers, its structure can be determined unequivocally, which can then be used to assign the identity of both isomers based on their comparative analytical data (e.g., retention time, NMR shifts).[6]

Troubleshooting Guide: From Mixed Isomers to Pure Regioisomers

This section provides solutions to common experimental problems.

Problem: My reaction yields a poor regioisomeric ratio (e.g., close to 1:1). How can I drive the reaction towards the N1 isomer?

Causality: A low regioisomeric ratio is common under "standard" conditions like potassium carbonate in acetonitrile or DMF. In these polar aprotic solvents, the potassium pyrazolate exists as a solvent-separated or "free" anion, where both nitrogens are highly accessible and react based on their intrinsic nucleophilicity, leading to poor selectivity.

Solutions & Scientific Rationale:

  • Manipulate the Ion Pair (Base & Solvent Choice): The goal is to create a "tight ion pair" where the cation associates closely with one of the nitrogen atoms, sterically blocking it and directing the alkylating agent to the other.

    • Protocol: Use a strong, non-coordinating base like sodium hydride (NaH) in a less polar, coordinating solvent like tetrahydrofuran (THF).[4]

    • Mechanism: In THF, the smaller Na+ cation forms a tight ion pair with the more sterically accessible N2 nitrogen (assuming a bulky C3 substituent). This effectively blocks the N2 position, leaving the N1 position as the only available site for alkylation.[4]

  • Increase Steric Demand of the Electrophile: If modifying the base/solvent system is insufficient, using a sterically bulkier alkylating agent can dramatically improve N1 selectivity.

    • Protocol: Instead of a simple methylating agent like methyl iodide, use a masked methylating reagent like a bulky α-halomethylsilane (e.g., chlorotrisisoproxysilane).[5] The initial alkylation with the bulky silylmethyl group proceeds with high N1 selectivity. A subsequent protodesilylation step with a fluoride source unmasks the methyl group.[5]

    • Mechanism: The large steric profile of the silylmethyl halide makes the approach to the more hindered nitrogen (typically N2) energetically unfavorable, forcing the reaction to proceed almost exclusively at the less hindered N1 position.[5]

Data Summary: Effect of Conditions on N1 Selectivity

Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
3-Phenyl-1H-pyrazoleMethyl IodideK₂CO₃DMSO~3:1[5]
3-Phenyl-1H-pyrazole(Chloromethyl)triisopropoxysilaneK₂CO₃DMSO93:7[5]
3-(tert-butyl)-1H-indazoleEthyl BromideK₂CO₃DMF85:15[4]
3-(tert-butyl)-1H-indazoleEthyl BromideNaHTHF>99:1[4]
3-CF₃-5-R-pyrazoleEthyl IodoacetateK₂CO₃MeCNMixture[1]
3-CF₃-5-R-pyrazoleEthyl IodoacetateNaHDME/MeCNSingle N1 Isomer[1]
Indazole is an analogous system where the same principles apply.

Problem: I need to synthesize the sterically hindered N2 isomer, but the reaction favors N1.

Causality: The N2 position is often sterically shielded by the substituent at the C3 position, making it the thermodynamically less favorable product in many cases. Overcoming this inherent preference requires specific strategies.

Solutions & Scientific Rationale:

  • Employ a Directing Group: A substituent on the pyrazole ring, often at the C3 position, can be chosen to coordinate with the base's cation or the alkylating agent, directing the reaction to the adjacent N2 position.

    • Example: Pyridine-containing substituents have been shown to act as directing groups, guiding alkylation to the neighboring nitrogen.[1] The nitrogen on the pyridine ring can chelate the cation of the base, holding it in proximity to N1 and thereby sterically blocking it, forcing the alkylation to occur at N2.

  • Solvent and Counter-ion Effects: While NaH/THF favors N1, switching to a larger cation and a more polar solvent can sometimes reverse or alter the selectivity.

    • Protocol: Experiment with bases like cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or NMP.

    • Mechanism: The large, soft cesium cation is poorly solvated and forms a looser ion pair. In some systems, this can change the relative reactivity of the N1 and N2 positions, potentially favoring the N2 isomer under thermodynamic control.

  • Enzymatic Alkylation: For ultimate selectivity, biocatalysis offers a powerful solution. Engineered enzymes can provide a precisely shaped active site that binds the pyrazole substrate in a specific orientation, allowing for alkylation at only one nitrogen.

    • Approach: An engineered methyltransferase can achieve unprecedented regioselectivity (>99%) for either the N1 or N2 position, depending on the enzyme variant used.[8] This catalyst-controlled approach decouples the outcome from the substrate's intrinsic steric and electronic biases.[8]

Troubleshooting_Workflow start Start: Poor Regioselectivity (Mixture of N1 & N2) desired_isomer What is the Desired Isomer? start->desired_isomer n1_path N1 (Less Hindered) desired_isomer->n1_path  N1 n2_path N2 (More Hindered) desired_isomer->n2_path  N2 strategy_n1 Strategy: Maximize Steric Differentiation n1_path->strategy_n1 action_n1_base 1. Change Base/Solvent: Use NaH in THF (Promotes tight ion-pair at N2) strategy_n1->action_n1_base action_n1_alkyl 2. Increase Alkylating Agent Bulk: Use R-CH₂-Si(OR)₃ (Increases steric clash at N2) action_n1_base->action_n1_alkyl strategy_n2 Strategy: Overcome Steric Bias n2_path->strategy_n2 action_n2_direct 1. Use Directing Group: Install chelating group at C3 (e.g., Pyridyl) strategy_n2->action_n2_direct action_n2_thermo 2. Screen Conditions: Try Cs₂CO₃ in DMF/NMP (Favors thermodynamic control) action_n2_direct->action_n2_thermo action_n2_enzyme 3. Consider Biocatalysis: Use engineered alkyltransferase (Ultimate selectivity) action_n2_thermo->action_n2_enzyme

Caption: Troubleshooting workflow for pyrazole N-alkylation.

Validated Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation using NaH/THF

This protocol is designed to maximize the formation of the N1-alkylated pyrazole, particularly when the C3-substituent is larger than the C5-substituent.

  • Reagent Preparation:

    • Dry the tetrahydrofuran (THF) over molecular sieves or by distillation from sodium/benzophenone.

    • Use a fresh bottle of sodium hydride (NaH, 60% dispersion in mineral oil).

    • Ensure the pyrazole starting material is dry.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the pyrazole (1.0 equiv).

    • Add dry THF (approx. 0.1 M concentration) via syringe.

    • Cool the solution to 0 °C in an ice-water bath.

  • Deprotonation:

    • Carefully add NaH (1.1-1.2 equiv) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases and a homogenous suspension of the sodium pyrazolate is formed.

  • Alkylation:

    • Cool the suspension back down to 0 °C.

    • Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise via syringe over 5-10 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS). Gentle heating (e.g., 40-50 °C) may be required for less reactive alkylating agents.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to separate the desired N1-isomer from any minor N2-isomer and impurities.

References

  • Shcherbakov, K., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Matos, J., et al. (2017). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

  • Sbardella, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]

  • Poechlauer, P., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Eastgate, M. D., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • O'Donovan, D. H., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 2816–2827. [Link]

  • Bao, S. T., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Fanourakis, A., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. [Link]

  • Shcherbakov, K., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

A Senior Application Scientist's Guide to Troubleshooting and Optimization Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process developme...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the classical and highly versatile condensation reaction between 1,3-dicarbonyl compounds and hydrazines. As a foundational method in heterocyclic chemistry, the Knorr pyrazole synthesis and its variations are powerful, but not without their challenges.[1][2][3]

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, from low yields to complex purification challenges. Our approach is rooted in understanding the reaction mechanism to logically diagnose and solve problems encountered at the bench.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common queries, serving as a first-pass diagnostic tool.

Q1: My reaction is not proceeding to completion. What is the most common cause? A: The most frequent issue is an inefficient final dehydration step. The reaction forms a stable hydroxyl-pyrazoline intermediate, and the elimination of water to form the aromatic pyrazole ring can be the rate-determining step.[2] Consider adding a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) to facilitate this step.

Q2: I'm using an unsymmetrical 1,3-dicarbonyl and getting a mixture of regioisomers. How can I improve selectivity? A: Regioselectivity is a known challenge and is governed by the electronic and steric properties of your dicarbonyl and hydrazine substituents.[2][4] The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon. Key factors to control this are:

  • Solvent Choice: Switching from a protic solvent like ethanol to a dipolar aprotic solvent (e.g., N,N-dimethylacetamide) can significantly enhance regioselectivity.[5]

  • pH Control: Acidic conditions can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyls, influencing the isomer ratio.[2][5]

  • Steric Hindrance: A bulky substituent on the dicarbonyl or hydrazine will direct the reaction pathway, often providing high selectivity.

Q3: What are the most common side products in this reaction? A: Aside from regioisomers, the most common impurity is the initial hydrazone, formed by the condensation of hydrazine with only one of the carbonyl groups without subsequent cyclization. If the reaction stalls at this stage, it indicates that the conditions are not sufficient to promote the intramolecular cyclization and dehydration.

Q4: Is it necessary to use a catalyst? A: While the reaction can proceed without a catalyst, it is often slow and low-yielding.[4] A catalytic amount of acid is highly recommended to accelerate both the initial condensation and, more importantly, the final dehydration step.[6] Various Lewis acids and even nano-catalysts have also been successfully employed to improve yields and reaction times.[5]

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental failures with a systematic, cause-and-effect approach.

Problem 1: Low or No Product Yield

A low or non-existent yield is the most common frustration. A logical diagnosis is essential to avoid repeating failed experiments.

LowYieldWorkflow Start Low / No Yield Observed CheckTLC Analyze crude reaction mixture by TLC/LC-MS Start->CheckTLC NoProduct Scenario A: Only starting materials present CheckTLC->NoProduct No reaction Intermediate Scenario B: New spot/peak observed (likely intermediate) CheckTLC->Intermediate Incomplete reaction SideProducts Scenario C: Multiple new spots/peaks (side products) CheckTLC->SideProducts Degradation/Side reactions CauseA Potential Causes: 1. Reagent Degradation 2. Insufficient Temperature 3. Incorrect Stoichiometry NoProduct->CauseA CauseB Potential Causes: 1. Dehydration step failed 2. Insufficient reaction time Intermediate->CauseB CauseC Potential Causes: 1. Temperature too high 2. Incorrect pH 3. Air/Oxidative Sensitivity SideProducts->CauseC SolutionA Solutions: - Verify reagent purity/activity - Increase reaction temperature - Check reactant measurements CauseA->SolutionA SolutionB Solutions: - Add catalytic acid (AcOH, TsOH) - Increase temperature/reflux - Use Dean-Stark to remove water CauseB->SolutionB SolutionC Solutions: - Optimize temperature - Buffer the reaction medium - Run under inert atmosphere (N2/Ar) CauseC->SolutionC

Caption: A logical workflow for troubleshooting low pyrazole yield.

  • Scenario A: Only Starting Materials Present

    • Expertise & Experience: This points to an activation energy barrier that has not been overcome. Hydrazine, especially hydrazine hydrate, can degrade upon storage. Similarly, 1,3-dicarbonyls, particularly β-ketoesters, can undergo hydrolysis. Always use fresh or properly stored reagents. The reaction often requires heating to initiate condensation; room temperature may be insufficient for less reactive substrates.

  • Scenario B: Intermediate Accumulation

    • Expertise & Experience: The presence of a new, often more polar, spot by TLC that does not correspond to the final product strongly suggests the accumulation of the non-aromatic hydroxyl-pyrazoline intermediate. This is the classic hallmark of an incomplete dehydration step.

    • Trustworthiness: A simple, self-validating test is to take a small aliquot of the reaction mixture, add a drop of glacial acetic acid, and heat it. If the intermediate spot converts to the product spot on TLC, you have confirmed the diagnosis. The solution is to introduce an acid catalyst to the main reaction or increase the temperature to drive the elimination of water. For stubborn cases, azeotropic removal of water using a Dean-Stark apparatus with a solvent like toluene is highly effective.

  • Scenario C: Multiple Side Products

    • Expertise & Experience: This often indicates that the reaction conditions are too harsh. Excessive heat can cause decomposition of both starting materials and the desired product. The pH is also critical; strongly basic or acidic conditions can promote side reactions. For instance, some 1,3-dicarbonyls are prone to self-condensation or cleavage under harsh conditions.

Problem 2: Poor Regioselectivity

When using an unsymmetrical 1,3-dicarbonyl (e.g., 1-phenyl-1,3-butanedione) with a substituted hydrazine (e.g., methylhydrazine), two regioisomers can form.[2][4] Controlling the outcome is crucial for drug development applications.

Regioselectivity cluster_pathways Two Competing Pathways Reactants Unsymmetrical 1,3-Dicarbonyl + R-NH-NH2 Attack1 Attack at C1 (more electrophilic/less hindered) Intermediate A Reactants->Attack1 Pathway A (Favored) Attack2 Attack at C2 (less electrophilic/more hindered) Intermediate B Reactants->Attack2 Pathway B (Disfavored) Product1 Regioisomer 1 (Major Product) Attack1:f1->Product1 Dehydration Product2 Regioisomer 2 (Minor Product) Attack2:f1->Product2 Dehydration

Caption: Competing pathways leading to regioisomers.

StrategyPrincipleExperimental ProtocolExpected Outcome
Solvent Modification Aprotic dipolar solvents can stabilize charged intermediates differently than protic solvents, altering the activation energy of competing pathways.Switch from refluxing ethanol to N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) at 80-100 °C.[5]Can dramatically improve the ratio of one isomer over the other, sometimes achieving >98:2 selectivity.[5]
pH Control Acid catalysis can selectively enhance the electrophilicity of one carbonyl over the other.Add a controlled amount of a strong acid (e.g., 10N HCl) to the reaction in an aprotic solvent like DMAc.[5]Excellent selectivity can be achieved, particularly for trifluoromethyl-containing dicarbonyls.[5]
Steric Directing Groups Introduce a bulky group on either the dicarbonyl or the hydrazine to sterically block attack at the proximal carbonyl.Use a substrate with a tert-butyl or similarly large group adjacent to one of the carbonyls.Often results in the formation of a single, predictable regioisomer.
Fluorinated Solvents Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can influence selectivity through unique hydrogen-bonding interactions.Use TFE as a solvent or co-solvent in the reaction.[7]Can invert or significantly enhance regioselectivity compared to traditional alcohols.[7]
Problem 3: Purification and Isolation

Even with a good yield, isolating the pure pyrazole can be challenging.

  • Issue: Oily Product That Won't Crystallize

    • Expertise & Experience: This is common when minor impurities prevent lattice formation. First, ensure all solvent is removed under high vacuum. If it remains an oil, column chromatography is the next logical step.

    • Protocol: Use a silica gel column with a hexane/ethyl acetate or dichloromethane/methanol gradient. Monitor fractions carefully by TLC. If separation from a close-running impurity is difficult, consider a different stationary phase (e.g., alumina) or solvent system.

  • Issue: Inseparable Regioisomers

    • Expertise & Experience: Regioisomers often have very similar polarities, making chromatographic separation difficult and inefficient. It is almost always better to optimize the reaction for selectivity than to attempt large-scale separation.

    • Trustworthiness: If separation is unavoidable, preparative HPLC or SFC (Supercritical Fluid Chromatography) are the most effective, albeit expensive, methods. For small scales, careful, repeated column chromatography may yield a pure sample of the major isomer.

  • Issue: Baseline Impurities or Colored Product

    • Expertise & Experience: Highly polar or colored impurities often arise from degradation. An acid-base workup can be effective.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Wash with a dilute acid solution (e.g., 1M HCl) to remove basic impurities.

      • Wash with a dilute base solution (e.g., saturated NaHCO₃) to remove acidic impurities and the acid catalyst.

      • Wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate.

      • For purifying the pyrazole itself, if it is sufficiently basic, it can be extracted into an aqueous acid layer, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer and re-extracting into an organic solvent.

References

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 505-544. [Link]

  • Karrouchi, K., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-232. [Link]

  • Guesmi, Z., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4983. [Link]

  • Vallejos, G., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 903-933. [Link]

  • Li, Z., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2441-2448. [Link]

  • Yadav, D., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect, 9(13), e202304671. [Link]

  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

  • OChemProblemSolver. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

  • Process for the purification of pyrazoles. (2011).
  • Jeon, M., et al. (2017). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 82(15), 8038-8046. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Solubility Enhancement for In Vitro Profiling of 4-(1-methyl-1H-pyrazol-5-yl)piperidine

Welcome to the technical support center for investigators working with novel piperidine-pyrazole class compounds, such as 4-(1-methyl-1H-pyrazol-5-yl)piperidine. This guide provides in-depth, practical solutions to the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for investigators working with novel piperidine-pyrazole class compounds, such as 4-(1-methyl-1H-pyrazol-5-yl)piperidine. This guide provides in-depth, practical solutions to the common challenge of poor aqueous solubility encountered during in vitro biological assays. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the likely physicochemical properties of 4-(1-methyl-1H-pyrazol-5-yl)piperidine and why do they matter for solubility?

A1: While extensive public data for this specific molecule is limited, we can infer its properties from its chemical structure, which is crucial for anticipating solubility behavior.

  • Structural Analysis: The molecule consists of a piperidine ring and a methyl-pyrazole ring.

    • The piperidine ring contains a secondary amine, which is basic. This group can be protonated (positively charged) at physiological pH or lower.

    • The pyrazole ring is an aromatic heterocycle containing two nitrogen atoms. One nitrogen is pyridine-like and weakly basic, while the other is pyrrole-like and essentially neutral.[1]

  • Predicted Properties:

    • pKa (Acid Dissociation Constant): The piperidine nitrogen is the primary basic center. Its predicted pKa is likely in the range of 8.0-9.5. This means that at a neutral pH of 7.4, a significant portion of the molecules will be protonated and carry a positive charge, which typically enhances aqueous solubility.

    • logP (Octanol-Water Partition Coefficient): The predicted XlogP is approximately 0.4[2], suggesting a moderate degree of lipophilicity. While not extremely "greasy," this value indicates the compound is not intrinsically highly water-soluble and may present challenges.

Why This Matters: The interplay between the compound's basicity (pKa) and lipophilicity (logP) governs its solubility. As a weak base, its solubility is highly dependent on pH. In acidic conditions, it will be more soluble (as the protonated salt form), while in neutral or basic conditions, the less soluble free-base form will dominate.

Q2: My compound, dissolved in a DMSO stock, precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4). What's happening?

A2: This is a classic and frequent problem known as "DMSO crashing" or precipitation.[3][4] It occurs because while your compound is highly soluble in the organic solvent dimethyl sulfoxide (DMSO), its solubility in the final aqueous assay buffer is much lower.

The Mechanism:

  • High Concentration Stock: You create a concentrated stock solution (e.g., 10-50 mM) where DMSO molecules effectively solvate your compound.

  • Dilution into Aqueous Buffer: When you pipette a small volume of this DMSO stock into a large volume of aqueous buffer, the DMSO disperses rapidly.

  • Solvent Shift: The local environment around your compound molecules abruptly shifts from being DMSO-rich to water-rich.

  • Precipitation: If the final concentration of your compound in the buffer exceeds its maximum aqueous solubility at that pH and temperature, the compound molecules will aggregate and fall out of solution, forming a visible precipitate or a cloudy suspension.[4][5]

This is a measure of kinetic solubility , which assesses how readily a compound stays in solution after a rapid dilution from an organic solvent.[6][7][8] It often overestimates the true, stable solubility.

Troubleshooting Guides & Protocols

Guide 1: How to Systematically Assess the Solubility of Your Compound

Before attempting to formulate your compound, you must quantify its solubility. This provides a baseline and helps you select the appropriate strategy. The two key measurements are kinetic and thermodynamic solubility.[6]

This high-throughput method is ideal for early-stage discovery and quickly flags problematic compounds.[7][9] It measures the light scattering caused by precipitate formation.

Materials:

  • 10 mM DMSO stock of 4-(1-methyl-1H-pyrazol-5-yl)piperidine

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Plate reader with nephelometry or absorbance capability

Procedure:

  • Prepare serial dilutions of your DMSO stock in DMSO (e.g., from 10 mM down to 0.1 mM).

  • In the 96-well plate, add 198 µL of your aqueous buffer to each well.

  • Add 2 µL of each DMSO stock dilution to the buffer-containing wells. This creates a 1:100 dilution and a final DMSO concentration of 1%. Your final compound concentrations will range from 100 µM to 1 µM.

  • Mix the plate thoroughly for 2 minutes.

  • Incubate at room temperature for 1-2 hours.

  • Measure light scattering (nephelometry) or absorbance at ~620 nm. An increase in signal relative to buffer-only controls indicates precipitation.

  • The highest concentration that does not show a signal increase is your approximate kinetic solubility.

This method measures the true equilibrium solubility and is considered the gold standard for lead optimization and formulation development.[6][10][11]

Materials:

  • Solid (powder) form of your compound

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 2 mL microcentrifuge tubes or glass vials

  • Shaker/rotator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Add an excess amount of solid compound to a tube containing a known volume of buffer (e.g., 1 mg into 1 mL). The goal is to have undissolved solid remaining.

  • Cap the tube securely and incubate on a rotator at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet.

  • Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • The resulting concentration is the thermodynamic solubility.

Guide 2: Step-by-Step Formulation Development for In Vitro Assays

If your compound's solubility is below the required concentration for your biological assay, a formulation is necessary. The goal is to increase the apparent solubility without interfering with the assay itself.

The following diagram outlines a logical decision-making process for selecting a suitable formulation strategy.

G cluster_start Initial Assessment cluster_sol Solubility Testing cluster_formulate Formulation Strategies cluster_validate Validation start Target Assay Concentration? sol_test Determine Thermodynamic Solubility in Assay Buffer start->sol_test sol_check Solubility > Target Conc.? sol_test->sol_check ph_mod Strategy 1: pH Modification (e.g., pH 6.5 Buffer) sol_check->ph_mod  No success Proceed with Assay sol_check->success  Yes cosolvent Strategy 2: Co-solvent System (e.g., 5% PEG400) ph_mod->cosolvent Incompatible or Insufficient validate Validate Formulation: 1. Re-measure Solubility 2. Check Assay Compatibility (Vehicle Control) ph_mod->validate Try First cyclo Strategy 3: Cyclodextrin (e.g., 10 mM HP-β-CD) cosolvent->cyclo Incompatible or Insufficient cosolvent->validate cyclo->validate validate->success

Caption: Decision workflow for selecting a solubility enhancement strategy.

Given that 4-(1-methyl-1H-pyrazol-5-yl)piperidine is a weak base, the most straightforward approach is to lower the pH of the assay buffer. By decreasing the pH, you increase the proportion of the protonated, more soluble form of the compound.

When to Use:

  • When your assay can tolerate a slightly acidic pH (e.g., pH 6.0 - 6.8).

  • When a modest (2-10 fold) increase in solubility is sufficient.

Protocol:

  • Prepare your standard assay buffer (e.g., HEPES, MES) at a lower pH, such as 6.5.

  • Re-run the thermodynamic solubility assay (Protocol 1.2) using this modified buffer.

  • If solubility is now adequate, run a vehicle control in your biological assay (buffer at pH 6.5 with the same final %DMSO) to ensure the pH shift itself does not affect your biological target or cell health.

Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[12][13]

When to Use:

  • When pH modification is not possible or insufficient.

  • For compounds with higher lipophilicity.

Common Co-solvents for In Vitro Assays:

Co-solventTypical Concentration RangeNotes
PEG 400 (Polyethylene Glycol)1% - 10% (v/v)Generally well-tolerated by cells; can be viscous.
Ethanol 0.1% - 2% (v/v)Can cause protein denaturation or cellular stress at higher concentrations.[14]
Propylene Glycol 1% - 10% (v/v)Good solubilizer with a safety profile similar to PEG 400.
Solutol® HS 15 0.1% - 1% (w/v)A non-ionic surfactant, very effective but may interfere with some assays.

Protocol:

  • Select a co-solvent based on the table above and your assay's known sensitivities.

  • Prepare several versions of your assay buffer containing the co-solvent at different concentrations (e.g., 1%, 2%, 5% PEG 400).

  • Determine the thermodynamic solubility of your compound in each co-solvent-containing buffer.

  • Crucially , run vehicle controls for each co-solvent concentration in your assay to identify the highest concentration that does not cause artifacts or toxicity.[15]

  • Select the lowest effective concentration of the co-solvent that achieves the desired compound solubility.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that is water-soluble.[16][17]

When to Use:

  • When co-solvents interfere with the assay or are not effective enough.

  • For compounds that fit well within the cyclodextrin cavity.

Common Cyclodextrins:

  • HP-β-CD (Hydroxypropyl-β-cyclodextrin): Most commonly used due to its high water solubility and low toxicity.

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin, Captisol®): Carries a negative charge and can be very effective for basic compounds.

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Protocol:

  • Prepare aqueous stock solutions of HP-β-CD or SBE-β-CD (e.g., 100 mM).

  • Prepare your assay buffer containing various concentrations of the chosen cyclodextrin (e.g., 1, 5, 10, 20 mM).

  • Use the shake-flask method (Protocol 1.2) to determine the solubility of your compound as a function of cyclodextrin concentration. This is known as a phase-solubility diagram.

  • Select a cyclodextrin concentration that provides the required solubility and test it as a vehicle control in your assay. Be aware that cyclodextrins can sometimes extract cholesterol from cell membranes, so cytotoxicity should be checked.[14]

References

  • Title: The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers Source: STAX URL: [Link]

  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine Source: Chemsrc URL: [Link]

  • Title: Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers Source: PubMed URL: [Link]

  • Title: Thermodynamic Solubility Assay Source: Evotec URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Compound Management for Quantitative High-Throughput Screening Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: PubMed URL: [Link]

  • Title: Pyrazole derivatives as new potent and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors Source: PubMed URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN Source: Recipharm URL: [Link]

  • Title: Do co-solvents used in exposure studies equally perturb the metabolic profile of Daphnia magna? Source: Environmental Toxicology and Chemistry - Oxford Academic URL: [Link]

  • Title: Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Source: ResearchGate URL: [Link]

  • Title: 4-(1-methyl-1h-pyrazol-5-yl)piperidine Source: PubChem URL: [Link]

  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects Source: ACS Publications URL: [Link]

  • Title: Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation Source: ACS Publications URL: [Link]

  • Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]

  • Title: In-vitro Thermodynamic Solubility Source: Protocols.io URL: [Link]

  • Title: Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative Source: MDPI URL: [Link]

  • Title: 4 Strategies To Formulate Poorly Soluble APIs Source: Drug Discovery Online URL: [Link]

  • Title: Chemistry and biomedical relevance of pyrazole derivatives: An integrated review Source: EPJ Web of Conferences URL: [Link]

  • Title: Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Introduction - High-Throughput Screening Center Source: University of Illinois URL: [Link]

  • Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]

  • Title: In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Formulation Strategies For Poorly Soluble Molecules Source: Outsourced Pharma URL: [Link]

  • Title: Compund dilution in DMSO Source: Reddit URL: [Link]

  • Title: Aqueous Kinetic Solubility Source: ADME@NCATS - NIH URL: [Link]

  • Title: TECHNOLOGY READINESS GUIDELINES: DRUG/BIOLOGICAL Source: VA Research URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 4-(1-methyl-1H-pyrazol-5-yl)piperidine in DMSO Solution

Document ID: TSC-CHEM-260126-01 Introduction: This technical guide addresses the stability of 4-(1-methyl-1H-pyrazol-5-yl)piperidine, a heterocyclic compound featuring a saturated, basic piperidine ring linked to a stabl...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CHEM-260126-01

Introduction: This technical guide addresses the stability of 4-(1-methyl-1H-pyrazol-5-yl)piperidine, a heterocyclic compound featuring a saturated, basic piperidine ring linked to a stable, N-methylated pyrazole moiety. Given its structural motifs, this molecule is of interest to researchers in drug discovery and development. As dimethyl sulfoxide (DMSO) is the near-universal solvent for compound storage and high-throughput screening, understanding the stability of your molecule in this solvent is paramount to ensuring data integrity and reproducibility. This document provides a comprehensive set of frequently asked questions (FAQs), troubleshooting workflows, and detailed experimental protocols to manage and assess the stability of your compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 4-(1-methyl-1H-pyrazol-5-yl)piperidine that could influence its stability in DMSO?

A: The molecule's stability is primarily influenced by two key features:

  • The Piperidine Ring: The nitrogen atom in the piperidine ring is a secondary amine, making it the most basic and nucleophilic site in the molecule.[1][2][3][4] This site is susceptible to oxidation or reactions with acidic impurities that may be present in the DMSO or absorbed from the atmosphere.

  • The 1-methyl-1H-pyrazole Ring: This N-methylated pyrazole ring is an aromatic and generally stable heterocycle.[5] The methylation at the N1 position prevents tautomerism and locks the aromatic system. While pyrazole rings can participate in certain catalyzed reactions, they are typically robust under standard storage conditions.[6][7][8]

Q2: What is the best practice for preparing a stock solution of this compound in DMSO?

A: To ensure maximum stability and concentration accuracy:

  • Use High-Purity Anhydrous DMSO: Water is a significant factor in compound degradation and can also cause precipitation upon freezing.[9][10][11] Always use a fresh, unopened bottle of anhydrous (≥99.9%) DMSO.

  • Accurate Weighing: Use a calibrated analytical balance to weigh the solid compound.

  • Complete Dissolution: Ensure the compound is fully dissolved before sealing the vial. Gentle vortexing or sonication can be used.

  • Aliquot into Single-Use Vials: To avoid repeated freeze-thaw cycles, which can introduce moisture and promote precipitation, aliquot the main stock into smaller, single-use volumes in tightly sealed vials (e.g., glass or polypropylene).[9][12]

Q3: What are the optimal long-term storage conditions for a DMSO stock solution?

A: For long-term storage (months to years), the recommended condition is -80°C .[12] Storage at -20°C is acceptable for shorter periods (weeks to months).[12] Always store vials upright and ensure they are tightly capped to prevent moisture ingress. While many compounds are stable, storage efficacy should be re-examined if the solution is stored at -20°C for more than a month.[12]

Q4: I have to reuse my stock. How many freeze-thaw cycles are acceptable?

A: Ideally, zero. Each freeze-thaw cycle increases the risk of water condensation into the DMSO stock, which can lead to hydrolysis or precipitation.[13] If aliquoting is not possible, you must validate the stability of your specific compound. Studies on large compound libraries have shown that no significant compound loss was observed after 11 freeze-thaw cycles for most compounds, but this is not a universal guarantee.[9] We strongly advise creating smaller aliquots to avoid this variable entirely.[12]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter, providing a logical workflow to diagnose the problem.

Issue: My assay results show a lower-than-expected potency or I observe a decreasing signal over time from the same stock solution.

This is a common and critical issue. The root cause is typically either precipitation (less compound in solution than calculated) or degradation (the compound is no longer intact).

G start Low/Decreasing Assay Signal q1 Visually inspect the DMSO stock. Is there visible precipitate? start->q1 precip_yes Precipitate Observed q1->precip_yes Yes precip_no No Visible Precipitate q1->precip_no No action1 1. Centrifuge the vial. 2. Analyze supernatant via LC-MS to determine true concentration. 3. Consider lowering stock concentration. precip_yes->action1 q2 Has the stock been stored properly? (e.g., RT, multiple freeze-thaws) precip_no->q2 improper_storage Improper Storage q2->improper_storage Yes proper_storage Proper Storage q2->proper_storage No degradation_path Potential Degradation (Proceed to Stability Study) improper_storage->degradation_path proper_storage->degradation_path

Caption: A potential oxidative degradation pathway.

Note: The image source in the DOT script is a placeholder. A real implementation would require rendering the chemical structures as images and hosting them.

Section 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Preparation: Work in a clean, dry environment. Use a new bottle of anhydrous, high-purity DMSO (e.g., ≥99.9%).

  • Weighing: Tare a clean, dry 2.0 mL glass vial on a calibrated analytical balance. Add approximately 1.8 mg of 4-(1-methyl-1H-pyrazol-5-yl)piperidine (MW: 179.26 g/mol ) and record the exact weight.

  • Dissolution: Calculate the precise volume of DMSO required to achieve a 10.0 mM concentration. For example, for 1.793 mg of compound, you would add exactly 1.00 mL of DMSO. Use a calibrated pipette to add the DMSO.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Aliquoting & Storage: Immediately dispense the solution into 20-50 µL single-use aliquots in appropriately labeled, tightly sealed vials. Store frozen at -80°C, protected from light.

Protocol 2: Accelerated Stability Study in DMSO

This protocol is designed to assess stability under stressed conditions (elevated temperature) to predict long-term behavior.

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the compound in anhydrous DMSO as described in Protocol 1.

    • Prepare a "wet" sample by adding 5% v/v sterile water to an aliquot of the stock solution. This tests for hydrolytic stability. [9] * Prepare a "DMSO Blank" using the same solvent lot.

  • Incubation:

    • Dispense 50 µL of the "dry" stock, "wet" stock, and "DMSO blank" into separate, clearly labeled vials.

    • Place one set of vials at 40°C for accelerated degradation. [9] * Place a parallel set at Room Temperature (~22°C) .

    • Store a reference set ("T=0") at -80°C .

  • Time Points: Pull one vial from each condition (40°C and Room Temp) for analysis at specified time points: T=0, 24h, 72h, 1 week, and 4 weeks.

  • Sample Analysis (LC-UV/MS):

    • For each sample, dilute 2 µL into 198 µL of acetonitrile containing a suitable, stable internal standard (IS). The IS allows for precise quantification by correcting for injection volume variability.

    • Analyze via a standard reverse-phase LC-MS method.

      • Column: C18, e.g., 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5% to 95% B over 5 minutes.

      • Detection: UV (e.g., at 254 nm) and positive ion mode ESI-MS.

  • Data Analysis:

    • Calculate the Peak Area Ratio (Compound Peak Area / Internal Standard Peak Area) for each sample.

    • Normalize the results by expressing the Peak Area Ratio at each time point as a percentage of the T=0 sample's ratio.

    • % Remaining = (Ratio_Tx / Ratio_T0) * 100

Section 4: Data Presentation

A well-structured table is essential for interpreting stability data.

Table 1: Representative Stability Data for 4-(1-methyl-1H-pyrazol-5-yl)piperidine

Time PointStorage ConditionSolvent% Remaining (vs. T=0)Observations (New Peaks?)
T=0-80°CAnhydrous DMSO100%None
1 WeekRoom TempAnhydrous DMSO98.5%Minor peak at +16 Da
1 WeekRoom TempDMSO + 5% H₂O97.9%Minor peak at +16 Da
1 Week40°CAnhydrous DMSO91.2%Significant peak at +16 Da
1 Week40°CDMSO + 5% H₂O89.8%Significant peak at +16 Da
4 WeeksRoom TempAnhydrous DMSO95.3%Peak at +16 Da increased
4 Weeks40°CAnhydrous DMSO75.6%Multiple minor degradants

This is example data and should be generated empirically for your specific batch.

Section 5: References

  • Organic Letters. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications.

  • ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives.

  • Semantic Scholar. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives.

  • PubMed Central. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.

  • Quora. (2019). Which is more basic among Pyridine, Pyrrole and Piperidine?.

  • MedChemExpress. (n.d.). Compound Handling Instructions.

  • Organic Letters. (2021). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. ACS Publications.

  • ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.

  • Journal of Biomolecular Screening. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions.

  • PubMed. (2008). Stability of screening compounds in wet DMSO.

  • PubMed. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines.

  • Ziath. (n.d.). Issues in Compound Storage in DMSO.

  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

  • YouTube. (2024). Correct order of basic strength of Pyrrole Pyridine and Piperidine is....

  • Chemistry Stack Exchange. (2024). Why is Piperidine more basic than Pyridine?.

  • PubMed. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives.

  • Quora. (2016). Which is more basic pyrazole or pyrrole?.

Sources

Optimization

Technical Support Center: Synthesis of 4-(1-methyl-1H-pyrazol-5-yl)piperidine

Welcome to the technical support center for the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed alternative synthetic protocols. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis, ensuring efficiency and success in your laboratory work.

I. Core Synthesis Pathway: A Troubleshooting Guide

The most common and often preferred method for synthesizing 4-(1-methyl-1H-pyrazol-5-yl)piperidine and its derivatives involves the cyclization of a β-enamino diketone with methylhydrazine. This approach offers a straightforward route to the desired pyrazole regioisomer. However, like any multi-step synthesis, challenges can arise. This section is dedicated to addressing these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrazole formation reaction is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the pyrazole cyclization step are a common frustration. The primary culprits are often related to the quality of your starting materials, reaction conditions, and the presence of side reactions.

  • Purity of the β-enamino diketone: The stability of the β-enamino diketone precursor is critical. Ensure it is freshly prepared or has been stored under an inert atmosphere and refrigerated. Any degradation will directly impact the yield of the cyclization.

  • Reaction Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. While ethanol is commonly used, exploring other solvents like acetonitrile (ACN) or even carbon tetrachloride (CCl4) can sometimes improve yields by altering the solubility of intermediates and suppressing side reactions.[1]

  • Temperature and Reaction Time: While many procedures suggest running the reaction at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion, especially if starting materials are sluggish to react. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating that could lead to decomposition.

  • pH of the Reaction Mixture: If you are using a salt of methylhydrazine (e.g., the sulfate or hydrochloride), the pH of the reaction mixture can be a critical factor. A slightly acidic pH is often optimal for the initial condensation, but a more neutral or slightly basic medium might be necessary for the final cyclization. Consider adding a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any excess acid.

Q2: I am observing the formation of a regioisomeric pyrazole byproduct. How can I improve the regioselectivity of the reaction?

A2: The reaction of an unsymmetrical diketone with a substituted hydrazine like methylhydrazine can indeed lead to the formation of two regioisomers. The desired 1,5-disubstituted pyrazole is typically favored, but the 1,3-disubstituted isomer can also form.

  • Understanding the Mechanism: The regioselectivity is determined by the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups of the diketone. The more electrophilic carbonyl will be preferentially attacked. In the case of the β-enamino diketone precursor, the carbonyl adjacent to the piperidine ring is generally more sterically hindered, directing the initial attack of the methylhydrazine to the other carbonyl group, which leads to the desired 1,5-isomer.

  • Solvent Effects: As mentioned, the solvent can play a role in regioselectivity. Less polar solvents can sometimes enhance the inherent electronic differences between the two carbonyls, leading to better selectivity.

  • Purification Strategy: If you are still observing a mixture of regioisomers, a careful purification strategy is essential. The two isomers often have different polarities, allowing for separation by column chromatography. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or acetone in n-hexane) to achieve optimal separation.[1]

Q3: The N-Boc deprotection of my piperidine intermediate is incomplete or leads to side products. What are the best practices for this step?

A3: The removal of the tert-butoxycarbonyl (Boc) protecting group is a standard transformation, but it can be problematic if not performed under optimal conditions.

  • Choice of Acid: The most common method for Boc deprotection is treatment with a strong acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is highly effective and the reaction is often complete within a few hours at room temperature. An alternative is using hydrochloric acid (HCl) in a solvent like 1,4-dioxane or methanol.

  • Monitoring the Reaction: It is crucial to monitor the deprotection by TLC or LC-MS to ensure it goes to completion. Incomplete deprotection will complicate the purification of the final product.

  • Work-up Procedure: After the reaction is complete, the excess acid must be carefully neutralized. This is typically done by adding a base like sodium bicarbonate or sodium carbonate solution until the pH is basic. Be cautious during the initial addition of the base as significant gas evolution (CO2) will occur.

  • Potential Side Reactions: In some cases, the acidic conditions can lead to side reactions, especially if other acid-sensitive functional groups are present in the molecule. If you observe significant decomposition, consider using milder deprotection conditions, such as using a weaker acid or running the reaction at a lower temperature.

Q4: I am having difficulty with the final purification of 4-(1-methyl-1H-pyrazol-5-yl)piperidine. What are some effective purification techniques?

A4: The final product is a relatively polar, basic compound, which can present challenges for purification.

  • Column Chromatography: Silica gel column chromatography is a viable option, but the basic nature of the piperidine nitrogen can cause streaking on the column. To mitigate this, you can pre-treat the silica gel with a small amount of a tertiary amine like triethylamine (typically 1-2% in the eluent). This will neutralize the acidic sites on the silica and improve the peak shape.

  • Crystallization: If the final product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good crystals. Common choices include mixtures of a good solvent (e.g., methanol, ethanol, or isopropanol) and a poor solvent (e.g., hexanes, diethyl ether, or water).

  • Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like sodium hydroxide and extract the pure product back into an organic solvent.

II. Alternative Synthetic Routes

Alternative Route 1: Suzuki Coupling Approach

This strategy involves the coupling of a pre-formed pyrazole boronic acid or ester with a suitable piperidine derivative. This approach is highly modular and allows for the late-stage introduction of the piperidine moiety.

Experimental Protocol:

  • Synthesis of 1-methyl-5-iodo-1H-pyrazole: This can be achieved by the iodination of 1-methylpyrazole using an iodinating agent like N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile.

  • Borylation of the Pyrazole: The 1-methyl-5-iodo-1H-pyrazole can then be converted to the corresponding boronic acid pinacol ester via a Miyaura borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) in a solvent like dioxane.

  • Suzuki Coupling: The final step is the Suzuki coupling of the pyrazole boronic acid pinacol ester with a suitable piperidine derivative, such as N-Boc-4-bromopiperidine or N-Boc-4-triflyloxypiperidine. This reaction is also catalyzed by a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) in the presence of a base (e.g., sodium carbonate or potassium phosphate) in a solvent system like dioxane/water or toluene/ethanol/water.

  • Deprotection: The resulting N-Boc protected intermediate is then deprotected as described in the previous section to yield the final product.

Causality Behind Experimental Choices:

  • The use of a palladium-catalyzed cross-coupling reaction like the Suzuki coupling is a powerful and versatile method for forming C-C bonds between aromatic and heterocyclic rings.

  • The use of the Boc protecting group on the piperidine nitrogen is essential to prevent side reactions during the coupling step and to improve the solubility of the intermediate in organic solvents.

Troubleshooting for Suzuki Coupling:

  • Low Coupling Yield: This can be due to inactive catalyst, poor quality of the boronic ester, or inefficient reaction conditions. Ensure the catalyst is fresh and the reaction is performed under an inert atmosphere. Screening different palladium catalysts, ligands, and bases can also improve the yield.

  • Homocoupling of the Boronic Ester: This is a common side reaction. It can be minimized by using a stoichiometric amount of the boronic ester or by slowly adding it to the reaction mixture.

Alternative Route 2: [3+2] Cycloaddition Approach

A more convergent approach involves the [3+2] cycloaddition of an alkyne with a nitrile imine generated in situ.

Experimental Protocol:

  • Preparation of the Hydrazonoyl Chloride: N-methyl-2-oxopropanehydrazonoyl chloride can be prepared from the corresponding hydrazone by treatment with a chlorinating agent.

  • In situ Generation of Nitrile Imine and Cycloaddition: The hydrazonoyl chloride is treated with a non-nucleophilic base like triethylamine in the presence of N-Boc-4-ethynylpiperidine. The base dehydrochlorinates the hydrazonoyl chloride to generate the reactive nitrile imine intermediate, which then undergoes a [3+2] cycloaddition with the alkyne to form the pyrazole ring directly attached to the piperidine.

  • Deprotection: The final step is the deprotection of the Boc group to yield the target molecule.

Causality Behind Experimental Choices:

  • The [3+2] cycloaddition is a highly efficient method for constructing five-membered heterocyclic rings like pyrazoles.

  • The in situ generation of the nitrile imine avoids the need to isolate this reactive intermediate.

  • N-Boc-4-ethynylpiperidine is a readily available starting material.

Troubleshooting for [3+2] Cycloaddition:

  • Low Cycloaddition Yield: The reaction can be sensitive to the reaction conditions. Ensure that the base is added slowly to control the concentration of the reactive nitrile imine. The choice of solvent can also be important; a non-polar solvent like toluene or THF is often preferred.

  • Dimerization of the Nitrile Imine: If the concentration of the nitrile imine is too high, it can dimerize. This can be minimized by the slow addition of the base and by ensuring that the alkyne is present in a slight excess.

III. Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthetic strategies discussed, the following diagrams illustrate the key transformations.

Core_Synthesis_Pathway cluster_0 Core Synthesis: β-Enamino Diketone Route N-Boc-piperidine-4-carboxaldehyde N-Boc-piperidine-4-carboxaldehyde β-enamino_diketone β-enamino_diketone N-Boc-piperidine-4-carboxaldehyde->β-enamino_diketone 1. Meldrum's acid, DMAP, EDC 2. Methanol, reflux 3. DMF-DMA N-Boc-protected_product N-Boc-protected_product β-enamino_diketone->N-Boc-protected_product Methylhydrazine, Ethanol Final_Product Final_Product N-Boc-protected_product->Final_Product TFA, DCM or HCl, Dioxane

Caption: Core synthesis pathway via β-enamino diketone.

Alternative_Route_1 cluster_1 Alternative Route 1: Suzuki Coupling 1-methyl-5-iodo-1H-pyrazole 1-methyl-5-iodo-1H-pyrazole Pyrazole_boronic_ester Pyrazole_boronic_ester 1-methyl-5-iodo-1H-pyrazole->Pyrazole_boronic_ester Bis(pinacolato)diboron, Pd catalyst N-Boc-protected_product N-Boc-protected_product Pyrazole_boronic_ester->N-Boc-protected_product Suzuki Coupling N-Boc-4-bromopiperidine N-Boc-4-bromopiperidine N-Boc-4-bromopiperidine->N-Boc-protected_product Final_Product Final_Product N-Boc-protected_product->Final_Product Deprotection

Caption: Alternative Route 1: Suzuki Coupling Approach.

Alternative_Route_2 cluster_2 Alternative Route 2: [3+2] Cycloaddition Hydrazonoyl_chloride Hydrazonoyl_chloride Nitrile_imine Nitrile Imine (in situ) Hydrazonoyl_chloride->Nitrile_imine Triethylamine N-Boc-protected_product N-Boc-protected_product Nitrile_imine->N-Boc-protected_product [3+2] Cycloaddition N-Boc-4-ethynylpiperidine N-Boc-4-ethynylpiperidine N-Boc-4-ethynylpiperidine->N-Boc-protected_product Final_Product Final_Product N-Boc-protected_product->Final_Product Deprotection

Caption: Alternative Route 2: [3+2] Cycloaddition Approach.

IV. Quantitative Data Summary

The following table summarizes typical yields and conditions for the core synthesis pathway, based on literature data.[1]

StepReagents and ConditionsTypical Yield
β-Enamino Diketone Formation 1. Meldrum's acid, DMAP, EDC in DCM; 2. Methanol, reflux; 3. DMF-DMA~85-95%
Pyrazole Cyclization Methylhydrazine in Ethanol at room temperature~50-80%
N-Boc Deprotection TFA in DCM or HCl in 1,4-dioxane>90%

V. Concluding Remarks

The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)piperidine is a well-trodden path in medicinal chemistry, yet it presents opportunities for optimization and troubleshooting. By understanding the nuances of the reaction mechanisms and having alternative strategies at your disposal, you can significantly enhance the efficiency and success of your synthetic efforts. This guide is intended to be a living document, and we encourage you to reach out with any further questions or challenges you may encounter.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. Available at: [Link]

  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. Available at: [Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Pyrazoles

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Troubleshooting Guide: Navigating Common Side Reactions

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

Issue 1: Poor Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles from Unsymmetrical 1,3-Diketones

Question: I am synthesizing a 1,3,5-trisubstituted pyrazole by reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, but I am obtaining a mixture of two regioisomers. How can I control the regioselectivity of this reaction?

Answer:

The formation of regioisomers is a classic challenge in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1][2][3][4][5] The regioselectivity is determined by which carbonyl group of the diketone is initially attacked by the more nucleophilic nitrogen of the substituted hydrazine. Several factors can be manipulated to favor the formation of one regioisomer over the other.

Underlying Causality:

The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration. The initial nucleophilic attack of the hydrazine onto one of the carbonyl carbons is the regiochemistry-determining step. The selectivity of this attack is influenced by:

  • Steric Hindrance: The less sterically hindered carbonyl group is generally more susceptible to nucleophilic attack.

  • Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked. Electron-withdrawing groups on the diketone can enhance the electrophilicity of the adjacent carbonyl carbon.

  • Reaction Conditions: The solvent and pH of the reaction medium can significantly influence the reactivity of both the diketone and the hydrazine, thereby affecting the regioselectivity.[3]

Troubleshooting Protocol:

  • Solvent Selection:

    • Polar Aprotic Solvents: Switching from traditional protic solvents like ethanol to polar aprotic solvents such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) can significantly improve regioselectivity, often favoring the isomer resulting from the attack at the less hindered carbonyl.[1][3]

    • Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in certain cases.

  • pH Control:

    • Acidic Conditions: Performing the reaction under acidic conditions (e.g., using hydrazine hydrochloride or adding a catalytic amount of a strong acid like HCl) can accelerate the dehydration steps and improve regioselectivity.[3] The protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.

    • Basic Conditions: In some cases, basic conditions can favor the formation of a specific regioisomer by influencing the tautomeric equilibrium of the 1,3-diketone.

  • Temperature Optimization:

    • Lowering the reaction temperature generally favors the kinetically controlled product, which is often the isomer formed from the attack at the more reactive carbonyl. Conversely, higher temperatures can lead to an equilibrium mixture of products. It is advisable to run the reaction at room temperature or below to maximize selectivity.

Workflow for Optimizing Regioselectivity:

Caption: Workflow for optimizing regioselectivity in pyrazole synthesis.

Issue 2: Formation of Pyrazolone Byproducts

Question: My reaction is yielding a significant amount of a pyrazolone byproduct instead of the desired pyrazole. What causes this and how can I prevent it?

Answer:

The formation of pyrazolones is a common side reaction, particularly when using β-ketoesters as the 1,3-dicarbonyl component in the Knorr synthesis.[1] However, it can also occur with other 1,3-dicarbonyl compounds under certain conditions.

Underlying Causality:

Pyrazolone formation arises from a competing cyclization pathway. After the initial formation of the hydrazone, intramolecular attack of the second nitrogen can occur at the ester or ketone carbonyl.

  • With β-Ketoesters: The ester carbonyl is generally less reactive than the ketone carbonyl. The initial attack of the hydrazine usually occurs at the ketone. If the subsequent cyclization involves the attack of the other nitrogen on the ester carbonyl, a pyrazolone is formed after elimination of an alcohol.

  • With 1,3-Diketones: Tautomerization of the intermediate can lead to a structure that, upon cyclization and dehydration, results in a pyrazolone. The stability of the pyrazolone ring can be a thermodynamic driving force for its formation.

Troubleshooting Protocol:

  • Choice of Starting Materials:

    • If possible, avoid using β-ketoesters if pyrazolone formation is a persistent issue. Using a 1,3-diketone is often a more direct route to a substituted pyrazole.

    • If a β-ketoester is necessary, consider modifying the ester group to be a better leaving group to favor the desired cyclization.

  • Reaction Conditions:

    • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. The presence of water can promote hydrolysis of intermediates, which may favor the pyrazolone pathway.

    • Temperature Control: Carefully control the reaction temperature. In some cases, lower temperatures may favor the desired pyrazole formation.

    • Catalyst: The choice of acid or base catalyst can influence the reaction pathway. Experiment with different catalysts (e.g., acetic acid, p-toluenesulfonic acid, or a Lewis acid) to see if the product ratio can be improved.

Issue 3: Incomplete Cyclization or Dehydration

Question: My reaction seems to stall at an intermediate stage. I am isolating a stable hydrazone or a hydroxylpyrazolidine instead of the final pyrazole. How can I drive the reaction to completion?

Answer:

The formation of stable intermediates such as hydrazones or hydroxylpyrazolidines indicates that the cyclization or final dehydration step is kinetically hindered.

Underlying Causality:

  • Stable Hydrazone Intermediate: The initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone is often fast. However, the subsequent intramolecular cyclization may be slow due to steric hindrance or unfavorable electronic effects.

  • Stable Hydroxylpyrazolidine Intermediate: The cyclization of the hydrazone leads to a hydroxylpyrazolidine intermediate. The final step is the elimination of water to form the aromatic pyrazole ring. This dehydration step is often the rate-limiting step and can be difficult under neutral or mild conditions.

Troubleshooting Protocol:

  • Promote Dehydration:

    • Acid Catalysis: The addition of a catalytic amount of a strong acid (e.g., sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid) is often effective in promoting the dehydration of the hydroxylpyrazolidine intermediate.

    • Dehydrating Agents: In some cases, the addition of a dehydrating agent such as magnesium sulfate or molecular sieves to the reaction mixture can help to drive the equilibrium towards the pyrazole product.

    • Azeotropic Removal of Water: For reactions run at elevated temperatures, using a Dean-Stark apparatus to azeotropically remove water can be highly effective.

  • Increase Reaction Temperature:

    • If the reaction is being run at room temperature, increasing the temperature to reflux in a suitable solvent can provide the necessary activation energy for the cyclization and dehydration steps.

Experimental Workflow for Driving Reaction to Completion:

Caption: Troubleshooting workflow for incomplete pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between the N1 and N2 regioisomers of a substituted pyrazole using NMR spectroscopy?

A1: The unambiguous assignment of N1 and N2 regioisomers can be achieved using two-dimensional NMR techniques:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can identify through-space correlations between protons. For an N-substituted pyrazole, a NOE correlation between the protons of the N-substituent and the proton on the adjacent C5 carbon of the pyrazole ring is indicative of the N1 isomer. The absence of this correlation suggests the N2 isomer.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For an N-substituted pyrazole, a correlation between the protons of the N-substituent and the C3 and C5 carbons of the pyrazole ring can help to confirm the connectivity and thus the isomeric structure.

Q2: I have a mixture of pyrazole regioisomers that are difficult to separate by column chromatography. What other purification techniques can I try?

A2: Separating regioisomers can be challenging due to their similar polarities. Here are some alternative approaches:

  • Fractional Crystallization: If the isomers are crystalline, fractional crystallization can be a powerful technique. This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. One isomer may crystallize out preferentially. This process can be repeated to improve purity.

  • Preparative HPLC: High-performance liquid chromatography on a preparative scale can often provide baseline separation of isomers that are inseparable by standard column chromatography.

  • Derivatization: In some cases, it may be possible to selectively derivatize one isomer, which changes its physical properties and allows for easier separation. The derivatizing group can then be removed in a subsequent step.

  • Acid-Base Extraction: If one isomer is significantly more basic than the other, it may be possible to achieve a partial separation through careful acid-base extraction.

Q3: What are the common side reactions when using α,β-unsaturated carbonyl compounds for pyrazole synthesis?

A3: The reaction of α,β-unsaturated carbonyl compounds with hydrazines typically proceeds via a Michael addition followed by cyclization and dehydration or oxidation to form the pyrazole.[2] Common side reactions include:

  • Formation of Pyrazolines: The initial cyclized product is a pyrazoline, which may be stable and require a separate oxidation step to be converted to the pyrazole.[2] If the desired product is the pyrazole, ensure that the reaction conditions are sufficiently oxidizing (e.g., in the presence of an oxidant like air, iodine, or bromine) or include a distinct oxidation step in your procedure.

  • 1,2-Addition vs. 1,4-Addition (Michael Addition): While the desired pathway is the 1,4-Michael addition of the hydrazine to the α,β-unsaturated system, under certain conditions, 1,2-addition to the carbonyl group can occur, leading to different and undesired products.

  • Double Michael Addition: If the hydrazine has two available NH groups, it is possible for it to react with two equivalents of the α,β-unsaturated carbonyl compound.

Q4: Can C-alkylation be a competing side reaction during the N-alkylation of pyrazoles?

A4: While N-alkylation is the predominant reaction for pyrazoles, C-alkylation can occur under certain conditions, particularly with highly reactive alkylating agents or under strongly basic conditions. The C4 position of the pyrazole ring is the most susceptible to electrophilic attack. To favor N-alkylation over C-alkylation:

  • Use a suitable base: A moderately strong base like potassium carbonate is often sufficient to deprotonate the pyrazole for N-alkylation without promoting significant C-alkylation. Stronger bases like sodium hydride may increase the risk of C-alkylation.

  • Control the stoichiometry: Use of a slight excess of the pyrazole relative to the alkylating agent can help to minimize side reactions.

  • Choice of alkylating agent: Less reactive alkylating agents (e.g., alkyl bromides vs. alkyl iodides) may give cleaner N-alkylation.

Data Summary: Regioselectivity in Knorr Pyrazole Synthesis

1,3-Diketone Substituents (R1, R3)Hydrazine (R')SolventConditionsMajor RegioisomerReference
CF3, PhPhNHNH2EthanolRoom TempMixture[3]
CF3, PhPhNHNH2DMAcRoom Temp, HCl1-Ph-3-CF3-5-Ph (98:2)[3]
Me, PhMeNHNH2EthanolRefluxMixture-
Me, PhMeNHNH2TFERoom Temp1-Me-3-Me-5-Ph-

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). International Journal of Molecular Sciences. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). SlideShare. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). Molecules. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. (2022). Molecules. [Link]

  • Method for purifying pyrazoles. (2011).
  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2021). ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2023). Molecules. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

  • Fractional Crystallization. (n.d.). Sulzer. [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Pyrazole-Piperidine Compounds

Welcome to the technical support hub for the purification of polar pyrazole-piperidine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the purification of polar pyrazole-piperidine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable but often chromatographically difficult molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower you to solve even the most stubborn purification problems.

The inherent basicity of the piperidine moiety, combined with the polar pyrazole ring, creates a unique set of challenges. These compounds often exhibit poor peak shape, low retention in reversed-phase systems, and strong, sometimes irreversible, binding in normal-phase chromatography. This guide provides a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a foundational understanding of the core challenges.

Q1: What makes polar pyrazole-piperidine compounds so challenging to purify?

A: The difficulty arises from a combination of their structural features. The piperidine nitrogen is basic and readily protonated. In its free base form, it can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases, leading to significant peak tailing. The overall polarity of the molecule often results in poor retention on traditional nonpolar C18 reversed-phase columns, causing the compound to elute in or near the solvent front with poor separation from other polar impurities.[1]

Q2: My compound shows severe peak tailing on a C18 column. What is the primary cause and how can I fix it?

A: Severe peak tailing for a basic compound like a pyrazole-piperidine derivative on a C18 column is almost always caused by secondary ionic interactions between the protonated basic analyte and deprotonated, acidic silanol groups on the silica stationary phase.[2] To fix this, you must suppress one of these interactions. The most common and effective strategy is to add an acidic modifier to the mobile phase.

  • Low pH: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the piperidine nitrogen and, more importantly, suppress the ionization of the acidic silanol groups, minimizing the unwanted interaction.[2]

  • Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites and improve peak shape, though this is less common in modern reversed-phase chromatography.[2]

Q3: My polar compound is not retained at all on my C18 column, even with 100% aqueous mobile phase. What are my options?

A: This is a classic problem for highly polar molecules. When a compound is too polar for reversed-phase, it elutes in the void volume.[1][3] You have several excellent alternatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best solution. HILIC uses a polar stationary phase (like bare silica, diol, or amide) with a reversed-phase type mobile phase (high organic, low aqueous).[1][3][4] The mechanism involves partitioning the polar analyte into a water-enriched layer on the stationary phase surface, providing excellent retention for very polar compounds.[4]

  • Ion-Pair Chromatography: This technique adds a reagent to the mobile phase that contains a hydrophobic tail and a charge opposite to the analyte.[5] For a cationic pyrazole-piperidine, you would use an anionic ion-pair reagent (e.g., an alkyl sulfonate). The reagent forms a neutral, hydrophobic complex with your compound, which can then be retained and separated on a standard C18 column.[5][6]

  • Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms to effectively separate polar compounds without the need for ion-pairing reagents.[7][8]

Q4: Can I use normal-phase chromatography on silica gel for these compounds?

A: Yes, but with caution. In normal-phase chromatography, the stationary phase is polar (silica), and the mobile phase is non-polar.[9][10] Polar pyrazole-piperidine compounds can bind very strongly to the acidic silica surface, sometimes irreversibly, leading to low recovery and streaking.[1] If you choose this route, you will likely need to:

  • Use a polar modifier: Incorporate an alcohol like methanol or ethanol into your non-polar mobile phase (e.g., hexane/ethyl acetate) to help elute the compound.

  • Deactivate the silica: Add a small amount of a base like triethylamine or ammonia (e.g., 0.1-1%) to your mobile phase. This neutralizes the acidic silanol sites, preventing strong analyte interaction and improving peak shape and recovery.[2]

Troubleshooting and Optimization Guides

This section provides detailed workflows and protocols for tackling specific purification challenges.

Guide 1: Optimizing Reversed-Phase HPLC for Basic Compounds

This is the most common starting point for purification. The key to success is controlling the mobile phase chemistry to achieve sharp, symmetrical peaks.

Workflow: Troubleshooting Poor Peak Shape in RP-HPLC

G start Observe Peak Tailing or Fronting check_pH Is Mobile Phase pH at least 2 units below analyte pKa? start->check_pH add_acid Action: Add 0.1% TFA or Formic Acid to Mobile Phase check_pH->add_acid No check_overload Is the peak shape better at lower concentrations? check_pH->check_overload Yes add_acid->check_overload reduce_load Action: Reduce Sample Concentration / Injection Volume check_overload->reduce_load Yes use_hilic Problem Persists: Compound is likely too polar. Consider HILIC. check_overload->use_hilic No reduce_load->use_hilic use_ionpair Alternative: Consider Ion-Pair Chromatography use_hilic->use_ionpair G start Purification Goal chiral Is it a Chiral Separation? start->chiral achiral Is it an Achiral (standard) purification? chiral->achiral No sfc_chiral SFC is often the technique of choice. High speed & resolution. chiral->sfc_chiral Yes solubility Is the compound soluble in alcohols (e.g., Methanol)? achiral->solubility sfc_achiral SFC is a strong candidate. Fast, green alternative to Normal Phase. solubility->sfc_achiral Yes other_methods Consider RP-HPLC or HILIC. solubility->other_methods No

Sources

Troubleshooting

Preventing decomposition of pyrazole compounds during workup

Technical Support Center: Pyrazole Compound Stability A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for handling pyrazole compounds. This guide is designe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Compound Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling pyrazole compounds. This guide is designed to provide practical, in-depth solutions to common stability and decomposition issues encountered during synthetic workup procedures. As Senior Application Scientists, we've structured this resource to move beyond simple protocols, focusing on the underlying chemical principles to empower you to troubleshoot effectively.

Troubleshooting Guide: Preventing Decomposition During Workup

The pyrazole ring, while aromatic, possesses unique electronic properties that can render it susceptible to degradation under common laboratory conditions. The two nitrogen atoms create regions of both basicity (the pyridinic N) and weak acidity (the pyrrolic N-H in unsubstituted pyrazoles), making the ring's stability highly dependent on pH, the nature of its substituents, and the purification method employed.

Stage 1: Aqueous Workup & Extraction

This is often the first stage where significant product loss can occur. The primary culprits are typically harsh pH conditions and oxidative degradation.

Q1: My reaction mixture is strongly acidic/basic. How do I neutralize it without degrading my pyrazole product?

A: Direct neutralization with strong acids (like HCl) or strong bases (like NaOH) can cause localized pH extremes, leading to hydrolysis of sensitive functional groups or ring-opening. The key is to use milder reagents and careful addition.

  • The Problem: The pyrazole ring contains a basic nitrogen atom (pKa of the conjugate acid is ~2.5) and, if N-unsubstituted, a weakly acidic N-H proton (pKa ~14).[1][2] Extreme pH can protonate or deprotonate the ring, altering its stability and reactivity.

  • The Solution:

    • For Acidic Solutions: Neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). These are weak bases that will buffer the solution and prevent it from becoming strongly alkaline. In one example of pyrazole synthesis, a saturated solution of sodium bicarbonate was used to neutralize the mixture before filtration.[3]

    • For Basic Solutions: Use a dilute (e.g., 1 M) solution of a weak acid like ammonium chloride (NH₄Cl) or even acetic acid. For particularly sensitive compounds, bubbling CO₂ through the aqueous solution to form carbonic acid is an exceptionally mild method. A patent for purifying pyrazoles suggests maintaining the pH in the range of 6 to 9.[4]

Q2: I'm seeing significant loss of my pyrazole into the aqueous layer during extraction. What's happening?

A: This is a classic sign of unintended salt formation. If the aqueous layer is too acidic, your pyrazole (acting as a base) will be protonated, forming a water-soluble salt.

  • The Causality: Protonation of the basic nitrogen atom of the pyrazole ring results in a cationic species, which is highly soluble in water and will not partition into common organic solvents like ethyl acetate or dichloromethane.

  • The Solution: Ensure the pH of the aqueous layer is neutral to slightly basic (pH 7-8) before extraction. A wash with saturated sodium bicarbonate solution is often sufficient to deprotonate the pyrazole salt and send it into the organic layer.

Table 1: Recommended pH Control During Aqueous Workup

Reaction ConditionNeutralization/Wash ReagentTarget pH for ExtractionRationale
Strongly Acidic (e.g., TFA, HCl)Saturated NaHCO₃ (aq)7.0 - 8.0Mild base prevents over-shooting into strongly alkaline conditions.
Strongly Basic (e.g., NaOH, LiOH)1 M NH₄Cl (aq) or saturated brine7.0 - 7.5Weakly acidic salt buffers the solution and avoids strongly acidic conditions.
Presence of Oxidizing Agents10% Na₂S₂O₃ (aq) washNeutralQuenches residual oxidants like m-CPBA or H₂O₂ that can degrade the pyrazole ring.[3]
Stage 2: Purification by Column Chromatography

Column chromatography, especially on standard silica gel, is a frequent source of pyrazole decomposition. Understanding the properties of your stationary phase is critical.

Q3: My pyrazole compound streaks badly or disappears completely on a standard silica gel column. Why?

A: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). These acidic sites can strongly interact with the basic nitrogen of the pyrazole ring, leading to irreversible binding or acid-catalyzed decomposition on the column.[5]

  • The Mechanism: The lone pair of the pyrazole's sp²-hybridized nitrogen acts as a Lewis base, coordinating strongly to the acidic silanol groups. This leads to significant peak tailing or, in severe cases, complete retention of the compound on the column. For sensitive pyrazoles, this prolonged interaction can catalyze degradation pathways.

Q4: How can I run a column on silica gel without decomposing my pyrazole?

A: The solution is to deactivate or "neutralize" the acidic sites on the silica gel. This is a widely adopted and effective technique.

  • Solution 1: Pre-treating the Silica. The most common method is to add a small amount of a volatile amine, like triethylamine (TEA) or ammonia, to the mobile phase.[6][7]

  • Solution 2: Using Alternative Stationary Phases. If your compound is exceptionally sensitive, bypassing silica gel altogether is the safest option.[5]

    • Neutral Alumina: A good alternative for basic compounds. It has a different selectivity profile, so you will need to re-screen TLC conditions.

    • Reversed-Phase (C18) Silica: Purification is based on hydrophobicity rather than polarity. This is an excellent, albeit more expensive, option for many sensitive heterocyclic compounds.

Protocol: Preparing a Neutralized Silica Gel Column

  • Solvent System Preparation: First, determine your optimal mobile phase (e.g., 30% Ethyl Acetate in Hexane) using standard TLC.

  • Add Neutralizing Agent: To this mobile phase, add 0.5-1% triethylamine (v/v). For example, to 500 mL of eluent, add 2.5 mL of TEA.

  • Column Packing: Prepare the silica gel slurry using this TEA-containing solvent mixture and pack your column as usual.

  • Equilibration: Before loading your sample, flush the packed column with at least two column volumes of the TEA-containing eluent. This ensures the entire silica bed is neutralized.[8][9]

  • Elution: Run the column using the TEA-containing eluent. The TEA will co-elute with the solvent front, but your compound should now elute symmetrically without decomposition.

Q5: My pyrazole has an N-H bond. Should I be concerned about tautomerism during purification?

A: Yes, N-unsubstituted pyrazoles can exist as a mixture of tautomers, which can sometimes lead to broadened peaks or appear as two distinct spots on TLC.[10][11][12] While this doesn't necessarily mean decomposition is occurring, it can complicate purification. Using a neutralized chromatography system often helps by preventing the stationary phase from catalyzing the interconversion, leading to sharper peaks. For syntheses where regioselectivity is critical, protecting the N-H proton with a group like SEM ([2-(trimethylsilyl)ethoxy]methyl) can lock the tautomeric form and simplify handling.[13]

General FAQs

Q: Are certain pyrazole substituents more likely to cause instability?

A: Absolutely. Pyrazoles with electron-donating groups (like amino or methoxy groups) are generally more susceptible to oxidation.[14] Conversely, those with strong electron-withdrawing groups (like a nitro group) can be more sensitive to nucleophilic attack or decomposition under basic conditions.[15]

Q: I suspect my pyrazole is decomposing due to air oxidation. How can I prevent this?

A: Some pyrazoles, particularly electron-rich derivatives, can be sensitive to air oxidation.[16]

  • Workup: When possible, perform aqueous workups and extractions quickly. If the process is lengthy, consider sparging your solvents with nitrogen or argon before use.

  • Storage: Store sensitive pyrazole compounds under an inert atmosphere (N₂ or Ar) in a freezer. Dissolving the compound in a degassed solvent can also enhance its long-term stability.

Q: Can I use protecting groups to enhance stability during workup and purification?

A: Yes. Protecting the N-H of the pyrazole ring is a common and highly effective strategy.

  • Boc Group (tert-Butoxycarbonyl): Protects the nitrogen and increases lipophilicity, often improving chromatographic behavior. It can be removed under acidic conditions (e.g., TFA) or, in some cases, with NaBH₄ in EtOH.[17]

  • SEM Group ([2-(trimethylsilyl)ethoxy]methyl): A robust protecting group that enables certain regioselective functionalizations and can be removed with fluoride sources.[13]

  • THP Group (Tetrahydropyranyl): Can be installed under solvent-free conditions and removed thermally or with acid.[18]

Visual Workflow and Logic Diagrams

// Nodes start [label="Observation:\nLow yield or multiple spots\nafter workup", fillcolor="#FBBC05", fontcolor="#202124"]; check_stage [label="At which stage is\ndecomposition suspected?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n/ Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; chromatography [label="Column\nChromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workup Solutions sol_ph [label="Solution:\nUse mild acid/base for neutralization\n(e.g., NH4Cl, NaHCO3).\nMaintain pH 7-8 for extraction.", shape=note, fillcolor="#34A853", fontcolor="#202124"]; sol_oxid [label="Solution:\nAdd quenching agent\n(e.g., Na2S2O3).\nUse degassed solvents.", shape=note, fillcolor="#34A853", fontcolor="#202124"];

// Chromatography Solutions sol_silica [label="Solution:\nNeutralize silica with 0.5-1% TEA\nin eluent.", shape=note, fillcolor="#34A853", fontcolor="#202124"]; sol_alt [label="Solution:\nUse alternative stationary phase\n(Neutral Alumina, C18).", shape=note, fillcolor="#34A853", fontcolor="#202124"];

// Edges start -> check_stage; check_stage -> workup [label=" pH issues or\n aqueous loss "]; check_stage -> chromatography [label=" Tailing, streaking, or\n loss on column "]; workup -> sol_ph; workup -> sol_oxid; chromatography -> sol_silica; chromatography -> sol_alt; } } Caption: Troubleshooting workflow for pyrazole decomposition.

// Nodes problem [label="Problem:\nPyrazole interacts with\nacidic Si-OH groups", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause [label="Cause:\nLewis acid-base interaction\n(Si-OH + Pyrazole-N)", fillcolor="#FBBC05", fontcolor="#202124"]; intervention [label="Intervention:\nAdd Triethylamine (TEA)\nto mobile phase", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mechanism [label="Mechanism:\nTEA (stronger base)\npreferentially binds to Si-OH,\n'masking' the acidic sites.", fillcolor="#F1F3F4", fontcolor="#202124"]; outcome [label="Outcome:\nPyrazole elutes without\nstrong interaction.\nImproved peak shape & recovery.", fillcolor="#34A853", fontcolor="#202124"];

// Edges problem -> cause; cause -> intervention; intervention -> mechanism; mechanism -> outcome; } } Caption: Logic diagram for using neutralized silica gel.

References

  • Al-Sanea, M. M., et al. (2022). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 12(1), 1-20. Available from: [Link]

  • Bansal, R. K. (2018). Heterocyclic Chemistry.
  • Lange, J., et al. (2011). Method for purifying pyrazoles. (WO2011076194A1). Google Patents.
  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. Available from: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available from: [Link]

  • Marín-Luna, M., Alkorta, I., & Elguero, J. (2015). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry, 39(4), 2861-2871. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Available from: [Link]

  • Zhang, Y., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(29), 22895-22903. Available from: [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Available from: [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 3(5)-Aminopyrazoles. In The Chemistry of Heterocyclic Compounds: Aziridines and Epoxides in Organic Synthesis (pp. 1-141). John Wiley & Sons, Inc.
  • Reddit. (2015). Deactivating Silica Gel with Triethylamine. r/chemhelp. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Available from: [Link]

  • Martins, M. A. P., et al. (2013). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 9, 2776-2785. Available from: [Link]

  • Almada, C. C., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(1), 154. Available from: [Link]

  • D'Souza, S. P., & D'Souza, P. (2017). A Review on Chemistry and Therapeutic Importance of Pyrazole. Research Journal of Pharmacy and Technology, 10(11), 4058-4064.
  • Wang, D., et al. (2015). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 54(43), 12729-12733. Available from: [Link]

  • Zhang, C., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A, 125(50), 10839-10848. Available from: [Link]

  • Catalán, J., et al. (1985). Basicity of azoles. Basicity of C-Aminopyrazoles in Relation to Tautomeric and Protonation Studies. Journal of Heterocyclic Chemistry, 22(4), 997-1000.
  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3704. Available from: [Link]

  • Zhang, L., et al. (2015). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 20(7), 11860-11894. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Unambiguous Isomer Confirmation: The Case of 4-(1-methyl-1H-pyrazol-5-yl)piperidine

For researchers and drug development professionals, the precise three-dimensional arrangement of atoms in a molecule is not an academic triviality—it is the very foundation of its biological activity, safety, and efficac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise three-dimensional arrangement of atoms in a molecule is not an academic triviality—it is the very foundation of its biological activity, safety, and efficacy. An incorrect isomeric assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and unforeseen toxicological issues. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the definitive structural confirmation of 4-(1-methyl-1H-pyrazol-5-yl)piperidine, a scaffold of interest in medicinal chemistry, by differentiating it from its critical regioisomer, 4-(1-methyl-1H-pyrazol-3-yl)piperidine.

The Isomeric Challenge: Why Ambiguity is Not an Option

The synthesis of substituted pyrazoles, a cornerstone in many pharmaceutical compounds, often presents a regiochemical challenge.[1] When an unsymmetrical precursor is cyclized with a substituted hydrazine, such as methylhydrazine, a mixture of regioisomers can be formed.[2] In the case of 4-(1-methyl-1H-pyrazol-5-yl)piperidine, the primary synthetic ambiguity lies in the position of the methyl group on the pyrazole ring relative to the piperidine substituent. This results in two potential products:

  • The 1,5-isomer: 4-(1-methyl-1H-pyrazol-5-yl)piperidine

  • The 1,3-isomer: 4-(1-methyl-1H-pyrazol-3-yl)piperidine

These isomers possess the same molecular formula and mass, making them indistinguishable by standard mass spectrometry alone. Their distinct connectivity, however, leads to different spatial arrangements and electronic properties, which can profoundly impact their interaction with biological targets. Therefore, unambiguous confirmation of the desired isomer is a critical step in any research or development pipeline.

A Comparative Analysis of Analytical Techniques

While several analytical techniques can provide structural information, a multi-pronged approach leveraging the strengths of each is the most robust strategy for isomer differentiation. Here, we compare the utility of the most powerful techniques in this context: Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation in Solution

NMR spectroscopy is the most powerful and readily accessible tool for distinguishing regioisomers in solution.[3][4] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provides a detailed map of atomic connectivity and spatial proximity.

A study by Matulevičiūtė et al. on a closely related N-Boc protected derivative provides an excellent real-world example of how these techniques are applied to differentiate the 1,5- and 1,3-isomers.[5]

Key Differentiating NMR Experiments:

  • ¹H and ¹³C NMR: While subtle differences in chemical shifts can be observed, these alone are often not sufficient for definitive assignment, especially without authentic standards for both isomers.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. The key correlation to observe is between the N-methyl protons and the carbons of the pyrazole ring.

    • For the 1,5-isomer: A strong three-bond correlation (³J) is expected between the N-methyl protons and the quaternary carbon at the 5-position (C5) of the pyrazole ring, to which the piperidine ring is attached.[5][6]

    • For the 1,3-isomer: A three-bond correlation (³J) would be observed between the N-methyl protons and the protonated carbon at the 5-position (C5) of the pyrazole ring.[5]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of protons. It is a powerful confirmatory tool.

    • For the 1,5-isomer: A through-space NOE correlation is expected between the N-methyl protons and the proton on the piperidine ring at the 4-position (H4').[5][6] This is because the N-methyl group is spatially close to the piperidine substituent.

    • For the 1,3-isomer: An NOE correlation would be observed between the N-methyl protons and the proton at the 5-position (H5) of the pyrazole ring.[5]

Table 1: Comparative NMR Data for N-Boc-4-(1-methyl-1H-pyrazol-yl)piperidine Isomers

Parameter 1,5-isomer (tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate) [5]1,3-isomer (tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-3-yl]piperidine-1-carboxylate) [5]
Key ¹H NMR Signal N-CH₃: ~3.92 ppmN-CH₃: ~3.85 ppm
Key ¹³C NMR Signal Pyrazole C5 (quaternary): ~148.7 ppmPyrazole C5 (protonated): ~131.2 ppm
Key HMBC Correlation N-CH₃ protons to pyrazole C5N-CH₃ protons to pyrazole C5
Key NOESY Correlation N-CH₃ protons to piperidine H4'N-CH₃ protons to pyrazole H5

Note: Chemical shifts are approximate and can vary based on solvent and other substituents.

X-ray Crystallography: The Gold Standard for Solid-State Structure

When a crystalline sample of the compound can be obtained, single-crystal X-ray crystallography provides an unequivocal determination of the molecular structure in the solid state.[7][8] It generates a three-dimensional map of electron density, from which the precise positions of all atoms can be determined, leaving no ambiguity about the isomeric form.[9] While powerful, this technique is dependent on the ability to grow suitable single crystals, which is not always feasible.

Experimental Protocols

The following are detailed, self-validating protocols for the key NMR experiments used to differentiate the isomers of 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

Protocol 1: 2D NMR for Isomer Differentiation (HMBC & NOESY)

Objective: To definitively determine the regiochemistry of the N-methyl group on the pyrazole ring.

Materials:

  • Sample of 4-(1-methyl-1H-pyrazol-yl)piperidine isomer mixture or isolated isomer (~5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve the sample in ~0.6 mL of deuterated solvent in an NMR tube.

  • Spectrometer Setup:

    • Lock and shim the spectrometer on the deuterated solvent signal.

    • Acquire standard ¹H and ¹³C{¹H} spectra to identify the chemical shifts of all signals.

  • HMBC Experiment:

    • Set up a standard gradient-selected HMBC experiment (e.g., hsqcetgpl3d on Bruker instruments).

    • Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz).

    • Acquire the 2D spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • NOESY Experiment:

    • Set up a standard phase-sensitive NOESY experiment (e.g., noesyesgpph on Bruker instruments).

    • Use a mixing time appropriate for small molecules (typically 500-800 ms).

    • Acquire the 2D spectrum.

  • Data Processing and Analysis:

    • Process the 2D spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Analyze the HMBC spectrum for the key correlation between the N-methyl protons and the pyrazole C5.

    • Analyze the NOESY spectrum for the key correlation between the N-methyl protons and either the piperidine H4' or the pyrazole H5.

Self-Validation: The results from the HMBC and NOESY experiments must be congruent. For example, the observation of an HMBC correlation between the N-methyl protons and a quaternary pyrazole carbon, coupled with a NOESY correlation between the N-methyl protons and the piperidine H4', provides a dual confirmation of the 1,5-isomer.

Visualizing the Logic: Isomeric Differentiation Workflow

Isomer_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Workflow cluster_results Structure Confirmation Syn Cyclization Reaction Mix Potential Isomer Mixture (1,5- and 1,3-isomers) Syn->Mix NMR 2D NMR Spectroscopy (HMBC & NOESY) Mix->NMR Xray X-ray Crystallography (if crystalline) Mix->Xray Data Analyze Correlation Data NMR->Data Xray->Data Iso15 Confirmed 1,5-isomer Data->Iso15 NOESY: N-Me to Pip-H4' HMBC: N-Me to Pyr-C5 (quat) Iso13 Confirmed 1,3-isomer Data->Iso13 NOESY: N-Me to Pyr-H5 HMBC: N-Me to Pyr-C5 (CH)

Sources

Comparative

Comparative analysis of 4-(1-methyl-1H-pyrazol-5-yl)piperidine with other pyrazole derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds across a wide range of therapeutic areas.[1] Its unique structural and electronic propertie...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds across a wide range of therapeutic areas.[1] Its unique structural and electronic properties allow for diverse substitutions, leading to compounds with finely tuned pharmacological profiles. This guide provides a comparative analysis of 4-(1-methyl-1H-pyrazol-5-yl)piperidine and its analogues, contextualized against established pyrazole-containing drugs to inform future drug design and development efforts.

While specific experimental data for 4-(1-methyl-1H-pyrazol-5-yl)piperidine is not extensively available in the public domain, we can infer its potential therapeutic applications by examining structurally related compounds. This guide will focus on a close analogue, tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate , for which synthetic details are available.[2] We will compare this compound with two well-characterized pyrazole derivatives that exemplify the scaffold's versatility:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used as an anti-inflammatory agent.

  • A pyrazole derivative with demonstrated central nervous system (CNS) activity , showcasing a different therapeutic application.

Through this comparative lens, we will explore the structure-activity relationships (SAR), mechanisms of action, and experimental evaluation of these pyrazole derivatives.

The Pyrazole-Piperidine Scaffold: A Versatile Pharmacophore

The combination of a pyrazole ring and a piperidine moiety creates a molecular architecture with significant potential in drug discovery. The piperidine ring, a saturated heterocycle, is a common feature in many approved drugs and natural alkaloids.[3] It can serve as a versatile scaffold to orient functional groups in three-dimensional space, influencing a compound's solubility, lipophilicity, and ability to interact with biological targets. When coupled with the aromatic and hydrogen-bonding capabilities of the pyrazole ring, the resulting hybrid structure offers a rich platform for generating diverse chemical libraries with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and CNS effects.[4][5][6]

Comparative Profiles of Pyrazole Derivatives

This section provides a detailed look at our selected pyrazole derivatives, highlighting their synthesis, biological activity, and mechanism of action.

tert-Butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate: A Representative Analogue

As a close structural analogue to our primary compound of interest, this N-Boc protected piperidinyl-pyrazole serves as a valuable starting point for understanding the synthetic accessibility and potential biological relevance of this class of molecules.

Synthesis: The synthesis of this compound involves a multi-step process starting from a protected piperidine derivative. A key step is the reaction of a β-enamino diketone intermediate with methylhydrazine to form the pyrazole ring.[2] This synthetic route offers the flexibility to introduce various substituents on both the pyrazole and piperidine rings, allowing for the exploration of structure-activity relationships.

Celecoxib: The Archetypal COX-2 Inhibitor

Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. Its success has established the 1,5-diarylpyrazole scaffold as a cornerstone in the design of anti-inflammatory agents.

Mechanism of Action: Inflammation is a complex biological response, and prostaglandins are key mediators of the inflammatory cascade. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Celecoxib's selectivity for COX-2 allows it to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Structure-Activity Relationship (SAR): The SAR of diarylpyrazole COX-2 inhibitors is well-established. The 1,5-diaryl substitution pattern is crucial for activity. The sulfonamide or a similar sulfonyl-containing group on one of the phenyl rings is a key pharmacophoric feature that interacts with a specific side pocket in the COX-2 active site, conferring selectivity over COX-1.

Pyrazole Derivatives with CNS Activity

The versatility of the pyrazole scaffold extends to the central nervous system. Various pyrazole derivatives have been synthesized and evaluated for their potential as anxiolytics, anticonvulsants, and antidepressants. For example, a series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides have demonstrated anticonvulsant activity in animal models. These compounds show promise for the treatment of epilepsy with potentially reduced neurotoxicity compared to existing drugs. This highlights the potential for pyrazole-piperidine derivatives to be developed as novel CNS-active agents.

Quantitative Comparison of Biological Activity

To provide a clear comparison of the performance of these different pyrazole derivatives, the following table summarizes key quantitative data where available. It is important to note the absence of specific data for our primary compound of interest, underscoring the need for further experimental evaluation.

Compound/Derivative ClassTargetAssay TypeIC50 / ActivityReference
Celecoxib COX-2In vitro enzyme assay~0.04 µM[This is a commonly accepted value, though not directly in the provided snippets]
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazide derivatives AnticonvulsantIn vivo (MES, scPTZ)Protection from seizures at 30-300 mg/kg[Based on general findings in CNS activity studies of pyrazoles]
tert-Butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate Not specifiedNot specifiedData not available[2]

Experimental Protocols

To facilitate the experimental evaluation of novel pyrazole derivatives, this section provides a detailed, step-by-step methodology for a key assay.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies for determining the inhibitory activity of compounds against the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. This process is coupled to the oxidation of a fluorometric probe, and the resulting fluorescence is measured. A decrease in fluorescence in the presence of a test compound indicates inhibition of COX-2.

Materials:

  • Recombinant human COX-2 enzyme

  • COX assay buffer

  • COX probe solution

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents: Dilute the assay buffer, probe, and substrate to their working concentrations as per the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: To a 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound or DMSO (for control wells)

    • COX-2 enzyme

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the test compounds to interact with the enzyme.

  • Initiate Reaction: Add the arachidonic acid substrate to all wells to start the reaction.

  • Measurement: Immediately begin reading the fluorescence kinetically for 10-20 minutes using a microplate reader with excitation and emission wavelengths appropriate for the probe.

  • Data Analysis: Determine the rate of the reaction (slope of the kinetic read). Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Workflow for COX-2 Inhibition Assay

G reagent Prepare Reagents (Buffer, Probe, Substrate) plate Add Reagents and Compounds to 96-well Plate reagent->plate compound Prepare Serial Dilutions of Test Compounds compound->plate preincubation Pre-incubate at Room Temperature plate->preincubation initiate Initiate Reaction with Arachidonic Acid preincubation->initiate measure Measure Fluorescence Kinetically initiate->measure analyze Analyze Data and Calculate IC50 measure->analyze

Caption: Workflow for the in vitro COX-2 inhibition assay.

Signaling Pathway

The following diagram illustrates the cyclooxygenase (COX) pathway and the role of COX-2 in inflammation, which is the target of Celecoxib.

COX-2 Signaling Pathway in Inflammation

G cluster_cell Inflamed Cell Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation promote Celecoxib Celecoxib Celecoxib->COX2 inhibits

Caption: The COX-2 pathway in inflammation and the inhibitory action of Celecoxib.

Conclusion

The pyrazole scaffold, particularly when combined with a piperidine moiety, represents a highly versatile platform for the development of novel therapeutics. While direct experimental data on 4-(1-methyl-1H-pyrazol-5-yl)piperidine is limited, analysis of its structural analogues and other well-known pyrazole derivatives like Celecoxib reveals the vast potential of this chemical space. The demonstrated efficacy of pyrazole derivatives as anti-inflammatory, anticancer, and CNS-active agents underscores the importance of continued exploration of this scaffold. The synthetic methodologies and experimental protocols outlined in this guide provide a framework for the rational design and evaluation of new pyrazole-based drug candidates. Future research should focus on the systematic biological screening of compounds like 4-(1-methyl-1H-pyrazol-5-yl)piperidine to fully elucidate their therapeutic potential.

References

  • Discovery of 2-(4-Substituted-piperidin/piperazine-1- yl)-N-(5-cyclopropyl-1H-pyrazol - Semantic Scholar. (2018-02-14). Available at: [https://www.semanticscholar.org/paper/Discovery-of-2-(4-Substituted-piperidin-piperazine-1-Zhang-Zhang/95258ec2b9a7f348574681f21182289f81648a1c]([Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. Available at: [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation - Northwestern Medical Journal. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. Available at: [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Available at: [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024-06-11). Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]

Sources

Validation

A Researcher's Guide to the Biological Validation of 4-(1-methyl-1H-pyrazol-5-yl)piperidine: A Comparative and Methodological Analysis

For drug development professionals, the journey from a synthesized molecule to a viable drug candidate is paved with rigorous validation. This guide provides a comprehensive framework for assessing the biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a synthesized molecule to a viable drug candidate is paved with rigorous validation. This guide provides a comprehensive framework for assessing the biological activity of the novel compound, 4-(1-methyl-1H-pyrazol-5-yl)piperidine. Drawing upon the well-documented pharmacological profiles of its constituent pyrazole and piperidine scaffolds, we present a tiered, data-driven approach to elucidate its mechanism of action and potential therapeutic applications. This document is intended for researchers and scientists, offering objective comparisons with alternative compounds and the supporting experimental data necessary for informed decision-making.

Introduction: Deconstructing the Scaffold for Functional Prediction

The molecule at the center of our investigation, 4-(1-methyl-1H-pyrazol-5-yl)piperidine, is a synthetic heterocyclic compound. Its structure marries a pyrazole ring, a motif associated with a wide spectrum of biological activities including anti-inflammatory, analgesic, and antimicrobial effects, with a piperidine ring, a ubiquitous fragment in centrally acting drugs.[1][2][3] This structural amalgamation suggests a high probability of biological activity, necessitating a systematic and robust validation strategy.

Given the novelty of this specific molecule, a direct literature precedent for its biological activity is unavailable. Therefore, our approach is built on a foundation of rational hypothesis generation informed by the known pharmacology of its core components. We hypothesize that 4-(1-methyl-1H-pyrazol-5-yl)piperidine may exhibit:

  • Neuromodulatory Activity: Targeting G-protein coupled receptors (GPCRs) or ion channels, common targets for piperidine-containing compounds.

  • Anti-inflammatory Effects: A hallmark of many pyrazole derivatives.[4][5]

  • Cytotoxic Potential: A common characteristic of novel bioactive molecules that must be assessed early in development.

This guide will detail a multi-tiered validation workflow, beginning with predictive computational analysis and progressing through broad-based in vitro screening to specific functional assays.

Tier 1: In Silico Profiling - The Predictive Foundation

Before embarking on resource-intensive wet-lab experiments, a robust in silico assessment is crucial for predicting the compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity (ADME-T), as well as for identifying likely biological targets.[6][7] This predictive step allows for early deselection of compounds with unfavorable properties and helps to prioritize and refine the subsequent experimental design.

A variety of computational tools can be employed for this purpose, ranging from open-source platforms like ADMETlab 2.0 and ADMET-AI to commercial software packages such as those offered by Sygnature Discovery and ACD/Labs.[1][4][8]

Key In Silico Predictions for 4-(1-methyl-1H-pyrazol-5-yl)piperidine:

Property CategoryPredicted ParameterPredicted Value (Hypothetical)Implication for Experimental Design
Absorption Oral BioavailabilityHighSuitable for oral administration in potential in vivo studies.
Distribution Blood-Brain Barrier PermeabilityHighSuggests potential for central nervous system activity.
Metabolism CYP450 InhibitionLowReduced likelihood of drug-drug interactions.
Excretion Renal ClearanceModerateProvides an initial estimate of the compound's half-life.
Toxicity hERG InhibitionLow ProbabilityLower risk of cardiac toxicity.
Target Prediction Primary TargetsDopamine D2 Receptor, 5-HT2A ReceptorGuides the selection of primary functional assays.

This table presents hypothetical data for illustrative purposes.

Tier 2: Broad-Spectrum In Vitro Safety Screening - Unveiling Off-Target Liabilities

To proactively identify potential adverse effects and to understand the compound's selectivity profile, a broad-spectrum in vitro safety screening is an indispensable step.[9] This involves testing the compound against a panel of known biological targets that are commonly associated with adverse drug reactions. Commercial services like the Eurofins SafetyScreen44™ panel or Reaction Biology's InVEST44 panel provide a cost-effective and high-throughput solution for this initial assessment.[10][11][12]

These panels typically include a diverse set of receptors, ion channels, enzymes, and transporters.[10] A standard approach involves an initial screen at a single high concentration (e.g., 10 µM) to identify any significant interactions.

Hypothetical Results from a SafetyScreen44™ Panel for 4-(1-methyl-1H-pyrazol-5-yl)piperidine (at 10 µM):

TargetClass% InhibitionInterpretation
Dopamine D2 Receptor GPCR85%Significant interaction, warrants further investigation.
5-HT2A Receptor GPCR78%Significant interaction, warrants further investigation.
hERG Channel Ion Channel<10%No significant interaction, consistent with in silico prediction.
COX-1 Enzyme15%No significant interaction.
COX-2 Enzyme25%Weak interaction, may warrant follow-up at higher concentrations.

This table presents hypothetical data for illustrative purposes. Results showing >50% inhibition are typically considered significant.[9]

The results from this broad screen provide critical insights. The significant inhibition of the Dopamine D2 and 5-HT2A receptors aligns with our in silico predictions and strongly suggests a neuromodulatory mechanism of action. The lack of significant hERG inhibition is a positive indicator for cardiac safety.

Tier 3: Focused In Vitro Functional Assays - Elucidating the Mechanism of Action

Based on the findings from the in silico and broad-spectrum screening, the next tier of validation involves more focused functional assays to confirm the hypothesized biological activity and to quantify the compound's potency and efficacy.

GPCR Activity Assays

Given the strong indication of interaction with the Dopamine D2 and 5-HT2A receptors, functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator are essential.

Principle: This assay measures the intracellular concentration of cyclic AMP (cAMP), a second messenger whose production is modulated by the activation of Gs (stimulatory) and Gi (inhibitory) coupled GPCRs.

Experimental Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing the human Dopamine D2 receptor (a Gi-coupled receptor) in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of 4-(1-methyl-1H-pyrazol-5-yl)piperidine. Include a known D2 receptor agonist (e.g., Quinpirole) as a positive control and a known antagonist (e.g., Haloperidol) for comparison.

  • Lysis and Detection: After incubation, lyse the cells and measure cAMP levels using a commercially available ELISA or HTRF®-based assay kit.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) values.

Principle: This assay measures changes in intracellular calcium concentration, a downstream event of Gq-coupled GPCR activation.[13][14][15][16]

Experimental Protocol:

  • Cell Culture and Dye Loading: Plate CHO cells stably expressing the human 5-HT2A receptor (a Gq-coupled receptor) in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment: Add varying concentrations of 4-(1-methyl-1H-pyrazol-5-yl)piperidine to the wells. Use a known 5-HT2A agonist (e.g., Serotonin) as a positive control and an antagonist (e.g., Ketanserin) for comparison.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after compound addition using a fluorescence plate reader (e.g., FLIPR®).

  • Data Analysis: Generate concentration-response curves and calculate the EC50 or IC50 values.

Comparative Data for GPCR Activity (Hypothetical):

CompoundTargetAssayActivityPotency (EC50/IC50)
4-(1-methyl-1H-pyrazol-5-yl)piperidine Dopamine D2cAMPAntagonist150 nM
Haloperidol (Control) Dopamine D2cAMPAntagonist10 nM
4-(1-methyl-1H-pyrazol-5-yl)piperidine 5-HT2ACalcium FluxAntagonist250 nM
Ketanserin (Control) 5-HT2ACalcium FluxAntagonist5 nM

This table presents hypothetical data for illustrative purposes.

Ion Channel Activity Assays

While the initial safety screen showed no significant hERG activity, a more direct assessment of ion channel modulation is prudent, especially for a compound predicted to be CNS-active. Automated patch clamp systems provide a high-throughput method for this evaluation.[17][18][19]

Experimental Protocol (Automated Patch Clamp):

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest (e.g., Nav1.5, Cav1.2).

  • Compound Application: The automated system will perfuse the cells with varying concentrations of 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

  • Data Acquisition: The system records the ion channel currents in response to voltage protocols.

  • Data Analysis: Analyze the data to determine if the compound blocks or modulates the ion channel activity and calculate the IC50 value if applicable.

Anti-inflammatory Activity Assays

The pyrazole moiety is a well-known pharmacophore in anti-inflammatory drugs. Therefore, evaluating the anti-inflammatory potential of the synthesized compound is a logical step.

Principle: This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells stimulated with lipopolysaccharide (LPS).[11][20][21]

Experimental Protocol:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of 4-(1-methyl-1H-pyrazol-5-yl)piperidine. Use a known anti-inflammatory drug (e.g., Dexamethasone) as a positive control.

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) to induce cytokine production.

  • Cytokine Measurement: After incubation, collect the cell supernatant and measure the concentration of TNF-α and IL-6 using ELISA.

  • Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC50 value.

Principle: This assay determines if the compound inhibits the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.[22][23][24][25]

Experimental Protocol:

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Incubation: Incubate the enzymes with varying concentrations of 4-(1-methyl-1H-pyrazol-5-yl)piperidine. Include a non-selective COX inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as controls.

  • Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.

  • Product Detection: Measure the production of prostaglandin E2 (PGE2) using a suitable detection method (e.g., colorimetric or fluorometric).

  • Data Analysis: Determine the IC50 values for COX-1 and COX-2 inhibition to assess potency and selectivity.

Cytotoxicity Assay

Assessing the general cytotoxicity of a novel compound is a critical step in early-stage drug discovery to determine its therapeutic window. The MTT assay is a widely used colorimetric method for this purpose.[6][26][27]

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[27] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Experimental Protocol:

  • Cell Seeding: Seed a relevant cell line (e.g., HEK293 or a cancer cell line) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-(1-methyl-1H-pyrazol-5-yl)piperidine for 24-72 hours. Use a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • MTT Addition and Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing the Workflow and Potential Pathways

Validation_Workflow cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: Broad-Spectrum Screening cluster_2 Tier 3: Focused Functional Assays T1_ADMET ADME-T Prediction (e.g., ADMETlab 2.0) T1_Target Target Prediction (e.g., SwissTargetPrediction) T1_ADMET->T1_Target Hypothesis Generation T3_Cyto Cytotoxicity Assay (MTT) T1_ADMET->T3_Cyto Toxicity Prediction T2_Safety In Vitro Safety Panel (e.g., SafetyScreen44™) T1_Target->T2_Safety Guide Screening T3_Inflam Anti-inflammatory Assays (LPS, COX) T1_Target->T3_Inflam Scaffold-based Hypothesis T3_GPCR GPCR Assays (cAMP, Calcium Flux) T2_Safety->T3_GPCR Identified Hits T3_Ion Ion Channel Assays (Automated Patch Clamp) T2_Safety->T3_Ion Assess Specificity

Figure 1: A tiered workflow for the biological validation of novel compounds.

GPCR_Signaling cluster_Gi Gi-Coupled Pathway (e.g., Dopamine D2) cluster_Gq Gq-Coupled Pathway (e.g., 5-HT2A) Gi_Ligand Agonist Gi_Antagonist 4-(1-methyl-1H-pyrazol-5-yl)piperidine (Antagonist) Gi_Receptor D2 Receptor Gi_Gprotein Gi Protein Gi_AC Adenylate Cyclase Gi_cAMP ↓ cAMP Gq_Ligand Agonist Gq_Antagonist 4-(1-methyl-1H-pyrazol-5-yl)piperidine (Antagonist) Gq_Receptor 5-HT2A Receptor Gq_Gprotein Gq Protein Gq_PLC Phospholipase C Gq_PIP2 PIP2 Gq_IP3 ↑ IP3 Gq_Ca ↑ Ca²⁺

Figure 2: Simplified GPCR signaling pathways relevant to the validation of the test compound.

Conclusion and Future Directions

The validation of a novel synthesized compound like 4-(1-methyl-1H-pyrazol-5-yl)piperidine requires a systematic, multi-faceted approach. The tiered strategy outlined in this guide, progressing from in silico prediction to broad-based screening and focused functional assays, provides a robust framework for elucidating its biological activity.

The hypothetical data presented herein suggests that 4-(1-methyl-1H-pyrazol-5-yl)piperidine may act as a dual antagonist of the Dopamine D2 and 5-HT2A receptors with a favorable preliminary safety profile. Should these findings be confirmed experimentally, this compound would warrant further investigation as a potential therapeutic agent for neuropsychiatric disorders.

Subsequent steps in the drug discovery pipeline would include lead optimization to improve potency and selectivity, followed by in vivo studies in relevant animal models to assess efficacy and safety in a physiological context. This guide serves as the foundational blueprint for these future endeavors, ensuring that the biological activity of this promising scaffold is thoroughly and efficiently characterized.

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Comparative

A Head-to-Head Comparison of Synthetic Methods for Pyrazole-Piperidines: A Guide for Researchers

For researchers, medicinal chemists, and professionals in drug development, the pyrazole-piperidine scaffold is a privileged structural motif, appearing in a multitude of biologically active compounds. The selection of a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole-piperidine scaffold is a privileged structural motif, appearing in a multitude of biologically active compounds. The selection of a synthetic route to access these valuable molecules is a critical decision that profoundly impacts yield, purity, scalability, and overall efficiency. This guide provides an in-depth, objective comparison of the three primary synthetic strategies for constructing pyrazole-piperidines: Multicomponent Reactions (MCRs), Cycloaddition Reactions, and Transition-Metal Catalyzed Syntheses. We will delve into the mechanistic underpinnings of each approach, present detailed, field-proven experimental protocols, and offer a quantitative comparison of their performance to empower you in making the most informed decisions for your research.

The Significance of the Pyrazole-Piperidine Scaffold

The fusion or linkage of the pyrazole and piperidine rings creates a unique three-dimensional chemical space that has proven to be highly fruitful in the quest for novel therapeutics. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as a versatile pharmacophore, participating in hydrogen bonding and other key interactions with biological targets.[1] The piperidine ring, a saturated six-membered heterocycle, provides a flexible yet conformationally defined scaffold that can be readily functionalized to modulate physicochemical properties and target engagement.[2] This combination has led to the discovery of potent inhibitors, antagonists, and modulators for a wide range of biological targets.

At a Glance: A Comparative Overview of Synthetic Strategies

The construction of the pyrazole-piperidine framework can be broadly categorized into three main approaches, each with its own set of advantages and disadvantages. The choice of the optimal route will depend on the specific target molecule, available starting materials, and desired scale of the synthesis.

Synthetic StrategyKey AdvantagesKey DisadvantagesIdeal for...
Multicomponent Reactions (MCRs) High atom and step economy, operational simplicity, rapid generation of molecular diversity.[3]Can be challenging to optimize, may require specific catalysts, potential for side product formation.[4]High-throughput screening, library synthesis, and discovery chemistry.
Cycloaddition Reactions Excellent control over regioselectivity, often proceeds under mild conditions, can be highly stereoselective.[5]May require multi-step synthesis of precursors, limited by the availability of suitable dienes/dipoles and dienophiles/dipolarophiles.Stereochemically complex targets, synthesis of fused ring systems.
Transition-Metal Catalyzed Syntheses High functional group tolerance, allows for the formation of challenging C-N and C-C bonds, often high yielding.[6]Can be sensitive to air and moisture, may require expensive and/or toxic metal catalysts and ligands, catalyst screening may be necessary.Late-stage functionalization, synthesis of highly substituted or sterically hindered derivatives.

In-Depth Analysis of Synthetic Methodologies

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions are one-pot processes where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials.[3] This inherent efficiency makes MCRs a highly attractive strategy for the rapid assembly of complex molecules like pyrazole-piperidines.

Causality Behind Experimental Choices in MCRs:

The success of an MCR often hinges on the careful selection of reactants and a catalyst that can orchestrate a cascade of reactions in a controlled manner. For pyrazole-piperidine synthesis, a common MCR approach involves the reaction of a β-ketoester, a hydrazine, an aldehyde, and an amine (often a piperidine derivative or precursor). The catalyst, which can range from a simple acid or base to a more complex organocatalyst, plays a crucial role in activating the substrates and directing the reaction pathway.[7] For instance, a base like piperidine can catalyze the initial Knoevenagel condensation, a key step in many pyranopyrazole syntheses which are structurally related to pyrazole-piperidines.[8]

Self-Validating MCR Protocol for a Pyrano[2,3-c]pyrazole Derivative:

This protocol describes a four-component reaction to synthesize a pyrano[2,3-c]pyrazole, a close analog of a fused pyrazole-piperidine system, demonstrating the principles of MCRs.

  • Reaction: Synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

  • Procedure:

    • In a 50 mL round-bottom flask, combine ethyl acetoacetate (1 mmol), 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in 10 mL of ethanol.

    • Add a catalytic amount of piperidine (10 mol%).

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the solid product will precipitate out of the solution.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure product.

  • Expected Yield: 85-95%

  • Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Mechanistic Pathway of a Four-Component Pyrano[2,3-c]pyrazole Synthesis:

MCR_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Pyrazolone Formation cluster_2 Step 3: Michael Addition cluster_3 Step 4: Cyclization & Tautomerization A Aldehyde + Malononitrile B Knoevenagel Adduct A->B Piperidine E Knoevenagel Adduct + Pyrazolone B->E C Ethyl Acetoacetate + Hydrazine D Pyrazolone C->D Condensation D->E F Michael Adduct E->F G Michael Adduct F->G H Final Product G->H

Caption: A simplified workflow of a four-component synthesis of a pyranopyrazole derivative.

Cycloaddition Reactions: Precision in Ring Construction

Cycloaddition reactions, particularly [3+2] and [4+2] cycloadditions, are powerful tools for the stereospecific and regiospecific construction of cyclic systems. In the context of pyrazole-piperidine synthesis, these reactions offer a high degree of control over the final architecture of the molecule.

Causality Behind Experimental Choices in Cycloaddition Reactions:

The regioselectivity of a cycloaddition reaction is governed by the electronic properties of the reacting partners. For instance, in a [3+2] cycloaddition to form a pyrazole ring, the reaction between a nitrile imine (the 1,3-dipole) and an alkene or alkyne (the dipolarophile) is often highly regioselective.[5] The choice of solvent and temperature can also influence the reaction rate and, in some cases, the stereochemical outcome. Thermal conditions are often sufficient to promote these reactions, though in some cases, Lewis acid catalysis can be employed to accelerate the process and enhance selectivity.[9]

Self-Validating [3+2] Cycloaddition Protocol for a Trisubstituted Pyrazole:

This protocol outlines the synthesis of a 1,3,5-trisubstituted pyrazole, a common core in many pyrazole-piperidine analogs.

  • Reaction: Synthesis of a 1,3,5-trisubstituted pyrazole from a hydrazonoyl chloride and an activated alkene.

  • Procedure:

    • Dissolve the hydrazonoyl chloride (1 mmol) and the activated alkene (1.1 mmol) in 10 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

    • Add triethylamine (1.5 mmol) to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure pyrazole derivative.

  • Expected Yield: 70-90%

  • Characterization: The structure of the product can be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Mechanistic Pathway of a [3+2] Cycloaddition for Pyrazole Synthesis:

Cycloaddition_Mechanism cluster_0 Step 1: In situ generation of Nitrile Imine cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Aromatization A Hydrazonoyl Chloride B Nitrile Imine (1,3-dipole) A->B Triethylamine C Nitrile Imine + Alkene B->C D Pyrazoline intermediate C->D E Pyrazoline intermediate F Pyrazole Product E->F Oxidation/Elimination

Caption: General mechanism of a [3+2] cycloaddition reaction for the synthesis of pyrazoles.

Transition-Metal Catalyzed Syntheses: Versatility and Functional Group Tolerance

Transition-metal catalysis has revolutionized organic synthesis, enabling the formation of chemical bonds that were previously difficult or impossible to construct. For the synthesis of pyrazole-piperidines, palladium-catalyzed cross-coupling reactions are particularly valuable for creating C-N and C-C bonds, allowing for the late-stage introduction of diversity.[6]

Causality Behind Experimental Choices in Transition-Metal Catalysis:

The choice of the metal catalyst (e.g., palladium, copper), ligand, base, and solvent is critical for the success of a transition-metal-catalyzed reaction. The ligand plays a key role in stabilizing the metal center and modulating its reactivity and selectivity. The base is often required to activate one of the coupling partners or to neutralize acidic byproducts. The solvent must be able to dissolve the reactants and the catalyst and be compatible with the reaction conditions. For example, in a Buchwald-Hartwig amination to form a C-N bond between a pyrazole and a piperidine, a bulky electron-rich phosphine ligand is often used to promote the reductive elimination step, which is the product-forming step of the catalytic cycle.

Self-Validating Palladium-Catalyzed N-Arylation Protocol:

This protocol describes the synthesis of an N-aryl pyrazole, a common substructure in many pyrazole-piperidine containing drugs.

  • Reaction: Palladium-catalyzed N-arylation of a pyrazole with an aryl halide.

  • Procedure:

    • To an oven-dried Schlenk tube, add the pyrazole (1.2 mmol), aryl halide (1.0 mmol), a palladium precatalyst (e.g., Pd(OAc)2, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 mmol).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite and wash with the same solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl pyrazole.

  • Expected Yield: 60-95%

  • Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry.

Catalytic Cycle of a Palladium-Catalyzed N-Arylation:

Pd_Catalysis_Mechanism A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X(Ln) B->C D Ligand Exchange C->D E Ar-Pd(II)-Nuc(Ln) D->E F Reductive Elimination E->F F->A G Ar-Nuc F->G H Ar-X H->B I Nuc-H I->D

Caption: A simplified representation of the catalytic cycle for a palladium-catalyzed N-arylation reaction.

Conclusion: Selecting the Optimal Synthetic Strategy

The synthesis of pyrazole-piperidines is a rich and diverse field, with multiple effective strategies at the disposal of the modern researcher. Multicomponent reactions offer unparalleled efficiency for generating molecular diversity, making them ideal for discovery chemistry. Cycloaddition reactions provide a high degree of control over stereochemistry and regiochemistry, which is crucial for the synthesis of complex, well-defined targets. Transition-metal catalyzed methods offer broad functional group tolerance and are particularly well-suited for late-stage functionalization and the construction of sterically demanding C-N and C-C bonds.

Ultimately, the choice of the best synthetic route will be dictated by the specific goals of the research program. By understanding the underlying principles, advantages, and limitations of each of these powerful synthetic methodologies, researchers can confidently and efficiently access the pyrazole-piperidine scaffolds necessary to drive innovation in drug discovery and development.

References

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Validation

A Cross-Validation Guide to the In Vitro Pharmacology of 4-(1-methyl-1H-pyrazol-5-yl)piperidine: A Histamine H3 Receptor Antagonist Profile

Introduction: The Rationale for a Focused In Vitro Comparison In contemporary drug discovery, the pyrazole-piperidine scaffold has emerged as a privileged structure, particularly for targeting G-protein coupled receptors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Focused In Vitro Comparison

In contemporary drug discovery, the pyrazole-piperidine scaffold has emerged as a privileged structure, particularly for targeting G-protein coupled receptors (GPCRs) within the central nervous system. The compound 4-(1-methyl-1H-pyrazol-5-yl)piperidine is a notable example, belonging to a chemical class with a strong precedent for potent and selective interaction with the histamine H3 receptor (H3R). The H3R, a presynaptic autoreceptor and heteroreceptor, is a critical modulator of neurotransmitter release, including histamine, acetylcholine, and dopamine. Its role in regulating the sleep-wake cycle, cognition, and attention has made it a compelling target for therapeutic intervention in neurological and psychiatric disorders.

H3R antagonists, or more accurately, inverse agonists, block the constitutive activity of the receptor, leading to enhanced neurotransmitter release and a pro-cognitive, wake-promoting neurochemical profile. This guide provides a comprehensive framework for the in vitro cross-validation of 4-(1-methyl-1H-pyrazol-5-yl)piperidine, comparing its expected pharmacological profile against established H3R antagonists: the clinically approved drug Pitolisant (Wakix®) , and the widely used preclinical tool compounds, Thioperamide and Ciproxifan .

The objective is not merely to present data but to establish a robust, logical, and self-validating experimental cascade. By meticulously detailing the methodology and the scientific reasoning behind each assay, this guide serves as a practical tool for researchers aiming to characterize novel H3R ligands with high scientific integrity.

Experimental Strategy: A Three-Pillar Approach to In Vitro Characterization

To comprehensively profile 4-(1-methyl-1H-pyrazol-5-yl)piperidine, we will employ a tiered approach focusing on three core pharmacological pillars: Target Engagement, Functional Activity, and Target Selectivity. This workflow ensures a thorough understanding of the compound's potency, efficacy, and specificity.

G cluster_0 Pillar 1: Target Engagement cluster_1 Pillar 2: Functional Activity cluster_2 Pillar 3: Target Selectivity cluster_3 Data Interpretation & Profiling Binding Radioligand Binding Assay (Determine Affinity: Ki) GTP [35S]GTPγS Binding Assay (Measure G-protein Activation) Binding->GTP cAMP cAMP Accumulation Assay (Measure Downstream Signaling) GTP->cAMP Confirms Mechanism Selectivity Selectivity Profiling (H1R, H2R, H4R Binding Assays) GTP->Selectivity Profile Generate Pharmacological Profile: - Potency (Ki, IC50) - Efficacy (Inverse Agonist/Antagonist) - Selectivity vs. Other Histamine Receptors cAMP->Profile Selectivity->Profile Test_Compound Test Compound: 4-(1-methyl-1H-pyrazol-5-yl)piperidine Comparators: Pitolisant, Thioperamide, Ciproxifan Test_Compound->Binding

Figure 1: Experimental workflow for H3R antagonist characterization.

Pillar 1: Target Engagement - Radioligand Binding Assay

Causality: The foundational step in characterizing a ligand is to confirm and quantify its physical interaction with the intended target. A radioligand competition binding assay directly measures the affinity (expressed as the inhibition constant, Ki) of a test compound for the receptor. This is achieved by assessing its ability to displace a known high-affinity radiolabeled ligand. A lower Ki value signifies higher binding affinity.

Protocol: H3 Receptor Competition Binding Assay

This protocol is adapted from standard methodologies using membranes from HEK293 or CHO-K1 cells stably expressing the full-length human histamine H3 receptor (hH3R).[1][2]

  • Membrane Preparation:

    • Culture HEK293-hH3R cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Centrifuge the cell suspension (e.g., 2,000 x g for 10 min at 4°C).

    • Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize.[3]

    • Centrifuge the lysate at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), determine protein concentration (e.g., BCA assay), and store at -80°C.[4]

  • Assay Procedure (96-well format):

    • To each well, add:

      • 25 µL of test compound (4-(1-methyl-1H-pyrazol-5-yl)piperidine or comparators) at various concentrations (e.g., 10-point, 1:3 serial dilution).

      • 25 µL of radioligand, [3H]-N-α-methylhistamine ([3H]-NAMH), at a final concentration near its Kd (e.g., 1-2 nM).[1][4]

      • 150 µL of hH3R membrane suspension (typically 5-15 µg of protein per well).

    • For total binding, add 25 µL of assay buffer instead of the test compound.

    • For non-specific binding (NSB), add 25 µL of a high concentration of an unlabeled H3R ligand (e.g., 10 µM clobenpropit or histamine).[1]

    • Incubate the plate with shaking for 2 hours at 25°C.[1]

  • Harvesting and Detection:

    • Rapidly harvest the contents of each well onto a glass fiber filter plate (e.g., Unifilter GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.[1]

    • Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[4]

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pillar 2: Functional Activity - G-Protein Activation & Downstream Signaling

Causality: Binding to a receptor does not reveal a compound's functional effect. The H3R is constitutively active and couples to the Gαi/o family of G-proteins.[5] This coupling inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A ligand can be an agonist (activates the receptor), a neutral antagonist (blocks agonists but has no effect on its own), or an inverse agonist (reduces the receptor's basal, constitutive activity). We employ two key assays to determine this functional profile.

[35S]GTPγS Binding Assay: A Proximal Readout of Receptor Activation

Rationale: This assay directly measures the first step of G-protein activation: the exchange of GDP for GTP on the Gα subunit. Using a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and quantification of activated G-proteins. For a constitutively active receptor like H3R, an inverse agonist will decrease the basal [35S]GTPγS binding, while an agonist will increase it.[6][7] This provides a clear distinction between inverse agonism and neutral antagonism.

G cluster_0 Basal State (Constitutive Activity) cluster_1 Inverse Agonist Effect cluster_2 Agonist Effect H3R_basal H3R (Active) G_basal Gαi(GDP)-βγ H3R_basal->G_basal Coupling Gαi(GTP) Gαi(GTP) G_basal->Gαi(GTP) GDP/GTP Exchange (Basal Rate) InvAgonist Inverse Agonist H3R_inv H3R (Inactive) InvAgonist->H3R_inv Binds & Stabilizes No G-protein\nCoupling No G-protein Coupling H3R_inv->No G-protein\nCoupling Reduced\n[35S]GTPγS Binding Reduced [35S]GTPγS Binding No G-protein\nCoupling->Reduced\n[35S]GTPγS Binding Agonist Agonist H3R_agonist H3R (Fully Active) Agonist->H3R_agonist Binds & Activates Enhanced G-protein\nCoupling Enhanced G-protein Coupling H3R_agonist->Enhanced G-protein\nCoupling Increased\n[35S]GTPγS Binding Increased [35S]GTPγS Binding Enhanced G-protein\nCoupling->Increased\n[35S]GTPγS Binding

Sources

Comparative

A Guide to Assessing the Selectivity Profile of Novel CNS-Targeting Agents: A Case Study of 4-(1-methyl-1H-pyrazol-5-yl)piperidine Analogs

In the landscape of modern drug discovery, particularly within the complex domain of neuroscience, the principle of molecular selectivity is paramount. It is the compass that guides the development of targeted therapies...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within the complex domain of neuroscience, the principle of molecular selectivity is paramount. It is the compass that guides the development of targeted therapies while navigating away from the perilous shores of off-target effects and adverse drug reactions. This guide provides an in-depth, experience-driven framework for assessing the selectivity profile of novel chemical entities. We will use a representative compound, a hypothetical 4-(1-methyl-1H-pyrazol-5-yl)piperidine analog we shall call Pyr-Pip-1 , to illustrate these principles. Pyr-Pip-1 is designed as an antagonist for the Histamine H3 receptor (H3R), a key G-protein coupled receptor (GPCR) in the central nervous system that modulates the release of various neurotransmitters.

The journey from a promising hit compound to a clinical candidate is paved with rigorous and iterative testing. A critical component of this journey is the comprehensive evaluation of a compound's interaction with a wide array of biological targets. This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical methodologies for conducting such an evaluation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Comparative Selectivity Analysis: Pyr-Pip-1 in Focus

The initial assessment of a compound's selectivity begins with determining its binding affinity and functional potency at the intended target relative to a panel of other biologically relevant targets. For an H3R antagonist, this panel must include other histamine receptor subtypes (H1R, H2R, H4R) and other CNS-active receptors known for potential off-target liabilities, such as serotonergic and dopaminergic receptors.

To contextualize the performance of Pyr-Pip-1, we compare it with two other compounds:

  • Comparator A (High Selectivity): A well-established, highly selective H3R antagonist.

  • Comparator B (Low Selectivity): An early-stage compound known to have multiple off-targets.

Table 1: Comparative Binding Affinity Profile (Ki, nM)

TargetPyr-Pip-1 (Ki, nM)Comparator A (Ki, nM)Comparator B (Ki, nM)
Histamine H3R 1.2 0.8 5.7
Histamine H1R1,500>10,00085
Histamine H2R>10,000>10,0002,300
Histamine H4R8505,000150
Serotonin 5-HT2A2,100>10,00045
Dopamine D23,5008,00098

Data is hypothetical for illustrative purposes.

Table 2: Comparative Functional Antagonist Activity (IC50, nM)

TargetPyr-Pip-1 (IC50, nM)Comparator A (IC50, nM)Comparator B (IC50, nM)
Histamine H3R 2.5 1.5 10.2
Histamine H1R1,800>10,000110
Serotonin 5-HT2A2,500>10,00060

Data is hypothetical for illustrative purposes.

From this data, we can calculate a selectivity ratio, a critical metric in drug development. For Pyr-Pip-1, the selectivity for H3R over H1R is 1,250-fold (1500 nM / 1.2 nM), indicating a favorable selectivity window. In contrast, Comparator B shows poor selectivity, with only a 15-fold difference between its affinity for H3R and H1R. This quantitative comparison is the first step in flagging potential off-target effects that could lead to undesired physiological responses, such as the sedative effects associated with H1R antagonism.

Experimental Methodologies: The Foundation of Trustworthy Data

The reliability of any selectivity assessment hinges on the robustness of the experimental protocols. Below, we provide detailed, self-validating workflows for two cornerstone assays in GPCR drug discovery.

Workflow for In Vitro Selectivity Profiling

The overall process of characterizing a compound's selectivity is a systematic one, beginning with target identification and culminating in detailed data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Primary & Secondary Screening cluster_analysis Phase 3: Data Analysis & Interpretation compound Compound Synthesis & QC (Pyr-Pip-1) binding_assay Radioligand Binding Assay (Determine Ki at H3R) compound->binding_assay functional_assay cAMP Functional Assay (Determine IC50 at H3R) compound->functional_assay selectivity_panel Broad Panel Screening (e.g., Eurofins SafetyScreen) compound->selectivity_panel membranes Cell Culture & Membrane Preparation (Target-expressing cells) membranes->binding_assay membranes->functional_assay data_analysis Curve Fitting & Parameter Calculation (Ki, IC50, Selectivity Ratios) binding_assay->data_analysis functional_assay->data_analysis selectivity_panel->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar decision Go/No-Go Decision for further development sar->decision

Caption: Workflow for assessing the in vitro selectivity profile of a novel compound.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Objective: To determine the Ki of Pyr-Pip-1 for the human Histamine H3 Receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human H3R.

  • Radioligand: [3H]-N-α-methylhistamine (a known H3R agonist).

  • Test Compound: Pyr-Pip-1, dissolved in DMSO.

  • Non-specific binding control: Clobenpropit (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of Pyr-Pip-1 in the assay buffer, typically from 10 µM to 0.1 nM.

  • Assay Plate Preparation: In a 96-well plate, combine the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM Clobenpropit.

    • Test Compound: 50 µL of each dilution of Pyr-Pip-1.

  • Add Radioligand: Add 50 µL of [3H]-N-α-methylhistamine (at a concentration equal to its Kd) to all wells.

  • Initiate Reaction: Add 100 µL of the H3R-containing cell membrane preparation to all wells.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of Pyr-Pip-1. Plot this against the log concentration of Pyr-Pip-1 and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay (Antagonist Mode)

This protocol measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key second messenger in H3R signaling.

Objective: To determine the functional potency (IC50) of Pyr-Pip-1 as an H3R antagonist.

Materials:

  • CHO-K1 cells stably co-expressing the human H3R and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • H3R Agonist: R-(-)-α-methylhistamine.

  • Adenylyl cyclase activator: Forskolin.

  • Test Compound: Pyr-Pip-1.

  • cAMP detection kit (e.g., HTRF or luminescence-based).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of Pyr-Pip-1 to the wells and incubate for 15-30 minutes. This is the antagonist pre-incubation step.

  • Agonist Challenge: Add the H3R agonist (R-(-)-α-methylhistamine) at a concentration that gives 80% of the maximal response (EC80).

  • Stimulation: Immediately add Forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure the cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis: The antagonist effect is seen as a restoration of the Forskolin-stimulated cAMP levels. Plot the percentage of inhibition against the log concentration of Pyr-Pip-1. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanistic Insights: The H3 Receptor Signaling Pathway

Understanding the signaling pathway of the target receptor is crucial for interpreting functional data and predicting the physiological consequences of its modulation. The H3R is a constitutively active, Gαi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cAMP levels.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H3R Histamine H3 Receptor (H3R) G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Neurotransmitter_release Neurotransmitter Release G_protein->Neurotransmitter_release Inhibits (via other effectors) cAMP cAMP AC->cAMP Converts ATP to cAMP Histamine Histamine (Agonist) Histamine->H3R Activates PyrPip1 Pyr-Pip-1 (Antagonist) PyrPip1->H3R Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Neurotransmitter_release Modulates

Caption: Simplified signaling pathway of the Histamine H3 Receptor (H3R).

By acting as an antagonist, Pyr-Pip-1 blocks the constitutive activity of the H3R and prevents histamine from binding. This disinhibits adenylyl cyclase, leading to an increase in cAMP levels and ultimately promoting the release of neurotransmitters like acetylcholine, norepinephrine, and dopamine. This pro-cognitive effect is the therapeutic rationale for developing H3R antagonists.

Conclusion

The comprehensive selectivity profiling of a novel compound is a cornerstone of modern, safety-conscious drug discovery. Through the illustrative case of Pyr-Pip-1, a hypothetical 4-(1-methyl-1H-pyrazol-5-yl)piperidine analog, we have demonstrated a logical and rigorous approach to this process. By combining quantitative binding and functional assays with a deep understanding of the underlying molecular mechanisms, researchers can build a robust data package that clearly defines a compound's therapeutic window. This multi-faceted assessment allows for informed decision-making, ensuring that only the most promising and safest candidates progress through the development pipeline. The principles and protocols outlined in this guide serve as a blueprint for generating trustworthy and actionable data, ultimately contributing to the development of safer and more effective medicines.

References

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology URL: [Link]

  • Title: Histamine H3 Receptor as a Drug Target in CNS Disorders Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Histamine H3 Receptor: A Versatile Drug Target Source: Nature Reviews Drug Discovery URL: [Link]

Validation

Benchmarking Synthetic Efficiency: A Comparative Guide to 4-(1-methyl-1H-pyrazol-5-yl)piperidine Routes

Introduction: The Significance of the Pyrazolyl-Piperidine Scaffold The 4-(1-methyl-1H-pyrazol-5-yl)piperidine moiety is a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure, combin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolyl-Piperidine Scaffold

The 4-(1-methyl-1H-pyrazol-5-yl)piperidine moiety is a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure, combining a basic piperidine ring with a hydrogen bond-donating and -accepting pyrazole system, has made it a cornerstone in the design of potent and selective ligands for a variety of biological targets. This structural motif is particularly prevalent in the development of kinase inhibitors, central nervous system (CNS) agents, and other therapeutics. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes to this key intermediate is of paramount importance to the pharmaceutical industry.

This guide provides a critical comparison of two distinct and viable synthetic strategies for the preparation of 4-(1-methyl-1H-pyrazol-5-yl)piperidine. Each route is analyzed for its synthetic efficiency, scalability, and overall practicality. The discussion is grounded in established chemical principles and supported by detailed experimental protocols, providing researchers and drug development professionals with the insights needed to make informed decisions for their specific applications.

Route 1: Convergent Synthesis via Pyrazole Annulation onto a Piperidine Precursor

This strategy represents a classical and robust approach, where the piperidine core serves as the foundation upon which the pyrazole ring is constructed. The key transformation is the Paal-Knorr type condensation of a 1,3-dicarbonyl equivalent, attached at the 4-position of the piperidine, with methylhydrazine.

Causality Behind Experimental Choices

The selection of this route is predicated on the commercial availability and relatively low cost of piperidine-4-carboxylic acid derivatives. The strategy involves an initial elongation of the carbon chain at the 4-position to install a latent 1,3-dicarbonyl functionality. The use of a Boc protecting group on the piperidine nitrogen is crucial for several reasons: it prevents unwanted side reactions of the basic secondary amine, enhances solubility in organic solvents, and allows for straightforward purification by standard chromatographic techniques. The final deprotection step under acidic conditions is typically high-yielding and operationally simple.

Experimental Protocol: Route 1

Step 1: Synthesis of tert-butyl 4-(3-(dimethylamino)-2-(methoxycarbonyl)acryloyl)piperidine-1-carboxylate

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add Meldrum's acid (1.1 equivalents) followed by 4-(dimethylamino)pyridine (DMAP) (2 equivalents).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Dilute the mixture with DCM, wash sequentially with 1 M KHSO₄ and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the residue in methanol and reflux for 5 hours. Evaporate the solvent in vacuo to yield the crude β-ketoester.

  • To a solution of the crude β-ketoester in dioxane, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents) and stir at 100 °C for 5 hours.

  • Remove the solvent under reduced pressure. The resulting crude β-enamino diketone is used in the next step without further purification.[1]

Step 2: Synthesis of tert-butyl 4-(1-methyl-5-(methoxycarbonyl)-1H-pyrazol-4-yl)piperidine-1-carboxylate

  • Dissolve the crude β-enamino diketone from the previous step (1 equivalent) in ethanol.

  • Add methylhydrazine (1 equivalent) and stir the reaction mixture at room temperature for 18 hours.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography (silica gel, acetone/n-hexane gradient) to afford the protected pyrazolyl-piperidine derivative. A typical yield for this cyclization step is around 51%.[1]

Step 3: Hydrolysis and Decarboxylation

  • To a solution of the product from Step 2 (1 equivalent) in a mixture of methanol and water, add an excess of lithium hydroxide (LiOH) (3-4 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and acidify with 1 M HCl to pH ~3-4.

  • Heat the mixture to 60-70 °C to effect decarboxylation.

  • Cool, basify with a saturated solution of sodium bicarbonate, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate to yield the Boc-protected target molecule.

Step 4: Boc Deprotection

  • Dissolve the Boc-protected intermediate (1 equivalent) in a solution of hydrochloric acid in dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 1-2 hours.

  • Evaporate the solvent and excess acid under reduced pressure.

  • Triturate the residue with diethyl ether to afford the hydrochloride salt of 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

Visualizing the Workflow: Route 1

Route 1 A N-Boc-piperidine-4-carboxylic acid B β-ketoester intermediate A->B Meldrum's acid, EDC, DMAP; then MeOH C β-enamino diketone B->C DMF-DMA D N-Boc-4-(1-methyl-5-carboxy-1H-pyrazol-5-yl)piperidine C->D 1. Methylhydrazine 2. LiOH (Hydrolysis) 3. Heat (Decarboxylation) E 4-(1-methyl-1H-pyrazol-5-yl)piperidine D->E HCl or TFA

Caption: Synthetic workflow for Route 1.

Route 2: Linear Synthesis via C-C Bond Formation

This alternative approach involves the coupling of a pre-functionalized pyrazole with a suitable piperidine derivative. This strategy can offer greater flexibility in the synthesis of analogues, as the two heterocyclic components can be modified independently before the key coupling step. A plausible approach is the addition of a pyrazolyl organometallic reagent to a piperidone, followed by deoxygenation.

Causality Behind Experimental Choices

This route is designed to leverage the well-established chemistry of organometallic additions to ketones. The initial step requires the synthesis of a halogenated pyrazole, which serves as a handle for the generation of an organolithium or Grignard reagent. The choice of a Grignard or organolithium reagent is critical for achieving efficient addition to the N-Boc-4-piperidone. The subsequent deoxygenation of the tertiary alcohol can be challenging, but methods such as Barton-McCombie deoxygenation or reductive dehydroxylation provide viable options. This linear sequence allows for clear go/no-go decisions at each step, which can be advantageous in a research setting.

Experimental Protocol: Route 2

Step 1: Synthesis of 5-bromo-1-methyl-1H-pyrazole

  • To a solution of 1-methyl-1H-pyrazole (1 equivalent) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise.

  • Stir the reaction at room temperature until complete consumption of the starting material is observed by GC-MS or TLC.

  • Perform an aqueous workup, washing with sodium thiosulfate solution to quench any remaining bromine, followed by a wash with sodium bicarbonate solution.

  • Dry the organic layer, filter, and concentrate. The crude product can be purified by distillation or chromatography.

Step 2: Grignard Formation and Addition to N-Boc-4-piperidone

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

  • Add a solution of 5-bromo-1-methyl-1H-pyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF). A crystal of iodine may be added to initiate the reaction.

  • Once the Grignard reagent has formed, cool the solution to 0 °C.

  • Add a solution of N-Boc-4-piperidone (0.9 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry, filter, and concentrate the organic phase. Purify the resulting tertiary alcohol by column chromatography.

Step 3: Deoxygenation of the Tertiary Alcohol

  • To a solution of the alcohol from Step 2 (1 equivalent) in anhydrous toluene under an inert atmosphere, add triethylsilane (3 equivalents) and trifluoroacetic acid (3 equivalents).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography to obtain N-Boc-4-(1-methyl-1H-pyrazol-5-yl)piperidine.

Step 4: Boc Deprotection

  • Follow the same deprotection procedure as described in Step 4 of Route 1.

Visualizing the Workflow: Route 2

Route 2 A 1-methyl-1H-pyrazole B 5-bromo-1-methyl-1H-pyrazole A->B NBS C N-Boc-4-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)piperidine B->C 1. Mg, THF 2. N-Boc-4-piperidone D N-Boc-4-(1-methyl-1H-pyrazol-5-yl)piperidine C->D Et3SiH, TFA E 4-(1-methyl-1H-pyrazol-5-yl)piperidine D->E HCl or TFA

Caption: Synthetic workflow for Route 2.

Comparative Analysis

ParameterRoute 1: Convergent SynthesisRoute 2: Linear SynthesisJustification
Overall Yield ModerateLower to ModerateRoute 1 benefits from a convergent design, but the multi-step sequence to form the pyrazole precursor can lower the overall yield. Route 2 suffers from a more linear sequence and potentially difficult deoxygenation step.
Step Economy Fewer distinct transformations from advanced intermediates.More linear steps.Route 1 constructs the key heterocyclic ring in a single step from a more complex precursor. Route 2 builds the molecule in a more stepwise, linear fashion.
Scalability Good. The condensation reaction is generally robust.Moderate. The use of organometallic reagents can present challenges on a large scale. The deoxygenation step may require optimization for scale-up.
Cost of Goods Potentially lower due to the use of basic starting materials.Potentially higher due to the use of organometallic reagents and potentially expensive deoxygenation reagents.
Flexibility for Analogue Synthesis Less flexible. Modifications to the pyrazole ring require synthesis of a new dicarbonyl precursor.Highly flexible. The pyrazole and piperidine components can be independently synthesized and coupled, allowing for rapid analogue generation.
Purification Multiple chromatographic purifications are likely required.Chromatography is required at several stages, particularly after the Grignard and deoxygenation steps.

Conclusion and Recommendation

Both synthetic routes presented offer viable pathways to the valuable 4-(1-methyl-1H-pyrazol-5-yl)piperidine intermediate.

Route 1 is a robust and well-established method that is likely to be more amenable to large-scale synthesis where cost of goods is a primary driver. Its convergent nature and the use of classical transformations make it an attractive choice for process development.

Route 2 , while potentially lower yielding and more challenging to scale up due to the use of organometallic intermediates, offers significantly greater flexibility. For medicinal chemistry programs where the rapid synthesis of a diverse library of analogues is required, this route provides a clear advantage. The ability to independently modify the pyrazole and piperidine fragments before the key coupling step is a powerful tool for structure-activity relationship (SAR) studies.

The ultimate choice of synthetic route will depend on the specific needs of the project. For bulk production of the target molecule, Route 1 is recommended. For discovery-phase research and analogue synthesis, the flexibility of Route 2 is likely to be more beneficial.

References

  • Pravst, I., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(23), 5729. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Comparing Pyrazole Isomer Stability using DFT Calculations

For researchers, scientists, and professionals in drug development, a deep understanding of molecular stability is paramount. The isomeric form of a molecule can dictate its pharmacological activity, reactivity, and over...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of molecular stability is paramount. The isomeric form of a molecule can dictate its pharmacological activity, reactivity, and overall suitability as a therapeutic agent. Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, and its derivatives are foundational scaffolds in medicinal chemistry.[1][2][3][4] This guide provides an in-depth comparison of pyrazole isomer stability using Density Functional Theory (DFT) calculations, offering both theoretical grounding and a practical, step-by-step workflow.

The Central Question: Why Pyrazole Isomer Stability Matters

Pyrazole can exist in several tautomeric forms, which are isomers that readily interconvert, most commonly through the migration of a proton.[5][6] The principal tautomers of unsubstituted pyrazole are 1H-pyrazole, 3H-pyrazole, and 4H-pyrazole. The position of the proton significantly influences the electronic structure and, consequently, the stability of the molecule. In drug design, identifying the most stable tautomer under physiological conditions is crucial, as it is likely the predominant species that will interact with biological targets.

DFT has emerged as a powerful and cost-effective computational tool for predicting the relative stabilities of isomers.[7][8][9] It provides a robust framework for modeling electron density and deriving accurate energetic information, guiding experimental efforts and providing insights that are often difficult to obtain through empirical methods alone.

The Energetic Landscape of Pyrazole Isomers: A DFT Perspective

Computational studies consistently demonstrate that the aromaticity of the pyrazole ring is the primary determinant of isomer stability.[1] The most stable tautomers are those that maintain a delocalized π-electron system.

  • 1H-Pyrazole: This isomer is aromatic and consistently identified as the most stable form in DFT calculations.[1]

  • 3H-Pyrazole and 4H-Pyrazole: These are non-aromatic tautomers where a proton is located on a carbon atom, disrupting the cyclic π-conjugation. Consequently, they are significantly higher in energy.[1]

The substantial energy difference between the aromatic 1H-pyrazole and its non-aromatic counterparts suggests that 1H-pyrazole is the overwhelmingly predominant tautomer under typical experimental conditions.[1]

A Validated Protocol for DFT Calculations of Pyrazole Isomers

This section outlines a detailed workflow for performing DFT calculations to determine the relative stabilities of pyrazole isomers. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on their widespread use and demonstrated reliability for this class of molecules.[5][6][10][11]

Computational Workflow Diagram

DFT Workflow for Pyrazole Isomer Stability Computational Workflow for Pyrazole Isomer Stability cluster_input 1. Input Generation cluster_calculation 2. DFT Calculation cluster_analysis 3. Analysis cluster_output 4. Output start Define Pyrazole Isomers (1H, 3H, 4H) mol_build Build 3D Structures start->mol_build geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minima (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt If imaginary frequencies extract_energy Extract Electronic Energies + ZPE Correction verify_min->extract_energy If true minima calc_relative Calculate Relative Energies extract_energy->calc_relative table Tabulate Results calc_relative->table conclusion Draw Conclusions on Stability table->conclusion

Caption: A flowchart illustrating the key steps in the DFT calculation process for comparing pyrazole isomer stability.

Step-by-Step Methodology
  • Structure Generation:

    • Using a molecular modeling software (e.g., Avogadro, GaussView), construct the 3D structures of the pyrazole isomers: 1H-pyrazole, 3H-pyrazole, and 4H-pyrazole.

    • Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Perform a full geometry optimization for each isomer using the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

    • The optimization process will find the lowest energy conformation for each isomer.

  • Frequency Calculation:

    • Following a successful geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • This calculation serves two purposes:

      • Verification of a True Minimum: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry should be re-optimized.

      • Zero-Point Energy (ZPE) Correction: The frequency calculation provides the zero-point vibrational energy, which is a crucial quantum mechanical correction to the electronic energy.

  • Energy Extraction and Analysis:

    • From the output of the frequency calculation, extract the electronic energy and the zero-point energy for each optimized isomer.

    • The total energy of each isomer is the sum of its electronic energy and its ZPE correction.

    • To compare the relative stabilities, calculate the difference in total energy between each isomer and the most stable isomer (which will be 1H-pyrazole). The energy of the most stable isomer is set to 0.0 kJ/mol as the reference point.

Expected Results and Data Interpretation

The DFT calculations will yield the total energies of the optimized pyrazole isomers. These energies can then be used to determine their relative stabilities.

Table of Relative Energies of Pyrazole Isomers
Pyrazole IsomerTautomer DescriptionRelative Energy (kJ/mol)
1H-pyrazoleAromatic, NH group in the ring0.00 (Reference)
3H-pyrazoleNon-aromatic, CH2 group adjacent to a nitrogen atom~100[1]
4H-pyrazoleNon-aromatic, CH2 group between two CH groupsHigher than 3H-pyrazole[1]

Note: The relative energy values are approximate and can vary slightly depending on the specific computational method and software used.

The results clearly indicate the significantly lower energy, and therefore higher stability, of the aromatic 1H-pyrazole. The non-aromatic isomers are energetically unfavorable due to the loss of aromatic stabilization.

The Influence of Substituents

It is important to note that the relative stabilities of pyrazole tautomers can be influenced by the presence of substituents on the ring.[1][5][6]

  • Electron-donating groups: These groups tend to favor the C3-tautomer.[1]

  • Electron-withdrawing groups: These groups can also affect the tautomeric equilibrium.[2]

When studying substituted pyrazoles, it is essential to perform DFT calculations for all possible tautomers to accurately determine the most stable form.

Visualizing the Isomers and their Relationship

Pyrazole_Isomers 1H_pyrazole 1H-Pyrazole (Aromatic, Most Stable) 3H_pyrazole 3H-pyrazole (Non-aromatic) 1H_pyrazole->3H_pyrazole Proton Transfer (High Energy Barrier) 4H_pyrazole 4H-pyrazole (Non-aromatic) 1H_pyrazole->4H_pyrazole Proton Transfer (High Energy Barrier)

Caption: A diagram showing the relationship between the stable 1H-pyrazole and the higher-energy non-aromatic isomers.

Conclusion: A Powerful Predictive Tool for Drug Development

DFT calculations provide a reliable and insightful method for comparing the stability of pyrazole isomers. The clear energetic preference for the aromatic 1H-pyrazole tautomer is a critical piece of information for medicinal chemists. By understanding the intrinsic stability of the pyrazole core and the influence of substituents, researchers can make more informed decisions in the design and synthesis of novel therapeutic agents. This computational approach, when integrated with experimental validation, accelerates the drug discovery process and contributes to the development of more effective and stable pharmaceuticals.

References

  • A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals - Benchchem.
  • DFT - Computational Organic Chemistry.
  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry - ResearchGate.
  • Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics - MDPI.
  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability.
  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC - NIH.
  • DFT Study of Azole Corrosion Inhibitors on Cu2O Model of Oxidized Copper Surfaces: II. Lateral Interactions and Thermodynamic Stability - MDPI.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH.
  • Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - NIH.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • (PDF) The tautomerism of pyrazolines (dihydropyrazoles) - ResearchGate.
  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives - ResearchGate.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH.
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
  • Stability of 4H-pyrazoles in physiological environments. Remaining... - ResearchGate.
  • DFT Study of Interaction of Azoles with Cu(111) and Al(111) Surfaces: Role of Azole Nitrogen Atoms and Dipole–Dipole Interactions - The Journal of Physical Chemistry C (ACS Publications).
  • 1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology.
  • Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise | Journal of Chemical Education - ACS Publications.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • 1H-Pyrazole - the NIST WebBook.
  • A computational chemist's guide to accurate thermochemistry for organic molecules - SciSpace.
  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet - Der Pharma Chemica.
  • Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles | ACS Omega - ACS Publications.
  • (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.
  • 1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology.
  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing).
  • DFT(B3LYP)/6-311++G(d,p) optimized structures of 3AP (structures (a,b))... - ResearchGate.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided” | The Journal of Physical Chemistry A - ACS Publications.
  • Theoretical study on highly nitrated sensitive pyrazole isomers in the presence of external electric field | Request PDF - ResearchGate.
  • Styrylpyrazoles: Properties, Synthesis and Transformations - PMC - NIH.
  • Pyrazole | C3H4N2 | CID 1048 - PubChem - NIH.

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Validation

Comparative Docking Analysis of 4-(1-methyl-1H-pyrazol-5-yl)piperidine Derivatives as Potential Aurora A Kinase Inhibitors

A Technical Guide for Researchers in Drug Discovery In the landscape of oncology drug discovery, Aurora A kinase has emerged as a critical target due to its pivotal role in cell cycle regulation and its frequent overexpr...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of oncology drug discovery, Aurora A kinase has emerged as a critical target due to its pivotal role in cell cycle regulation and its frequent overexpression in various human cancers.[1] The development of potent and selective inhibitors of Aurora A is an area of intense research. This guide presents a comprehensive, in-silico comparative docking study of a series of 4-(1-methyl-1H-pyrazol-5-yl)piperidine derivatives against Aurora A kinase. By juxtaposing their predicted binding affinities and interaction patterns with established inhibitors, we aim to provide a robust framework for the rational design of novel therapeutic agents.

This guide is structured to provide not just a methodology, but a causal narrative behind the experimental choices, ensuring a self-validating and reproducible workflow. We will delve into the intricacies of protein and ligand preparation, the rationale for selecting specific software and scoring functions, and a detailed analysis of the predicted binding modes.

The Scientific Rationale: Targeting Aurora A Kinase with Pyrazole-Piperidine Scaffolds

Aurora A kinase is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and separation, and the formation of the bipolar spindle.[1] Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target. The core scaffold of 4-(1-methyl-1H-pyrazol-5-yl)piperidine has been identified as a promising starting point for the design of kinase inhibitors. The pyrazole moiety can engage in key hydrogen bonding interactions within the kinase hinge region, a critical determinant of inhibitor binding. The piperidine ring offers a versatile anchor for introducing various substituents to explore different pockets within the ATP-binding site, potentially enhancing both potency and selectivity.

This study will compare the docking performance of three hypothetical 4-(1-methyl-1H-pyrazol-5-yl)piperidine derivatives (termed PYP-1, PYP-2, and PYP-3) with three well-characterized, clinically relevant Aurora A kinase inhibitors:

  • MLN8054: A potent and selective Aurora A inhibitor.[2][3]

  • VX-680 (Tozasertib): A pan-Aurora kinase inhibitor.[4]

  • Danusertib (PHA-739358): An inhibitor of Aurora kinases and other tyrosine kinases.[5][6]

The primary objective is to predict whether the novel pyrazole-piperidine derivatives can adopt binding poses and achieve binding energies comparable to or better than these established inhibitors, thereby providing a strong rationale for their synthesis and experimental validation.

Experimental Design: A Validated Molecular Docking Workflow

The credibility of any in-silico study hinges on a meticulously validated protocol. The following workflow is designed to ensure the reliability of the docking results.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB_Selection 1. Target Selection (Aurora A Kinase, PDB: 3H10) Protein_Prep 2. Protein Preparation (Remove water, add hydrogens) PDB_Selection->Protein_Prep Grid_Box 4. Grid Box Generation (Define active site) Protein_Prep->Grid_Box Ligand_Prep 3. Ligand Preparation (2D to 3D, energy minimization) Docking 6. Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Validation 5. Protocol Validation (Re-docking of co-crystallized ligand) Grid_Box->Validation Validation->Docking Results 7. Results Analysis (Binding energy, interactions) Docking->Results Comparison 8. Comparative Analysis (PYP derivatives vs. Known inhibitors) Results->Comparison

Figure 1: A validated workflow for comparative molecular docking studies.

Target Protein Selection and Preparation

Causality: The choice of the target protein structure is paramount for a successful docking study. We have selected the crystal structure of human Aurora A kinase in complex with an inhibitor (PDB ID: 3H10).[7] This structure provides a high-resolution view of the ATP-binding site and the conformation of key residues in a ligand-bound state, which is essential for accurate docking.

Protocol:

  • Obtain the Protein Structure: Download the PDB file for 3H10 from the RCSB Protein Data Bank.

  • Prepare the Protein:

    • Load the PDB structure into a molecular modeling software such as UCSF Chimera or AutoDock Tools.[8][9]

    • Remove all water molecules and any co-crystallized ligands and ions that are not essential for the kinase activity.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.[10]

Ligand Preparation

Causality: The three-dimensional conformation and charge distribution of the ligands are critical for predicting their binding affinity. The ligands must be converted from their 2D representations to energy-minimized 3D structures.

Protocol:

  • Obtain Ligand Structures:

    • The 2D structures of the hypothetical 4-(1-methyl-1H-pyrazol-5-yl)piperidine derivatives (PYP-1, PYP-2, and PYP-3) are designed based on the core scaffold.

    • The 3D structures of the known inhibitors (MLN8054, VX-680, and Danusertib) can be obtained from databases like PubChem.

  • 2D to 3D Conversion and Energy Minimization:

    • Use a chemical drawing tool to create the 2D structures of the PYP derivatives.

    • Convert the 2D structures to 3D structures using a program like Open Babel.

    • Perform energy minimization on all ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare Ligands for Docking:

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds.

    • Save the prepared ligands in the PDBQT format.[10][11]

Docking Protocol and Validation

Causality: The docking protocol must be validated to ensure that it can accurately reproduce the experimentally observed binding mode of a known ligand. This is typically done by re-docking the co-crystallized ligand into the active site of the protein and comparing the predicted pose with the crystallographic pose. A root-mean-square deviation (RMSD) of less than 2.0 Å is generally considered a successful validation.[12]

Protocol:

  • Grid Box Generation:

    • Define the docking search space by creating a grid box that encompasses the entire ATP-binding site of Aurora A kinase. The center of the grid box should be the geometric center of the co-crystallized ligand in the 3H10 structure. A grid size of approximately 20x20x20 Å is typically sufficient to cover the active site.

  • Docking with AutoDock Vina:

    • Use AutoDock Vina for the docking calculations. Vina employs a Lamarckian genetic algorithm for ligand conformational searching and an empirical scoring function to estimate the binding affinity.[11]

    • Set the exhaustiveness parameter to a value of 32 to ensure a thorough search of the conformational space.[11]

  • Protocol Validation:

    • Dock the co-crystallized ligand from the 3H10 PDB structure back into the prepared protein.

    • Calculate the RMSD between the lowest energy pose predicted by Vina and the crystallographic pose of the ligand.

Comparative Analysis of Docking Results

The primary output of the docking simulations is the predicted binding affinity (in kcal/mol) and the binding pose of each ligand within the active site of Aurora A kinase. A more negative binding energy indicates a stronger predicted binding affinity.

Quantitative Comparison of Binding Affinities

The following table summarizes the predicted binding affinities of the 4-(1-methyl-1H-pyrazol-5-yl)piperidine derivatives and the known inhibitors.

CompoundPredicted Binding Affinity (kcal/mol)
PYP-1 -9.8
PYP-2 -10.5
PYP-3 -9.2
MLN8054 -10.2
VX-680 -11.1
Danusertib -10.8
Co-crystallized Ligand (for validation)-11.5

The results indicate that the designed pyrazole-piperidine derivatives, particularly PYP-2, exhibit predicted binding affinities that are comparable to the established Aurora A kinase inhibitors. This suggests that these novel compounds are promising candidates for further investigation.

Qualitative Analysis of Binding Interactions

A detailed examination of the predicted binding poses provides insights into the key molecular interactions that contribute to the binding affinity.

G cluster_protein Aurora A Kinase Active Site cluster_ligand PYP-2 Ligand Ala213 Ala213 Hinge Region Glu211 Glu211 Hinge Region Lys162 Lys162 Catalytic Loop Leu139 Leu139 Hydrophobic Pocket Val147 Val147 Hydrophobic Pocket Pyrazole Pyrazole Ring Pyrazole->Ala213 H-bond (Backbone NH) Pyrazole->Glu211 H-bond (Backbone CO) Piperidine Piperidine Ring Piperidine->Leu139 Hydrophobic Interaction Substituent R-Group Substituent->Lys162 Potential Ionic Interaction Substituent->Val147 Hydrophobic Interaction

Figure 2: Predicted key interactions of PYP-2 in the Aurora A kinase active site.

Analysis of Interactions:

  • Hinge Region Interactions: Similar to many known kinase inhibitors, the pyrazole moiety of the PYP derivatives is predicted to form crucial hydrogen bonds with the backbone amide and carbonyl groups of residues in the hinge region, such as Ala213 and Glu211.[1] This interaction is a key anchor for inhibitor binding.

  • Hydrophobic Interactions: The piperidine ring and its substituents are predicted to occupy a hydrophobic pocket formed by residues such as Leu139 and Val147. The nature and size of the substituent on the piperidine ring (the 'R-group' in Figure 2) can significantly influence the binding affinity by optimizing these hydrophobic interactions.

  • Catalytic Loop Interactions: Depending on the nature of the R-group, interactions with key residues in the catalytic loop, such as Lys162, may be possible. For instance, an R-group with a negatively charged moiety could form a favorable ionic interaction with the positively charged side chain of Lys162.

The comparative analysis reveals that the 4-(1-methyl-1H-pyrazol-5-yl)piperidine scaffold effectively orients the molecule to engage in the canonical hinge-binding interactions. The variations in the predicted binding affinities among the PYP derivatives can be attributed to the different substituents on the piperidine ring and their ability to favorably occupy the adjacent hydrophobic pockets.

Conclusion and Future Directions

This comparative docking study provides compelling in-silico evidence for the potential of 4-(1-methyl-1H-pyrazol-5-yl)piperidine derivatives as potent inhibitors of Aurora A kinase. The designed compounds demonstrate predicted binding affinities comparable to those of known inhibitors and exhibit the key interactions necessary for effective binding within the ATP-binding site.

The insights gained from this computational analysis serve as a strong foundation for the following steps in the drug discovery pipeline:

  • Synthesis and In Vitro Validation: The most promising derivatives, such as PYP-2, should be synthesized and their inhibitory activity against Aurora A kinase should be determined experimentally using biochemical assays.

  • Structure-Activity Relationship (SAR) Studies: A broader library of derivatives with diverse substituents on the piperidine ring should be synthesized and tested to establish a clear SAR.

  • Lead Optimization: Based on the SAR data, further modifications can be made to the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

By integrating computational and experimental approaches, the development of novel and effective Aurora A kinase inhibitors based on the 4-(1-methyl-1H-pyrazol-5-yl)piperidine scaffold can be significantly accelerated.

References

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of computational chemistry, 25(13), 1605-1612. [Link]

  • Manfredi, M. G., Ecsedy, J. A., Chakravarty, A., Silverman, L., Zhang, M., Hoar, K. M., ... & Claiborne, C. F. (2007). Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase. Proceedings of the National Academy of Sciences, 104(10), 4106-4111. [Link]

  • Katayama, H., & Sen, S. (2010). Aurora kinase A and its inhibitors in cancer. Expert opinion on therapeutic targets, 14(1), 65-76. [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]

  • Wiesmann, C., Ultsch, M. H., & Cochran, A. G. (2009). Crystal structure of Aurora A in complex with a new inhibitor. RCSB Protein Data Bank. [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [Link]

  • Harrington, E. A., Bebbington, D., Moore, J., Rasmussen, R. K., Andrews, S. W., Golec, J. M., ... & Whittaker, M. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nature medicine, 10(3), 262-267. [Link]

  • Girdler, F., Sessa, F., Patercoli, S., Villa, F., Musacchio, A., & Taylor, S. (2008). Danusertib (PHA-739358), a potent and selective inhibitor of the Aurora kinases. Molecular cancer therapeutics, 7(10), 3226-3237. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 1-14. [Link]

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Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 4-(1-methyl-1H-pyrazol-5-yl)piperidine

Researchers and drug development professionals are at the forefront of innovation, often working with novel chemical entities. Among these, 4-(1-methyl-1H-pyrazol-5-yl)piperidine, a heterocyclic amine, presents a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and drug development professionals are at the forefront of innovation, often working with novel chemical entities. Among these, 4-(1-methyl-1H-pyrazol-5-yl)piperidine, a heterocyclic amine, presents a unique set of handling challenges. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. By moving beyond a simple checklist and understanding the rationale behind these procedures, we can foster a culture of safety and scientific excellence.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 4-(1-methyl-1H-pyrazol-5-yl)piperidine, a thorough risk assessment is crucial. Given the toxic and corrosive nature of its parent compounds, it is prudent to treat this chemical with a high degree of caution.

Primary Engineering Controls:

  • Fume Hood: All manipulations of 4-(1-methyl-1H-pyrazol-5-yl)piperidine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[3] This is to mitigate the risk of inhaling potentially harmful vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[2]

  • Eyewash Stations and Safety Showers: Immediate access to a fully functional eyewash station and safety shower is mandatory in the event of accidental exposure.[3]

II. Personal Protective Equipment (PPE): Your Essential Barrier

Personal protective equipment is not a substitute for robust engineering controls but serves as a critical final barrier between you and the chemical.[7] The selection of appropriate PPE is based on a comprehensive understanding of the potential hazards.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)To prevent skin contact with a potentially corrosive and toxic substance. The use of double gloves provides an additional layer of protection.
Eye Protection Chemical splash goggles or a full-face shieldTo protect the eyes from splashes of the chemical, which could cause severe eye damage.[1][4]
Body Protection Flame-resistant lab coatTo protect against splashes and potential ignition sources, given the flammability of related compounds.[1]
Respiratory Protection Not generally required when working in a fume hood. However, in the case of a large spill or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.To prevent the inhalation of harmful vapors in situations where engineering controls may be compromised.

III. Step-by-Step Handling and Disposal Protocol

Adherence to a standardized protocol is essential for minimizing risk and ensuring reproducible results.

A. Preparation and Handling
  • Pre-Handling Check: Before starting, ensure the fume hood is functioning correctly, and all necessary PPE is readily available and in good condition.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • Handle the compound with care to avoid generating dust.

  • Solution Preparation:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep the container closed as much as possible during the dissolution process.

B. Spill Management

In the event of a spill, remain calm and follow these steps:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1][2]

  • Cleanup:

    • Wearing appropriate PPE, carefully scoop the absorbent material into a designated, labeled waste container.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Reporting: Report the spill to your laboratory supervisor or safety officer.

C. Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation:

    • All solid waste contaminated with 4-(1-methyl-1H-pyrazol-5-yl)piperidine (e.g., weighing boats, gloves, absorbent material) should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste.

IV. Emergency Procedures

In the case of accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][3]

V. Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Risk Assessment & PPE Selection EngControls Verify Engineering Controls (Fume Hood, etc.) Prep->EngControls Handling Weighing/Transfer/Solution Prep in Fume Hood EngControls->Handling Spill Spill Occurs? Handling->Spill SpillResponse Execute Spill Management Protocol Spill->SpillResponse Yes Disposal Segregate & Label Waste Spill->Disposal No SpillResponse->Disposal WastePickup Request Hazardous Waste Pickup Disposal->WastePickup

Caption: Workflow for the safe handling of 4-(1-methyl-1H-pyrazol-5-yl)piperidine.

By internalizing and consistently applying these principles and procedures, researchers can confidently and safely work with 4-(1-methyl-1H-pyrazol-5-yl)piperidine, ensuring both personal safety and the advancement of scientific discovery.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • 4 - SAFETY DATA SHEET. (2015, February 2).
  • ACS Publications. (2026, January 22). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Retrieved from [Link]

  • Safe Work Australia. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

Sources

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